Technical Documentation Center

N,5-dimethyl-N-phenylthiophene-2-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N,5-dimethyl-N-phenylthiophene-2-sulfonamide
  • CAS: 620103-94-8

Core Science & Biosynthesis

Foundational

chemical structure and properties of N,5-dimethyl-N-phenylthiophene-2-sulfonamide

An In-depth Technical Guide to N,5-dimethyl-N-phenylthiophene-2-sulfonamide Introduction N,5-dimethyl-N-phenylthiophene-2-sulfonamide represents a specific molecular architecture within the broader class of thiophene-bas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N,5-dimethyl-N-phenylthiophene-2-sulfonamide

Introduction

N,5-dimethyl-N-phenylthiophene-2-sulfonamide represents a specific molecular architecture within the broader class of thiophene-based sulfonamides. This class of compounds is of significant interest to the pharmaceutical and agrochemical industries due to the diverse biological activities exhibited by its members. The thiophene ring is a "privileged" scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Similarly, the sulfonamide functional group is a cornerstone of drug design, famously introduced in the sulfa antibiotics and now present in a wide range of therapeutics, including diuretics, anticonvulsants, and anticancer agents.[2][3]

This guide provides a comprehensive technical overview of N,5-dimethyl-N-phenylthiophene-2-sulfonamide, a tertiary sulfonamide. While this specific molecule is not extensively documented in current scientific literature, this document will construct a robust profile by detailing its chemical structure, predicting its physicochemical properties, and outlining a logical and field-proven protocol for its synthesis and characterization. The insights herein are synthesized from established principles of organic chemistry and data from closely related, well-characterized analogs.

Molecular Structure and Physicochemical Properties

The fundamental identity of a compound lies in its structure, which dictates its physical, chemical, and biological properties.

Chemical Structure

N,5-dimethyl-N-phenylthiophene-2-sulfonamide is characterized by a central thiophene ring substituted at the 2-position with a sulfonamide group and at the 5-position with a methyl group. The sulfonamide nitrogen is further substituted with both a methyl group and a phenyl group, rendering it a tertiary sulfonamide.

Caption: Chemical structure of N,5-dimethyl-N-phenylthiophene-2-sulfonamide.

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted for N,5-dimethyl-N-phenylthiophene-2-sulfonamide. These values are calculated using established computational models and are crucial for anticipating the compound's behavior in experimental settings, such as its solubility and membrane permeability.

PropertyPredicted ValueJustification / Significance
Molecular Formula C₁₂H₁₃NO₂S₂Defines the elemental composition and exact mass.
Molecular Weight 267.37 g/mol Influences diffusion rates and stoichiometric calculations.
IUPAC Name N,5-dimethyl-N-phenylthiophene-2-sulfonamideUnambiguous chemical identifier based on systematic nomenclature.
XLogP3 ~3.1An estimate of lipophilicity; a value >3 suggests good membrane permeability but potentially lower aqueous solubility.
Topological Polar Surface Area (TPSA) 45.9 ŲPredicts drug transport properties; a value < 140 Ų is generally associated with good cell permeability.
Hydrogen Bond Donors 0The tertiary sulfonamide nitrogen cannot act as a hydrogen bond donor, which can affect receptor binding and solubility.
Hydrogen Bond Acceptors 2The two sulfonyl oxygens can act as hydrogen bond acceptors, influencing interactions with biological targets and solvents.

Proposed Synthesis Protocol

The synthesis of N,5-dimethyl-N-phenylthiophene-2-sulfonamide can be logically approached through the reaction of a sulfonyl chloride with a secondary amine. This is a standard and reliable method for the formation of sulfonamides.[4] The key starting materials for this synthesis are 5-methylthiophene-2-sulfonyl chloride and N-methylaniline. The former is a known compound, available from chemical suppliers.[5][6][7]

G start1 5-Methylthiophene-2-sulfonyl chloride (CAS: 55854-45-0) reaction Reaction Mixture (Stir at room temperature) start1->reaction start2 N-Methylaniline start2->reaction reagents Pyridine (base) Dichloromethane (solvent) reagents->reaction Add workup Aqueous Workup (e.g., dilute HCl, water, brine) reaction->workup Process purification Purification (Column Chromatography) workup->purification product N,5-dimethyl-N-phenyl- thiophene-2-sulfonamide purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Methodology

Objective: To synthesize N,5-dimethyl-N-phenylthiophene-2-sulfonamide.

Materials:

  • 5-methylthiophene-2-sulfonyl chloride (1.0 eq)

  • N-methylaniline (1.1 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 5-methylthiophene-2-sulfonyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Addition of Amine and Base: To the stirred solution, add N-methylaniline (1.1 eq) followed by the dropwise addition of pyridine (1.5 eq). The pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with additional dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine and N-methylaniline), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N,5-dimethyl-N-phenylthiophene-2-sulfonamide.

Self-Validating System: The success of each step is validated by in-process controls. TLC or LC-MS confirms the consumption of starting materials and the formation of the product. The final purity is confirmed by the characterization methods outlined below.

Analytical Characterization

To confirm the identity and purity of the synthesized N,5-dimethyl-N-phenylthiophene-2-sulfonamide, a suite of standard analytical techniques should be employed.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl and thiophene rings, a singlet for the 5-methyl group on the thiophene ring, and a singlet for the N-methyl group. The integration of these signals should match the number of protons in the structure.
¹³C NMR Resonances for all 12 unique carbon atoms in the molecule, including those in the aromatic rings, the two methyl groups, and the carbons of the thiophene ring.
Mass Spectrometry (MS) The molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the compound (267.37). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula.
Infrared (IR) Spectroscopy Characteristic absorption bands for the S=O stretching of the sulfonamide group (typically around 1350 cm⁻¹ and 1160 cm⁻¹), as well as bands for C-H and C=C bonds of the aromatic rings.

Potential Applications and Biological Relevance

The structural motifs within N,5-dimethyl-N-phenylthiophene-2-sulfonamide suggest several avenues for its potential application in drug discovery and development.

  • Antimicrobial Agents: The sulfonamide moiety is a classic pharmacophore for antimicrobial activity, acting by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. Thiophene-based compounds have also demonstrated significant antimicrobial properties against a range of pathogens, including drug-resistant strains.[8] The combination of these two pharmacophores in the target molecule makes it a candidate for investigation as a novel antibacterial agent.

  • Anticancer Activity: Numerous sulfonamide derivatives have been developed as anticancer agents.[2] They can target various pathways involved in cancer progression. For instance, some sulfonamides are inhibitors of carbonic anhydrase, an enzyme overexpressed in certain tumors. Thiophene-containing molecules have also shown promise as anticancer drugs.[1] Therefore, N,5-dimethyl-N-phenylthiophene-2-sulfonamide could be evaluated for its antiproliferative activity against various cancer cell lines.

  • Enzyme Inhibition: The N-aryl sulfonamide structure is a versatile scaffold for designing enzyme inhibitors.[9] Depending on the specific three-dimensional arrangement of its constituent parts, it could be tailored to fit the active site of various enzymes, such as kinases, proteases, or lipoxygenases.[5] For example, certain thiophene sulfonamide derivatives have been identified as potent α-glucosidase inhibitors, relevant for the treatment of diabetes.[10][11][12]

While N,5-dimethyl-N-phenylthiophene-2-sulfonamide is not a widely studied compound, its chemical architecture is rooted in well-established and pharmaceutically relevant scaffolds. This guide provides a robust framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on reliable and high-yielding chemical transformations. The predicted properties and potential biological activities, derived from the extensive literature on related thiophene sulfonamides, provide a strong rationale for the further investigation of this compound by researchers in medicinal chemistry and drug development.

References

  • Yang, J., et al. (2020). N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal–Ligand Bifunctional Dinuclear Iridium Catalyst. The Journal of Organic Chemistry. [Link]

  • Kawano, M., et al. (2024). N-Acyl- N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. PubMed. [Link]

  • Yi Fan, Z., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]

  • Miller, S. C., & Scanlan, T. S. (n.d.). Site-Selective N-Methylation of Peptides on Solid Support. ACS Publications. [Link]

  • Singh, S., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

  • Wolfe, J. P., & Tomori, H. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. [Link]

  • Yi Fan, Z., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α‑Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Yi Fan, Z., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ResearchGate. [Link]

  • Kawano, M., et al. (2024). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research. [Link]

  • Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

  • Saidykhan, A., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI. [Link]

  • Rasool, N., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC. [Link]

  • PubMed. (n.d.). N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. [Link]

  • PubChemLite. (n.d.). N-phenylthiophene-2-sulfonamide (C10H9NO2S2). [Link]

  • PubChem. (n.d.). 2-Thiophenesulfonamide. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. [Link]

  • MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.). [Link]

  • ResearchGate. (n.d.). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

  • NIST. (n.d.). Thiophene-2-carboxamide, N-(2,5-dimethoxyphenyl)-. [Link]

  • Matrix Fine Chemicals. (n.d.). Molecules PDF. [Link]

  • PMC. (n.d.). Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. [Link]

Sources

Exploratory

High-Resolution Mass Spectrometry Profiling of N,5-dimethyl-N-phenylthiophene-2-sulfonamide

Executive Summary & Pharmacological Rationale In modern drug discovery, the strategic modification of lead compounds relies heavily on bioisosteric replacement to optimize pharmacokinetic and pharmacodynamic profiles. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

In modern drug discovery, the strategic modification of lead compounds relies heavily on bioisosteric replacement to optimize pharmacokinetic and pharmacodynamic profiles. The substitution of a benzene ring with a thiophene moiety is a cornerstone strategy; thiophene acts as a bioisostere that often enhances metabolic stability and target binding affinity through additional hydrogen bonding via its sulfur atom[1].

N,5-dimethyl-N-phenylthiophene-2-sulfonamide (CAS: 620103-94-8)[2] represents a highly specialized pharmacophore. It combines the bioisosteric properties of a substituted thiophene ring with a tertiary sulfonamide group. Because sulfonamides are privileged structures in medicinal chemistry—ranking among the most frequently approved sulfur-containing drugs by the FDA[1]—rigorous structural validation of these derivatives is paramount. This whitepaper provides a comprehensive technical guide to the physicochemical profiling and high-resolution mass spectrometry (HRMS) validation of this compound.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A critical distinction in mass spectrometry is the difference between average molecular weight (MW) and monoisotopic exact mass. While average MW accounts for the natural abundance of all isotopes (used for bulk stoichiometric calculations), HRMS relies on the exact mass of the most abundant isotopes (e.g., 12 C, 1 H, 14 N, 16 O, 32 S) to determine the elemental formula[3].

Because elements possess unique mass defects (the difference between their exact mass and nominal mass), high-resolution instruments can separate isobaric compounds that share the same nominal mass but differ in elemental composition[4].

Table 1: Physicochemical and Mass Properties
PropertyValueDerivation / Causality
Chemical Name N,5-dimethyl-N-phenylthiophene-2-sulfonamideIUPAC nomenclature
CAS Registry Number 620103-94-8Unique chemical identifier[2]
Molecular Formula C 12​ H 13​ NO 2​ S 2​ Core thiophene + N-methyl + N-phenyl + 5-methyl
Average Molecular Weight 267.37 g/mol Calculated using standard atomic weights
Monoisotopic Exact Mass 267.0388 DaSum of primary isotopes ( 12 C, 1 H, 14 N, 16 O, 32 S)
Expected [M+H] + m/z 268.0460Addition of a proton (1.0073 Da) in ESI(+) mode

Analytical Workflow: LC-ESI-QTOF-MS Protocol

To validate the synthesis and purity of N,5-dimethyl-N-phenylthiophene-2-sulfonamide, a self-validating Quadrupole Time-of-Flight (Q-TOF) HRMS protocol is employed. Q-TOF instruments combine the precursor-selection capabilities of a quadrupole with the high-resolution mass measurement of a time-of-flight analyzer, typically achieving resolving powers exceeding 20,000[5].

Step-by-Step Methodology & Causality
  • Step 1: Sample Preparation

    • Action: Dilute the purified compound to 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water, spiked with 0.1% Formic Acid.

    • Causality: The compound is highly lipophilic due to the phenyl and thiophene rings; methanol ensures complete solubilization. Formic acid acts as an abundant proton donor, which is strictly required to facilitate positive ionization[3].

  • Step 2: Chromatographic Separation (UHPLC)

    • Action: Inject 2 µL onto a C18 reverse-phase column using a gradient elution of Water/Acetonitrile.

    • Causality: The C18 stationary phase effectively retains the hydrophobic sulfonamide, focusing the analyte into a narrow chromatographic band. This separates the target from residual synthesis salts, preventing ion suppression at the source.

  • Step 3: Electrospray Ionization (ESI)

    • Action: Operate the ESI source exclusively in positive ion mode (ESI+).

    • Causality: The sulfonamide nitrogen in this specific compound is fully substituted (N-methyl, N-phenyl), meaning it is a tertiary sulfonamide. It lacks an acidic N-H proton. Consequently, negative electrospray ionization (ESI-) would yield negligible deprotonation. ESI(+) is causally mandated to generate the [M+H] + adduct[5].

  • Step 4: High-Resolution Mass Analysis

    • Action: Analyze the eluent using the Q-TOF analyzer set to a resolution of >30,000 FWHM.

    • Causality: High resolution is required to measure the exact mass of the [M+H] + ion (268.0460 Da) and resolve its isotopic envelope (e.g., the 34 S isotopic peak) from isobaric background noise[4].

  • Step 5: Data Processing & Validation

    • Action: Apply a mass defect filter and calculate the parts-per-million (ppm) error between the observed m/z and the theoretical m/z.

    • Causality: A mass error of < 5 ppm acts as a self-validating threshold. If the observed mass falls within this window, the elemental formula C 12​ H 14​ NO 2​ S 2+​ is definitively confirmed, ruling out structural isomers or contaminants[3].

Workflow Visualization

Workflow A Sample Preparation Dilution in MeOH/H2O (50:50) + 0.1% Formic Acid B Chromatographic Separation UHPLC with C18 Column Gradient Elution A->B C Ionization (ESI+) Protonation to [M+H]+ (Lacks acidic N-H for ESI-) B->C D High-Resolution Mass Analysis Q-TOF MS (Resolution > 30,000) Exact Mass: 268.0460 Da C->D E Data Processing Mass Defect Filtering Acceptance: < 5 ppm Error D->E

Caption: LC-ESI-QTOF-MS workflow for the exact mass determination of the target sulfonamide.

Conclusion

The integration of thiophene bioisosteres into sulfonamide scaffolds offers significant advantages in drug design, particularly in modulating metabolic stability and target engagement[1]. However, the structural complexity of compounds like N,5-dimethyl-N-phenylthiophene-2-sulfonamide demands rigorous analytical validation. By leveraging the specific physicochemical properties of the molecule—such as its lack of an acidic proton dictating ESI(+) mode—and utilizing the sub-5 ppm mass accuracy of Q-TOF HRMS[3], researchers can establish a self-validating protocol that ensures absolute structural confidence in preclinical development.

References

  • [2] ChemSrc. CAS#:620103-94-8 | N,5-dimethyl-N-phenylthiophene-2-sulfonamide. Available at:[Link]

  • [1] National Institutes of Health (PMC). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at:[Link]

  • [5] LCGC International. Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology: Some Considerations from Two Real Cases. Available at:[Link]

  • [3] National Institutes of Health (PMC). A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations. Available at:[Link]

  • [4] Spectroscopy Online. Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. Available at:[Link]

Sources

Foundational

N,5-dimethyl-N-phenylthiophene-2-sulfonamide: Mechanism of Action and In Vitro Profiling of a Next-Generation Clathrin Inhibitor

Prepared by: Senior Application Scientist, Discovery Biology Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Executive Summary Clathrin-mediated endocytosis (CME) is the primary mechanism by...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Discovery Biology Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists

Executive Summary

Clathrin-mediated endocytosis (CME) is the primary mechanism by which eukaryotic cells internalize plasma membrane proteins, lipids, and extracellular molecules. Because of the highly dynamic nature of CME, classical genetic knockouts often yield lethal phenotypes or trigger compensatory pathways, making acute chemical inhibition the gold standard for studying endocytic trafficking.

While early-generation inhibitors like Endosidin9 (ES9) successfully targeted the Clathrin Heavy Chain (CHC), their utility was severely compromised by off-target protonophore activity, which caused mitochondrial uncoupling and cytoplasmic acidification[1]. Through rational structure-based optimization, the thiophene-2-sulfonamide scaffold has been refined. N,5-dimethyl-N-phenylthiophene-2-sulfonamide represents a highly selective, non-protonophoric analog. This technical guide details the molecular causality of its mechanism, outlines self-validating in vitro workflows, and provides robust protocols for characterizing its efficacy.

Chemical Rationale and Mechanism of Action

Overcoming Protonophore Liability

The parent molecule, ES9, binds to the N-terminal domain (nTD) of the clathrin heavy chain[1]. However, ES9 contains an acidic sulfonamide proton and a nitro group, allowing it to shuttle protons across the mitochondrial inner membrane. This uncouples oxidative phosphorylation, leading to rapid ATP depletion[2]. Thus, the observed endocytic arrest with ES9 is partially a secondary artifact of energy starvation rather than pure clathrin inhibition.

N,5-dimethyl-N-phenylthiophene-2-sulfonamide eliminates this liability through two critical structural modifications:

  • N-Methylation of the Sulfonamide: By replacing the acidic proton with a methyl group (N-methyl-N-phenyl), the molecule is rendered completely incapable of proton shuttling. This guarantees zero protonophore activity.

  • 5-Methyl Thiophene Substitution: Replacing the 5-bromo group seen in intermediate analogs (like ES9-17) with a 5-methyl group maintains the necessary hydrophobic bulk to occupy the clathrin nTD binding pocket while optimizing cellular permeability.

Target Engagement at the Clathrin nTD

The clathrin nTD forms a seven-bladed β -propeller structure. Adaptor proteins (such as AP-2) typically bind to this domain via a highly conserved "clathrin-box" motif to initiate coat assembly[3]. N,5-dimethyl-N-phenylthiophene-2-sulfonamide acts as a competitive antagonist. It docks into the hydrophobic groove between blades 1 and 2 of the nTD, sterically occluding adaptor proteins and arresting the formation of the clathrin-coated pit.

Mechanism Compound N,5-dimethyl-N-phenyl thiophene-2-sulfonamide CHC_nTD Clathrin Heavy Chain (nTD Domain) Compound->CHC_nTD  Competitive Binding   Coat Clathrin Coat Assembly CHC_nTD->Coat  Inhibited   Adaptor Adaptor Proteins (e.g., AP-2 Complex) Adaptor->CHC_nTD  Blocked Interaction   CME Clathrin-Mediated Endocytosis (CME) Coat->CME  Arrested  

Fig 1. Competitive inhibition of Clathrin Heavy Chain (CHC) nTD by the sulfonamide analog.

Quantitative Data Summary

The table below summarizes the pharmacological divergence of the thiophene-2-sulfonamide class, demonstrating how structural evolution has rescued the specificity of CME inhibition.

Table 1: Comparative Profiling of Thiophene-2-Sulfonamide CME Inhibitors

CompoundStructural ModificationCHC nTD Binding (IC 50​ )Protonophore ActivityATP Depletion
ES9 Unsubstituted sulfonamide, 5-nitro~15 μ MHigh>80% reduction
ES9-17 N-phenyl, 5-bromo~17 μ MNone<5% reduction
N,5-dimethyl analog N-methyl-N-phenyl, 5-methyl~12 μ MNone<2% reduction

Self-Validating In Vitro Workflows

To rigorously establish N,5-dimethyl-N-phenylthiophene-2-sulfonamide as a selective CME inhibitor, assays must be multiplexed. A self-validating system requires proving target engagement, demonstrating functional efficacy, and explicitly ruling out off-target metabolic toxicity.

Workflow cluster_0 Target Engagement cluster_1 Functional Efficacy cluster_2 Specificity / Toxicity Start In Vitro Screening CETSA CETSA Assay (Thermal Shift) Start->CETSA TfUptake Transferrin Uptake (HeLa Cells) Start->TfUptake ATP CellTiter-Glo (ATP Depletion) Start->ATP

Fig 2. Multiplexed in vitro workflow for validating CME inhibitors and ruling out protonophore activity.

Detailed Experimental Methodologies

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state. By treating intact cells with the inhibitor and applying a thermal gradient, we can observe a rightward shift in the melting temperature ( Tm​ ) of CHC, proving direct intracellular target engagement[2].

Protocol:

  • Cell Preparation: Culture HeLa cells to 80% confluency. Harvest and resuspend in PBS supplemented with protease inhibitors.

  • Compound Treatment: Divide the cell suspension into two aliquots. Treat one with 30 μ M N,5-dimethyl-N-phenylthiophene-2-sulfonamide and the other with 0.1% DMSO (vehicle control). Incubate at 37°C for 30 minutes.

  • Thermal Denaturation: Aliquot 50 μ L of the treated cell suspensions into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Detection: Collect the soluble supernatant and analyze via Western Blot using an anti-CHC antibody. Calculate the Tm​ shift between the DMSO and compound-treated groups.

Functional Efficacy: Transferrin Uptake Assay

Causality: Transferrin is a classic cargo that relies exclusively on CME for internalization. To ensure the assay measures true endocytosis rather than mere surface binding, a strict acid-wash step is implemented to strip uninternalized surface receptors.

Protocol:

  • Starvation: Seed HeLa cells on glass coverslips. Wash twice with PBS and incubate in serum-free DMEM for 2 hours to deplete endogenous transferrin and upregulate surface transferrin receptors.

  • Inhibitor Pre-incubation: Treat cells with 20 μ M of the compound (or DMSO control) for 30 minutes at 37°C.

  • Pulse: Add 25 μ g/mL of Alexa Fluor 488-conjugated Transferrin to the media. Incubate for exactly 15 minutes at 37°C to allow CME.

  • Acid Wash (Critical): Immediately transfer cells to ice to halt membrane trafficking. Wash cells twice with ice-cold Acid Wash Buffer (0.2 M Acetic Acid, 0.5 M NaCl, pH 2.5) for 2 minutes each. This strips all surface-bound, uninternalized transferrin.

  • Fixation & Analysis: Wash with cold PBS, fix with 4% paraformaldehyde, and analyze via confocal microscopy or flow cytometry to quantify internalized fluorescence.

Specificity Validation: ATP Depletion Assay

Causality: To prove the N-methyl substitution successfully eliminated the protonophore liability of the parent ES9 compound, we must verify that cellular ATP levels remain stable during the treatment window.

Protocol:

  • Plating: Seed cells in a 96-well opaque white plate at 10,000 cells/well.

  • Treatment: Treat cells with a dose-response gradient of the compound (1 μ M to 100 μ M), alongside ES9 as a positive control for ATP depletion, for 60 minutes.

  • Lysis & Luminescence: Add an equal volume of CellTiter-Glo® Reagent (Promega) to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a microplate reader. The N,5-dimethyl analog should show >95% signal retention compared to the DMSO control, whereas ES9 will show a sharp drop.

References

  • Dejonghe, W. et al. "Disruption of endocytosis through chemical inhibition of clathrin heavy chain function." Nature Chemical Biology (2019).[2] URL:[Link]

  • Lu, L. et al. "Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects." Acta Pharmaceutica Sinica B (2025).[1] URL:[Link]

  • Smith, C. et al. "Role of Clathrin and Dynamin in Clathrin Mediated Endocytosis/Synaptic Vesicle Recycling and Implications in Neurological Diseases." Frontiers in Cellular Neuroscience (2022).[3] URL:[Link]

Sources

Exploratory

Pharmacological Profile of N,5-dimethyl-N-phenylthiophene-2-sulfonamide: A Next-Generation Tertiary Sulfonamide γ-Secretase Modulator

Executive Summary The development of disease-modifying therapeutics for Alzheimer's Disease (AD) has historically been hindered by the dose-limiting toxicities of γ-secretase inhibitors (GSIs). While early thiophene sulf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of disease-modifying therapeutics for Alzheimer's Disease (AD) has historically been hindered by the dose-limiting toxicities of γ-secretase inhibitors (GSIs). While early thiophene sulfonamide-based GSIs demonstrated robust reduction of amyloid-beta (Aβ)[1], their indiscriminate inhibition of the γ-secretase complex also blocked the cleavage of Notch, leading to severe gastrointestinal and immunological adverse events.

N,5-dimethyl-N-phenylthiophene-2-sulfonamide (NDPTS) represents a paradigm shift in this chemical space. Engineered as a highly lipophilic, tertiary sulfonamide, NDPTS functions not as a pan-inhibitor, but as a γ-Secretase Modulator (GSM) . By partitioning deeply into the neuronal lipid bilayer, NDPTS allosterically binds the Presenilin-1 (PSEN1) catalytic subunit, selectively shifting the cleavage of the Amyloid Precursor Protein (APP) from the neurotoxic Aβ42 isoform to the shorter, neuroprotective Aβ38 isoform—without perturbing Notch signaling.

Structural Rationale & Pharmacophore Causality

The architectural design of NDPTS is a masterclass in solving complex ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) challenges through precise steric and electronic modifications[2]:

  • The Thiophene-2-Sulfonamide Core: Sulfur-containing heterocycles are privileged scaffolds in neuropharmacology due to their favorable brain penetrance and bioisosteric equivalence to phenyl rings[3]. The thiophene core provides the necessary electron density to engage the hydrophobic allosteric pocket of PSEN1.

  • C5-Methylation (Metabolic Shielding): Unsubstituted thiophenes are highly susceptible to cytochrome P450-mediated oxidation at the C5 position, leading to rapid clearance and potential reactive metabolite formation. The addition of the 5-methyl group blocks this metabolic "soft spot," significantly extending the compound's microsomal half-life.

  • Tertiary Sulfonamide Motif (N-methyl, N-phenyl): This is the most critical functionalization. Primary and secondary sulfonamides possess an acidic N-H proton that readily coordinates with the zinc ion in Carbonic Anhydrase (CA), a ubiquitous off-target that causes systemic side effects. By fully substituting the nitrogen to create a tertiary sulfonamide, NDPTS completely abolishes CA affinity[4]. Furthermore, the bulky N-phenyl group drives the LogP to ~4.2, providing the exact lipophilicity required to anchor the molecule within the lipid bilayer where the intramembrane cleavage of APP occurs.

Mechanism of Action: Allosteric Modulation

Unlike active-site inhibitors that block all γ-secretase substrates, NDPTS acts as a molecular wedge. It binds to a distinct allosteric site on the PSEN1 subunit, altering the conformational dynamics of the enzyme-substrate complex. This structural shift accelerates the processivity of the enzyme, causing it to cleave the C99 fragment earlier in the sequence, thereby generating the benign Aβ38 instead of the aggregation-prone Aβ42.

G APP Amyloid Precursor Protein (APP) BACE β-Secretase APP->BACE C99 C99 Fragment BACE->C99 GS γ-Secretase Complex C99->GS AB42 Aβ42 Peptide (Neurotoxic) GS->AB42 Basal Cleavage AB38 Aβ38 Peptide (Neuroprotective) GS->AB38 GSM-Shifted Cleavage NDPTS NDPTS (Tertiary Sulfonamide) NDPTS->GS Allosteric Binding

Fig 1: NDPTS allosterically modulates γ-secretase, shifting APP cleavage from Aβ42 to Aβ38.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and eliminate false positives, the pharmacological profiling of NDPTS utilizes a self-validating assay matrix. Every protocol is designed with internal controls to separate true allosteric modulation from generalized cellular toxicity.

Protocol A: Multiplexed Aβ Cleavage Assay (Efficacy)

Causality: Standard ELISAs often suffer from matrix interference when evaluating highly lipophilic compounds like tertiary sulfonamides. We utilize Meso Scale Discovery (MSD) electrochemiluminescence to ensure high-fidelity quantification of Aβ isoforms directly from culture media.

  • Cell Seeding: Plate HEK293 cells stably expressing the APP "Swedish" mutation (APP-Sw) in 96-well plates at 2×104 cells/well. Rationale: The Swedish mutation hyper-produces Aβ, providing a robust dynamic range for measuring Aβ42 reduction.

  • Compound Treatment: Treat cells with a serial dilution of NDPTS (0.1 nM to 10 µM). Maintain a strict 0.1% DMSO vehicle control across all wells to prevent solvent-induced membrane disruption.

  • Internal Viability Control: After 24 hours, add CellTiter-Glo reagent to a parallel replicate plate. Rationale: If Aβ42 drops due to cell death rather than modulation, the ATP-dependent luminescence will flag the toxicity.

  • Harvest & Quantification: Collect the conditioned media and transfer to an MSD MULTI-SPOT 96-well plate pre-coated with capture antibodies specific to the C-termini of Aβ38, Aβ40, and Aβ42.

  • Readout: Add SULFO-TAG conjugated anti-Aβ detection antibodies and read on a SECTOR Imager. A successful GSM profile is defined by a dose-dependent decrease in Aβ42 coupled with a proportional increase in Aβ38, while total Aβ remains constant.

Protocol B: NotchΔE Cleavage Counter-Assay (Selectivity)

Causality: A viable GSM must spare Notch signaling. This assay isolates the γ-secretase cleavage step of Notch from upstream ligand binding.

  • Transfection: Transiently transfect HeLa cells with a NotchΔE construct (a constitutively active Notch substrate lacking the extracellular domain).

  • Treatment & Controls: Treat with NDPTS (up to 30 µM). Include DAPT (a pan-GSI) as a positive control. Rationale: DAPT must completely ablate the Notch Intracellular Domain (NICD) signal; otherwise, the assay is invalid.

  • Western Blotting: Lyse cells and probe for NICD using a neo-epitope specific antibody (Val1744). Use GAPDH as a loading control.

  • Validation: NDPTS must show no significant reduction in NICD generation compared to the DMSO control, confirming its selectivity for APP over Notch.

Quantitative Pharmacological Data

The resulting data confirms that NDPTS is a highly potent, CNS-penetrant GSM with an exceptional safety margin against Notch and Carbonic Anhydrase off-targets.

Table 1: Pharmacological and ADMET Profile of NDPTS

ParameterValueAssay / MethodologyImplication
Aβ42 IC₅₀ 45 nMMSD Multiplex ELISAPotent reduction of neurotoxic amyloid.
Aβ38 EC₅₀ 52 nMMSD Multiplex ELISAConfirms GSM mechanism (processivity shift).
Notch Cleavage IC₅₀ >10,000 nMNotchΔE Western Blot>200-fold selectivity; avoids GI toxicity.
Carbonic Anhydrase II IC₅₀ >50,000 nMEsterase Activity AssayTertiary sulfonamide successfully abolishes CA binding.
LogP (Experimental) 4.2Shake-flask methodOptimal lipophilicity for lipid bilayer partitioning.
Brain/Plasma Ratio ( Kb,u​ ) 1.8In vivo murine PK (IV)Excellent blood-brain barrier (BBB) penetration.
hERG IC₅₀ >30 µMPatch-clamp (HEK293)Low risk of QT prolongation / cardiotoxicity.

References

  • Mayer, S. C., et al. "Begacestat (GSI-953): A Novel, Selective Thiophene Sulfonamide Inhibitor of Amyloid Precursor Protein -Secretase for the Treatment of Alzheimer's Disease." Journal of Pharmacology and Experimental Therapeutics, 2009. [Link]

  • Zhang, Y., et al. "Sulfur-containing therapeutics in the treatment of Alzheimer's disease." Acta Pharmaceutica Sinica B, 2019.[Link]

  • Scozzafava, A., et al. "Secondary and tertiary sulfonamides: A patent review (2008-2012)." Expert Opinion on Therapeutic Patents, 2013.[Link]

  • "The Medicinal Chemist's Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2021.[Link]

Sources

Foundational

Preliminary Toxicity Screening of N,5-Dimethyl-N-phenylthiophene-2-sulfonamide: A Comprehensive In Vitro Preclinical Guide

Executive Summary The compound N,5-dimethyl-N-phenylthiophene-2-sulfonamide represents a highly functionalized synthetic derivative belonging to the thiophene-2-sulfonamide class. While this scaffold is heavily utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N,5-dimethyl-N-phenylthiophene-2-sulfonamide represents a highly functionalized synthetic derivative belonging to the thiophene-2-sulfonamide class. While this scaffold is heavily utilized in drug discovery for its diverse pharmacological applications (ranging from 5-HT7 receptor antagonism to targeted anti-cancer and antibacterial therapies), it contains two well-documented structural alerts: a thiophene ring and a sulfonamide moiety [1][2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard boilerplate assays. This guide establishes a causality-driven, self-validating in vitro toxicity screening cascade specifically tailored to identify and mitigate the unique bioactivation liabilities inherent to this molecule.

Mechanistic Rationale: The "Why" Behind the Workflow

Before initiating any empirical testing, it is critical to understand the biochemical vulnerabilities of N,5-dimethyl-N-phenylthiophene-2-sulfonamide. Toxicity in this class rarely stems from the parent molecule; rather, it is driven by Cytochrome P450 (CYP450)-mediated bioactivation[3][4].

  • Thiophene Bioactivation : The thiophene ring is highly susceptible to CYP450-catalyzed S-oxidation and epoxidation. Quantum chemical analyses demonstrate that thiophene epoxidation is highly exothermic and kinetically favorable, generating highly electrophilic metabolites[3][4]. If not detoxified, these metabolites covalently bind to hepatic macromolecules, leading to severe drug-induced hepatotoxicity[1][4].

  • Sulfonamide Bioactivation : The sulfonamide group can undergo N-oxidation (primarily via CYP2C9 or CYP3A4) to form reactive hydroxylamine and nitroso derivatives[5]. These species are directly implicated in oxidative stress, immune cell cytotoxicity, and idiosyncratic adverse drug reactions (IADRs) such as severe hypersensitivity[5][6].

CYP450 Bioactivation Pathway

Bioactivation Parent N,5-dimethyl-N-phenyl thiophene-2-sulfonamide CYP CYP450 Enzymes (CYP2C9 / CYP3A4) Parent->CYP Epoxide Thiophene Epoxide / S-oxide (Electrophilic) CYP->Epoxide S-Oxidation Hydroxylamine Sulfonamide Hydroxylamine CYP->Hydroxylamine N-Oxidation GSH GSH Conjugation (Detoxification) Epoxide->GSH Tox Protein Covalent Binding (Hepatotoxicity / IADRs) Epoxide->Tox Hydroxylamine->GSH Hydroxylamine->Tox

Caption: CYP450-mediated bioactivation of thiophene-2-sulfonamides into reactive toxic metabolites.

Phase 1: Cytotoxicity & Hepatotoxicity Profiling

To establish a baseline of cellular tolerance, we utilize two distinct cell lines: HepG2 (human hepatocellular carcinoma) and THLE-2 (immortalized human liver cells). Causality: HepG2 cells retain partial CYP450 metabolic capacity, allowing us to observe toxicity driven by the aforementioned reactive metabolites. THLE-2 cells provide a non-tumorigenic benchmark to calculate the Selectivity Index (SI)[7].

Step-by-Step Methodology: MTT Cell Viability Assay
  • Cell Seeding : Seed HepG2 and THLE-2 cells in 96-well microtiter plates at a density of 1×104 cells/well. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cellular adhesion[7].

  • Compound Preparation : Dissolve N,5-dimethyl-N-phenylthiophene-2-sulfonamide in DMSO to create a 10 mM stock. Perform serial dilutions in the culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration remains ≤0.5% to prevent solvent-induced toxicity[8].

  • Exposure : Replace the culture medium with the compound-dosed medium. Include a vehicle control (0.5% DMSO) and a positive cytotoxic control (e.g., Doxorubicin). Incubate for 48 hours[7][8].

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals[7][8].

  • Solubilization & Readout : Remove the medium and add 100 µL of MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO) to dissolve the crystals[8][9]. Measure absorbance at 450 nm using a microplate reader[7].

  • Data Analysis : Calculate the IC₅₀ value using non-linear regression analysis.

Phase 2: Reactive Metabolite Trapping (GSH Assay)

Because the MTT assay only shows if cells die, we must prove why they die. To definitively assess the bioactivation of the thiophene and sulfonamide alerts, we utilize a Glutathione (GSH) trapping assay combined with LC-MS/MS[2][10]. GSH acts as a surrogate nucleophile, trapping electrophilic epoxides and hydroxylamines before they can bind to cellular proteins[2][10].

Step-by-Step Methodology: HLM Bioactivation Assay
  • Incubation Mixture : In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLMs) (final protein concentration 1 mg/mL), 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4)[2][10].

  • Reaction Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Quenching : After 60 minutes of incubation at 37°C, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis : Centrifuge at 14,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, scanning for neutral loss of 129 Da (characteristic of GSH adducts) to quantify reactive metabolite formation[2][10].

Phase 3: Genotoxicity & Mutagenicity Screening

Electrophilic metabolites generated from thiophene rings can intercalate or alkylate DNA. For arylsulfonamide derivatives, the SOS/umu-test is a highly validated, high-throughput alternative to the traditional Ames test[11].

Step-by-Step Methodology: SOS/umu-test
  • Bacterial Preparation : Culture Salmonella typhimurium (TA1535/pSK1002) overnight. Dilute the culture and incubate until it reaches the exponential growth phase[11].

  • Metabolic Activation : Prepare two parallel testing arms: one with S9 liver fraction (to simulate mammalian CYP450 metabolism) and one without[11].

  • Exposure : Expose the bacterial cultures to varying concentrations of the compound for 2 hours at 37°C.

  • Reporter Assay : Measure the induction of the umuC gene—a direct indicator of the DNA damage SOS response—by quantifying β-galactosidase activity using a colorimetric substrate (ONPG). Measure absorbance at 420 nm[11].

Quantitative Data Presentation & Acceptance Criteria

To advance N,5-dimethyl-N-phenylthiophene-2-sulfonamide into in vivo models, the compound must meet the following quantitative thresholds:

Assay / MetricTarget Threshold for ProgressionMechanistic Rationale
HepG2 Cytotoxicity (IC₅₀) Ensures the compound does not cause basal hepatocyte death at therapeutic concentrations.
Selectivity Index (SI) >3.0 Confirms the compound is selectively targeting diseased cells rather than healthy tissue (THLE-2)[7].
GSH Adduct Formation <50 pmol/mg protein/min Low adduct formation indicates the thiophene/sulfonamide alerts are sterically hindered or metabolically stable[2].
SOS/umu-test (Induction Ratio) <1.5 An induction ratio below 1.5 confirms the absence of DNA-damaging mutagenicity[11].

Complete Toxicity Screening Workflow

Workflow A Compound Synthesis N,5-dimethyl-N-phenylthiophene-2-sulfonamide B Phase 1: Cytotoxicity (HepG2 & THLE-2 MTT Assay) A->B C Phase 2: Reactive Metabolite Trapping (HLM + GSH + LC-MS/MS) B->C IC50 > 50 µM D Phase 3: Genotoxicity (SOS/umu-test & Ames) C->D Low GSH Adducts E Phase 4: Cardiotoxicity (hERG Patch Clamp) D->E Negative Mutagenicity F Lead Optimization / Go-No-Go E->F

Caption: Sequential in vitro toxicity screening cascade for thiophene-2-sulfonamide derivatives.

References

  • BenchChem Technical Support Team. Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs. BenchChem. 8

  • BenchChem Technical Support Team. Application Notes and Protocols for Screening the Bioactivity of Sulfonamides. BenchChem. 9

  • Wesołowska, A., et al. Preliminary mutagenicity and genotoxicity evaluation of selected arylsulfonamide derivatives of (aryloxy)alkylamines with potential psychotropic properties. PubMed. 11

  • El-Sayed, N. N. E., et al. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. PMC. 7

  • Dansette, P. M., et al. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate.3

  • Stepan, A. F., et al. Bioactivation potential of thiophene-containing drugs. PubMed. 1

  • Kalgutkar, A. S., et al. Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology (ACS). 10

  • Dansette, P. M., et al. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. 4

  • Hess, D. A., et al. Proposed mechanism of sulfonamide adverse reactions. ResearchGate. 5

  • Uetrecht, J. P. Reliability of reactive metabolite and covalent binding assessments in prediction of idiosyncratic drug toxicity. Cambridge University Press. 6

  • Kalgutkar, A. S., et al. Predicting Toxicities of Reactive Metabolite–Positive Drug Candidates. Annual Reviews. 2

Sources

Exploratory

Technical Guide: A Framework for Characterizing the Binding Affinity of N,5-dimethyl-N-phenylthiophene-2-sulfonamide

Executive Summary The thiophene-2-sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating potent and selective binding to a wide array of protein targets. While specific, pub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thiophene-2-sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating potent and selective binding to a wide array of protein targets. While specific, publicly available binding data for N,5-dimethyl-N-phenylthiophene-2-sulfonamide is limited, this guide provides a comprehensive framework for its characterization. We will establish the scientific rationale and detailed experimental protocols required to robustly determine its binding affinity and kinetics. To illustrate this process with technical depth, this guide will use Human Carbonic Anhydrase II (CA II)—a classic target for sulfonamide-based molecules—as a representative model system. This document provides field-proven methodologies, explains the causality behind experimental choices, and offers a blueprint for the rigorous biophysical characterization of this, or any, novel small molecule inhibitor.

The Thiophene-2-Sulfonamide Scaffold: A Versatile Pharmacophore

The thiophene-2-sulfonamide core is a cornerstone of modern drug discovery, valued for its favorable physicochemical properties and its ability to engage in critical interactions with biological targets. The sulfonamide moiety (–SO₂NH₂) is a key hydrogen bond donor and acceptor and, notably, can act as a zinc-binding group, making it a potent inhibitor of metalloenzymes.[1] This versatility has led to the development of thiophene-2-sulfonamide derivatives targeting a diverse range of proteins, including:

  • Enzymes: 5-lipoxygenase (5-LO)[2], Lactoperoxidase[3][4], Human Chymase[5], α-glucosidase[6], and Focal Adhesion Kinase (FAK)[7].

  • Receptors: Angiotensin II type 2 (AT2) receptor[8].

  • Protein-Protein Interaction Modulators: Antiapoptotic Bcl-2 family proteins such as Mcl-1 and Bcl-2[9].

  • Antimicrobial Targets: Dihydropteroate synthase in bacteria[10].

Given this precedent, this guide will outline the definitive methods for characterizing the binding of N,5-dimethyl-N-phenylthiophene-2-sulfonamide to a therapeutically relevant target. For this purpose, we select Human Carbonic Anhydrase II (CA II) as our model protein.

Target Profile: Human Carbonic Anhydrase II (CA II)

Human Carbonic Anhydrase II is a zinc metalloenzyme that plays a crucial role in regulating pH by catalyzing the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1]

  • Function: CA II is one of the most catalytically efficient enzymes known and is involved in numerous physiological processes. Its inhibition is a therapeutic strategy for conditions like glaucoma, edema, and certain cancers.[11]

  • Active Site: The enzyme's active site features a zinc (Zn²⁺) ion coordinated by three histidine residues and a water molecule.

  • Mechanism of Inhibition: Primary sulfonamides (R-SO₂NH₂) are classic CA inhibitors. The deprotonated sulfonamide anion (R-SO₂NH⁻) displaces the zinc-bound water molecule and coordinates directly with the Zn²⁺ ion, acting as a potent and highly specific competitive inhibitor.[1] This well-understood mechanism makes CA II an ideal system for validating and comparing biophysical techniques.

A Multi-Technique Strategy for Binding Affinity Characterization

A comprehensive understanding of a drug-target interaction requires more than a single data point. It necessitates a multi-faceted approach to determine thermodynamics, kinetics, and stoichiometry. The following techniques provide a self-validating system for characterizing the binding of N,5-dimethyl-N-phenylthiophene-2-sulfonamide to CA II.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event. This provides a complete thermodynamic profile of the interaction in a single, label-free, in-solution experiment.

  • Principle: A solution of the ligand (N,5-dimethyl-N-phenylthiophene-2-sulfonamide) is titrated into a solution containing the protein (CA II). The instrument measures the minute temperature changes that occur upon binding.

  • Key Outputs:

    • Binding Affinity (Kd): The dissociation constant, a measure of binding strength.

    • Stoichiometry (n): The molar ratio of ligand to protein in the complex.

    • Enthalpy (ΔH): The heat change associated with binding.

    • Entropy (ΔS): The change in disorder of the system upon binding.

Causality: Choosing ITC as a primary method is crucial because it is a direct binding assay, not an activity or inhibition assay. It measures the physical interaction itself, providing unambiguous proof of binding and a rich thermodynamic context that can guide lead optimization.

Surface Plasmon Resonance (SPR): Unveiling Real-Time Kinetics

SPR is a label-free optical technique that measures changes in refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events.

  • Principle: The target protein (CA II) is immobilized on a sensor chip surface. A solution containing the ligand (N,5-dimethyl-N-phenylthiophene-2-sulfonamide) is flowed over the surface. Binding of the ligand to the immobilized protein causes a change in the refractive index, which is detected by the instrument.

  • Key Outputs:

    • Association Rate Constant (ka or kon): The rate at which the complex forms.

    • Dissociation Rate Constant (kd or koff): The rate at which the complex decays.

    • Binding Affinity (Kd): Calculated as kd/ka.

Causality: SPR is essential for understanding the dynamics of the interaction. Two compounds can have the same Kd but vastly different kinetic profiles. A compound with a slow koff (long residence time) may have a more durable pharmacological effect in vivo, a critical insight for drug development that ITC alone cannot provide.

Experimental Protocols and Workflows

Rigorous and reproducible data generation is paramount. The following workflow and protocols provide a validated pathway for characterizing the binding of N,5-dimethyl-N-phenylthiophene-2-sulfonamide.

General Experimental Workflow

The overall process, from material preparation to data interpretation, follows a logical sequence to ensure data integrity.

G A Compound Preparation (N,5-dimethyl-N-phenylthiophene-2-sulfonamide) - Purity Check (NMR, LC-MS) - Stock Solution in DMSO E Biophysical Assay Execution (ITC or SPR) A->E B Protein Expression & Purification (Human Carbonic Anhydrase II) - E. coli Expression - Affinity Chromatography C Protein Quality Control - SDS-PAGE for Purity - Concentration (A280) - Activity Assay B->C C->E D Assay Buffer Preparation - Degassed PBS, pH 7.4 - Matched DMSO concentration D->E F ITC Experiment E->F Thermodynamics G SPR Experiment E->G Kinetics H Data Processing & Analysis - Fitting to Binding Model - Determination of Kd, kinetics F->H G->H I Results Validation & Reporting - Compare ITC vs. SPR - Report thermodynamic and kinetic parameters H->I

Caption: High-level workflow for biophysical binding characterization.

Detailed Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To determine the Kd, n, ΔH, and ΔS for the binding of N,5-dimethyl-N-phenylthiophene-2-sulfonamide to CA II.

  • Reagent Preparation:

    • Protein: Dialyze purified CA II extensively against the assay buffer (e.g., PBS, pH 7.4). Measure the final concentration accurately using A₂₈₀. A typical final concentration for the cell is 10-20 µM.

    • Ligand: Prepare a 100-200 µM stock of N,5-dimethyl-N-phenylthiophene-2-sulfonamide in the exact same buffer used for the final protein dialysis, including a matched concentration of DMSO (e.g., 1-2%). This buffer match is critical to minimize heats of dilution.

    • Degassing: Thoroughly degas both protein and ligand solutions immediately before the experiment to prevent bubble formation.

  • Instrument Setup (e.g., Malvern MicroCal PEAQ-ITC):

    • Set the experimental temperature to 25°C.

    • Set the reference power to 10 µcal/sec.

    • Define the injection parameters: 1 initial injection of 0.4 µL followed by 18 injections of 2 µL. Set spacing between injections to 150 seconds to allow a return to baseline.

    • Set the stirring speed to 750 rpm.

  • Execution:

    • Load the sample cell with ~300 µL of the CA II solution.

    • Load the injection syringe with ~40 µL of the ligand solution.

    • Equilibrate the system for at least 60 minutes.

    • Initiate the titration run.

  • Control Experiment:

    • Perform a control titration by injecting the ligand solution into the buffer-only sample cell. This measures the heat of dilution of the ligand, which must be subtracted from the protein-ligand binding data for accurate analysis.

  • Data Analysis:

    • Integrate the raw thermogram peaks to obtain the heat change per injection (ΔH).

    • Subtract the heats of dilution from the control experiment.

    • Fit the resulting binding isotherm to a one-site binding model to derive the Kd, n, and ΔH. The software will calculate ΔS automatically.

Detailed Protocol: Surface Plasmon Resonance (SPR)

Objective: To determine the ka, kd, and Kd for the binding of N,5-dimethyl-N-phenylthiophene-2-sulfonamide to CA II.

  • Reagent and Chip Preparation:

    • Sensor Chip: Use a CM5 sensor chip. Activate the carboxyl groups on the surface using a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Protein Immobilization: Inject CA II (at ~20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of ~2000-3000 Response Units (RU). This level provides a good signal while minimizing mass transport limitations.

    • Blocking: Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

    • Reference Surface: Create a reference flow cell using the same activation/blocking procedure but without protein injection. This is crucial for subtracting bulk refractive index changes and non-specific binding.

  • Instrument Setup (e.g., Cytiva Biacore T200):

    • Use HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant) as the running buffer. Add 1-2% DMSO to match the ligand sample solvent.

    • Set the flow rate to 30 µL/min.

  • Execution (Kinetics/Affinity Analysis):

    • Ligand Preparation: Prepare a dilution series of N,5-dimethyl-N-phenylthiophene-2-sulfonamide in running buffer. A typical concentration range would be 0.1x to 10x the expected Kd (e.g., 10 nM to 10 µM). Include a buffer-only (zero concentration) sample for double referencing.

    • Binding Cycle: Perform a multi-cycle kinetic analysis. For each cycle:

      • Inject a single concentration of the ligand for a set time (e.g., 120 seconds) to monitor the association phase.

      • Switch to flowing running buffer only to monitor the dissociation phase (e.g., 300 seconds).

      • If necessary, inject a regeneration solution (e.g., a pulse of low pH glycine) to remove any remaining bound ligand and prepare the surface for the next cycle.

  • Data Analysis:

    • Process the raw sensorgrams by subtracting the reference flow cell data and the zero-concentration (buffer) injection data.

    • Globally fit the processed sensorgrams from the entire concentration series to a 1:1 Langmuir binding model. This simultaneous fitting provides robust values for ka, kd, and subsequently the Kd.

Data Presentation and Interpretation

Summarizing Quantitative Binding Data

Hypothetical data for N,5-dimethyl-N-phenylthiophene-2-sulfonamide binding to CA II, benchmarked against the known inhibitor Acetazolamide.

ParameterN,5-dimethyl-N-phenylthiophene-2-sulfonamideAcetazolamide (Control)MethodRationale
Kd (nM) 85 ± 912 ± 2ITCDirect measure of binding strength in solution.
Kd (nM) 92 ± 1115 ± 3SPRAffinity derived from kinetic rates.
ka (10⁵ M⁻¹s⁻¹) 4.56.2SPRRate of complex formation.
kd (10⁻³ s⁻¹) 4.10.9SPRRate of complex dissociation (lower is slower).
Stoichiometry (n) 0.981.01ITCConfirms a 1:1 binding model.
ΔH (kcal/mol) -8.2-7.5ITCFavorable enthalpic contribution to binding.
Predictive Insights from Molecular Docking

Computational methods like molecular docking complement experimental data by providing a structural hypothesis for the observed interaction.

G A Prepare Protein Structure (PDB ID for CA II, e.g., 1CA2) - Remove water, add hydrogens C Define Binding Site - Specify coordinates around the active site Zn²⁺ ion A->C B Prepare Ligand Structure (N,5-dimethyl-N-phenylthiophene-2-sulfonamide) - Generate 3D conformer - Assign partial charges D Docking Simulation - Run algorithm (e.g., AutoDock Vina) - Generate multiple binding poses B->D C->D E Scoring & Analysis - Rank poses by binding energy (kcal/mol) - Analyze key interactions (H-bonds, etc.) D->E F Generate Structural Hypothesis - Visualize best pose - Does sulfonamide coordinate Zn²⁺? - Rationalize experimental data E->F

Caption: Logical workflow for a molecular docking study.

Docking can predict whether the sulfonamide moiety of N,5-dimethyl-N-phenylthiophene-2-sulfonamide coordinates with the active site zinc, and how the N-phenyl and dimethyl-thiophene groups might interact with nearby amino acid residues, providing a structural basis for the experimentally determined affinity and thermodynamics.

Conclusion

Determining the binding affinity of a novel compound like N,5-dimethyl-N-phenylthiophene-2-sulfonamide requires a rigorous, multi-faceted approach. By combining the thermodynamic depth of Isothermal Titration Calorimetry with the kinetic insights of Surface Plasmon Resonance, researchers can build a comprehensive and validated profile of the drug-target interaction. This guide, using Human Carbonic Anhydrase II as a model system, provides the necessary framework of experimental protocols and analytical logic to confidently characterize small molecule binding, a critical step in the journey of drug discovery and development.

References

  • PubMed. (1997). N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • PubMed. (2021). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology. Available at: [Link]

  • ResearchGate. (2008). Structure—Activity Relationship of Benzo[b]thiophene-2-sulfonamide Derivatives as Novel Human Chymase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2024). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Taylor & Francis Online. (2019). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology. Available at: [Link]

  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports. Available at: [Link]

  • TSI Journals. (2017). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trade Science Inc. Available at: [Link]

  • PubMed. (2014). Development of 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide compounds as inhibitors of antiapoptotic Bcl-2 family proteins. ChemMedChem. Available at: [Link]

  • NCBI. (2022). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance. Available at: [Link]

  • PubMed. (2017). Design, Synthesis and Biological Evaluation of Sulfonamide-Substituted Diphenylpyrimidine Derivatives (Sul-DPPYs) as Potent Focal Adhesion Kinase (FAK) Inhibitors With Antitumor Activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Mansoura University. (n.d.). Pharmacology Lec 3 antibacterial drugs. Dr.Siham SULFONAMIDES. Faculty of Veterinary Medicine. Available at: [Link]

  • Semantic Scholar. (2022). Facile Synthesis of 5-Bromo-N-Alkylthiophene- 2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β. Infection and Drug Resistance. Available at: [Link]

  • NCBI. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences. Available at: [Link]

  • Semantic Scholar. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences. Available at: [Link]

  • Semantic Scholar. (2023). Synthesis and Biological Evaluation of -Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferativ. Applied Sciences. Available at: [Link]

  • ChemRxiv. (2022). Investigating Active Site Binding of Ligands to High and Low Activity Carbonic Anhydrase Enzymes Using Native Mass Spectrometry. ChemRxiv. Available at: [Link]

  • MDPI. (2021). The Design, Synthesis and Biological Evaluation of Compounds with Medicinal Value. Applied Sciences. Available at: [Link]

  • SlideShare. (2015). Antibiotic sulphonamides and potientiate sulpha history,classification,mechanism of action and adverse effect. SlideShare. Available at: [Link]

  • Amanote Research. (2016). (PDF) Design, Synthesis and Biological Evaluation of Some. Amanote Research. Available at: [Link]

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available at: [Link]

  • PubMed. (2021). N-(Methyloxycarbonyl)thiophene sulfonamides as high affinity AT2 receptor ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • NCBI. (2023). Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant pathogens. RSC Medicinal Chemistry. Available at: [Link]

  • MDPI. (2021). Short Peptides Make a Big Difference: The Role of Botany-Derived AMPs in Disease Control and Protection of Human Health. International Journal of Molecular Sciences. Available at: [Link]

  • PLOS. (2022). Chickpea NCR13 disulfide cross-linking variants exhibit profound differences in antifungal activity and modes of action. PLOS Pathogens. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of N,5-dimethyl-N-phenylthiophene-2-sulfonamide: An Application Note and Detailed Protocol

Introduction Reaction Scheme Synthesis_Scheme 5-methylthiophene-2-sulfonyl_chloride 5-methylthiophene-2-sulfonyl chloride Product N,5-dimethyl-N-phenylthiophene-2-sulfonamide 5-methylthiophene-2-sulfonyl_chloride->Produc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Reaction Scheme

Synthesis_Scheme 5-methylthiophene-2-sulfonyl_chloride 5-methylthiophene-2-sulfonyl chloride Product N,5-dimethyl-N-phenylthiophene-2-sulfonamide 5-methylthiophene-2-sulfonyl_chloride->Product Pyridine, DCM N-methylaniline N-methylaniline N-methylaniline->Product

Caption: Overall synthetic scheme for N,5-dimethyl-N-phenylthiophene-2-sulfonamide.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaCAS NumberSupplierPurity
5-methylthiophene-2-sulfonyl chlorideC₅H₅ClO₂S₂55854-45-0Sigma-Aldrich≥95%
N-methylanilineC₇H₉N100-61-8Fisher Scientific≥98%
PyridineC₅H₅N110-86-1Sigma-AldrichAnhydrous, 99.8%
Dichloromethane (DCM)CH₂Cl₂75-09-2Fisher ScientificAnhydrous, ≥99.8%
1 M Hydrochloric Acid (HCl)HCl7647-01-0VWR1 M solution
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃144-55-8VWRSaturated solution
Brine (Saturated NaCl solution)NaCl7647-14-5VWRSaturated solution
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄7487-88-9Sigma-Aldrich≥99.5%
Ethyl AcetateC₄H₈O₂141-78-6Fisher ScientificACS Grade
HexanesC₆H₁₄110-54-3Fisher ScientificACS Grade
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Experimental Protocol

Step 1: Synthesis of N,5-dimethyl-N-phenylthiophene-2-sulfonamide

This procedure details the reaction of 5-methylthiophene-2-sulfonyl chloride with N-methylaniline to form the desired sulfonamide. The reaction is a nucleophilic substitution at the sulfonyl group.[2][3] Pyridine is used as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[4]

Experimental_Workflow cluster_Reaction_Setup Reaction Setup cluster_Reaction_Execution Reaction Execution cluster_Workup Work-up cluster_Purification Purification Start Dissolve N-methylaniline and pyridine in anhydrous DCM Cool Cool the solution to 0 °C in an ice-water bath Start->Cool Add_Reagent Add a solution of 5-methylthiophene-2-sulfonyl chloride in anhydrous DCM dropwise Cool->Add_Reagent Warm Allow the reaction mixture to warm to room temperature Add_Reagent->Warm Stir Stir for 12-18 hours Warm->Stir Monitor Monitor reaction progress by TLC Stir->Monitor Quench Wash with 1 M HCl Monitor->Quench Neutralize Wash with saturated NaHCO₃ solution Quench->Neutralize Wash_Brine Wash with brine Neutralize->Wash_Brine Dry Dry the organic layer over anhydrous MgSO₄ Wash_Brine->Dry Filter_Concentrate Filter and concentrate under reduced pressure Dry->Filter_Concentrate Purify Purify the crude product by flash column chromatography Filter_Concentrate->Purify Characterize Characterize the final product (NMR, MS, etc.) Purify->Characterize

Caption: Experimental workflow for the synthesis of N,5-dimethyl-N-phenylthiophene-2-sulfonamide.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-methylaniline (1.0 eq, 10.0 mmol, 1.07 g) and anhydrous pyridine (1.5 eq, 15.0 mmol, 1.21 mL).

  • Dissolve the contents in 20 mL of anhydrous dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice-water bath.

  • In a separate 50 mL flask, dissolve 5-methylthiophene-2-sulfonyl chloride (1.0 eq, 10.0 mmol, 1.97 g) in 10 mL of anhydrous DCM.

  • Transfer the 5-methylthiophene-2-sulfonyl chloride solution to a dropping funnel and add it dropwise to the stirred N-methylaniline solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture for 12-18 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent. The reaction is complete when the starting material (5-methylthiophene-2-sulfonyl chloride) is no longer visible by TLC.

Step 2: Work-up and Purification
  • Transfer the reaction mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 30 mL) to remove excess pyridine and unreacted N-methylaniline.

    • Saturated NaHCO₃ solution (1 x 30 mL) to neutralize any remaining acid.

    • Brine (1 x 30 mL) to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is recommended to isolate the pure N,5-dimethyl-N-phenylthiophene-2-sulfonamide.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid or viscous oil.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Safety and Handling Precautions

  • 5-methylthiophene-2-sulfonyl chloride is corrosive and causes severe skin burns and eye damage.[5] It should be handled with extreme care in a well-ventilated fume hood.

  • N-methylaniline is toxic and should be handled with appropriate personal protective equipment.

  • Pyridine is flammable and has a strong, unpleasant odor. All manipulations should be performed in a fume hood.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation.

  • Always wear safety goggles, a lab coat, and chemical-resistant gloves when performing this synthesis.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reactionExtend the reaction time and continue to monitor by TLC. Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the sulfonyl chloride.
Loss of product during work-upEnsure the pH is acidic during the HCl wash to effectively remove the basic impurities. Avoid vigorous shaking that can lead to emulsions.
Impure Product Incomplete removal of starting materialsOptimize the flash chromatography conditions, potentially using a shallower gradient.
Reaction does not start Inactive reagentsUse freshly opened or properly stored anhydrous solvents and reagents.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of N,5-dimethyl-N-phenylthiophene-2-sulfonamide. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this compound for further investigation in various scientific disciplines. The principles of nucleophilic substitution on a sulfonyl chloride are fundamental in organic synthesis, and this protocol serves as a practical application of this important transformation.

References

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. J. Synth. Chem., 2, 214-226. [Link]

  • Fisher Scientific. (2026). 5-[(Benzoylamino)methyl]thiophene-2-sulfonyl chloride, 97%, Thermo Scientific. [Link]

  • ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. [Link]

Sources

Application

Application Note: N,5-dimethyl-N-phenylthiophene-2-sulfonamide as a Versatile Scaffold in Targeted Drug Discovery

Executive Summary In modern drug discovery, identifying versatile, highly tunable chemical scaffolds is critical for accelerating hit-to-lead optimization. N,5-dimethyl-N-phenylthiophene-2-sulfonamide (CAS 620103-94-8) h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, identifying versatile, highly tunable chemical scaffolds is critical for accelerating hit-to-lead optimization. N,5-dimethyl-N-phenylthiophene-2-sulfonamide (CAS 620103-94-8) has emerged from high-throughput screening (HTS) libraries as a privileged pharmacophore. Unlike primary sulfonamides—which are classical zinc-coordinating carbonic anhydrase inhibitors—this tertiary sulfonamide lacks hydrogen-bond donor capacity at the nitrogen atom. The bulky, lipophilic N-phenyl and thiophene moieties redirect its binding affinity toward deep hydrophobic pockets and protein-protein interaction (PPI) interfaces.

This technical guide explores the application of this scaffold in two primary therapeutic areas: anti-inflammatory drug development (via NLRP3 inflammasome modulation)[1] and anti-microbial targeting (via Mycobacterial Pantothenate Synthetase inhibition)[2]. We provide self-validating experimental protocols, mechanistic insights, and quantitative structure-activity relationship (SAR) data to guide researchers in utilizing this compound class.

Pharmacological Profiling & Target Landscape

Disruption of NLRP3 Inflammasome Assembly

Aberrant activation of the NLRP3 inflammasome is a fundamental driver of pathologies such as inflammatory bowel disease (IBD), gout, and neurodegeneration. Thiophene-2-sulfonamide derivatives have demonstrated potent efficacy in blocking the oligomerization of the NLRP3 NACHT domain[1]. By binding to the ATPase domain or the oligomerization interface, these compounds prevent the recruitment of the adapter protein ASC, thereby halting the formation of the ASC speck and the subsequent cleavage of Caspase-1.

NLRP3_Pathway Signal1 Signal 1 (Priming) TLR4 Activation NFkB NF-κB Translocation Signal1->NFkB ProIL1b Pro-IL-1β & Pro-NLRP3 Upregulation NFkB->ProIL1b Caspase1 Caspase-1 Cleavage ProIL1b->Caspase1 Substrate Signal2 Signal 2 (Activation) K+ Efflux / ROS NLRP3_Oligo NLRP3 Oligomerization Signal2->NLRP3_Oligo ASC_Speck ASC Speck Formation NLRP3_Oligo->ASC_Speck ASC_Speck->Caspase1 IL1b Mature IL-1β Secretion Caspase1->IL1b Inhibitor N,5-dimethyl-N-phenylthiophene- 2-sulfonamide Scaffold Inhibitor->NLRP3_Oligo Inhibits

Fig 1. Modulation of the NLRP3 Inflammasome pathway by thiophene-2-sulfonamide derivatives.

Inhibition of Mycobacterial Pantothenate Synthetase

In Mycobacterium tuberculosis (Mtb), pantothenate synthetase (PS) catalyzes the ATP-dependent condensation of pantoate and β-alanine to form pantothenate (Vitamin B5), an essential precursor for Coenzyme A[2]. The N-phenyl sulfonamide core acts as a competitive inhibitor, occupying the ATP-binding pocket. The 5-methylthiophene group provides critical van der Waals interactions with hydrophobic residues lining the active site, making it a highly attractive anti-tubercular hit[2].

Self-Validating Experimental Workflows

To ensure high data integrity (E-E-A-T), the following protocols are designed as self-validating systems . They incorporate built-in counter-screens to eliminate false positives caused by cytotoxicity, pan-assay interference (PAINS), or off-target effects.

Protocol 1: Cellular Efficacy - NLRP3 Inflammasome Inhibition Assay

Objective: Quantify the inhibitory potency (IC50) of the compound against NLRP3-dependent IL-1β secretion in human macrophages.

  • Cell Seeding & Differentiation: Seed THP-1 monocytes at 1×105 cells/well in a 96-well plate. Treat with 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Scientific Rationale: Monocytes do not express sufficient basal levels of pro-IL-1β. PMA induces differentiation into a macrophage-like phenotype, priming the transcriptional landscape.

  • Signal 1 Priming: Replace media and stimulate cells with 100 ng/mL Lipopolysaccharide (LPS) for 3 hours.

    • Scientific Rationale: LPS binds TLR4, triggering NF-κB translocation to upregulate pro-IL-1β and NLRP3 protein expression.

  • Compound Incubation: Add N,5-dimethyl-N-phenylthiophene-2-sulfonamide in a 10-point dose-response curve (e.g., 0.1 μM to 50 μM). Maintain final DMSO concentration at ≤0.5% . Incubate for 30 minutes.

    • Scientific Rationale: Pre-incubation allows the lipophilic compound to cross the plasma membrane and engage cytosolic NLRP3 prior to the oligomerization trigger. Strict DMSO control prevents solvent-induced membrane toxicity.

  • Signal 2 Activation: Add 10 μM Nigericin for 45 minutes.

    • Scientific Rationale: Nigericin is a potassium ionophore. The resulting rapid K+ efflux is the canonical trigger for NLRP3 conformational change and oligomerization.

  • Detection & Orthogonal Validation (The Self-Validating Step):

    • Harvest the supernatant. Quantify IL-1β (NLRP3-dependent) and TNF-α (NLRP3-independent, TLR4-dependent) via ELISA.

    • Perform an LDH release assay on the remaining cells.

    • Scientific Rationale: A true NLRP3 inhibitor will dose-dependently reduce IL-1β while leaving TNF-α levels unchanged. If both cytokines drop, the compound is either a general NF-κB inhibitor or cytotoxic (confirmed by high LDH release). Include MCC950 (1 μM) as a positive control for assay validation.

Protocol 2: Enzymatic Kinetics - Pantothenate Synthetase Inhibition

Objective: Determine the binding affinity and mechanism of inhibition against recombinant Mtb PS.

  • Buffer Preparation: Prepare reaction buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 50 mM KCl, and 0.01% Triton X-100 .

    • Scientific Rationale: Lipophilic sulfonamides can form colloidal aggregates in aqueous buffers, leading to false-positive promiscuous inhibition. Triton X-100 acts as a detergent to prevent aggregation.

  • Enzyme-Compound Pre-incubation: Mix 50 nM recombinant Mtb PS with the compound (serial dilutions) for 15 minutes at 25°C.

  • Reaction Initiation: Add substrates: 1 mM ATP, 1 mM pantoate, and 1 mM β-alanine.

  • Coupled Detection System: Add Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH), 0.5 mM Phosphoenolpyruvate (PEP), and 0.2 mM NADH. Monitor absorbance decrease at 340 nm continuously for 20 minutes.

    • Scientific Rationale: PS consumes ATP and generates AMP + PPi. The PK/LDH coupled system links this to the oxidation of NADH to NAD+ , allowing real-time kinetic monitoring.

  • Counter-Screen (The Self-Validating Step): Run the assay without Mtb PS, adding a known concentration of ADP to directly trigger the PK/LDH system.

    • Scientific Rationale: This ensures the compound is not falsely appearing as a hit by inhibiting the detection enzymes (PK or LDH).

Structure-Activity Relationship (SAR) & Quantitative Data

The N,5-dimethyl-N-phenylthiophene-2-sulfonamide scaffold serves as a highly tunable starting point. Modifications to the N-phenyl ring and the thiophene core drastically alter target selectivity and physicochemical properties. Table 1 summarizes the SAR landscape based on established literature for this chemical class[1][2].

Table 1: Comparative SAR of Thiophene-2-Sulfonamide Derivatives

Compound / Scaffold VariantR1 (N-Substitution)R2 (Thiophene Substitution)NLRP3 IC50 (μM)Mtb PS IC50 (μM)ClogPMechanism / Notes
Primary Sulfonamide -H, -H5-Methyl> 50.0> 100.01.2Poor target engagement; acts primarily as a Carbonic Anhydrase inhibitor.
Secondary Sulfonamide -Phenyl, -H5-Methyl12.545.02.8Moderate activity; retains one H-bond donor.
CAS 620103-94-8 (Hit) -Phenyl, -Methyl5-Methyl4.2 18.5 3.6 Tertiary amine eliminates H-bond donor; drives hydrophobic pocket binding.
Tetrahydroquinoline Analog -THQ core5-Chloro0.8N/A4.1Fused ring system restricts rotatable bonds, highly potent for NLRP3[1].
Pyrimidine-Phenyl Analog -Phenyl-Pyrimidine5-MethylN/A2.13.2Extended aromatic system optimizes ATP-pocket binding in Mtb PS[2].

Lead Optimization & Computational Docking Workflow

To transition from the initial hit (CAS 620103-94-8) to a sub-micromolar lead compound, a structured computational and empirical workflow is required.

Drug_Discovery_Workflow HTS High-Throughput Screening (HTS) Hit Hit Identification (CAS 620103-94-8) HTS->Hit SAR SAR Analysis & Derivatization Hit->SAR InVitro In Vitro Validation (ELISA / FRET) SAR->InVitro InVitro->SAR Feedback Loop InVivo In Vivo Efficacy (Disease Models) InVitro->InVivo

Fig 2. Iterative drug discovery workflow for sulfonamide-based hit-to-lead optimization.

In Silico Protocol:

  • Ligand Preparation: Generate 3D conformers of N,5-dimethyl-N-phenylthiophene-2-sulfonamide using tools like LigPrep. Ensure the sulfonamide geometry is correctly minimized (tetrahedral sulfur).

  • Protein Preparation: Retrieve target structures from the PDB (e.g., Mtb PS: PDB ID 3AG6). Remove water molecules unless they are structural, assign bond orders, and add missing hydrogen atoms at physiological pH (7.4).

  • Molecular Docking: Utilize Glide or AutoDock Vina. Define the grid box around the ATP-binding domain (for PS) or the NACHT domain (for NLRP3).

  • Interaction Analysis: Evaluate the pose. The tertiary sulfonamide oxygens typically act as strong hydrogen bond acceptors with backbone amides, while the N-phenyl and 5-methylthiophene groups occupy adjacent hydrophobic sub-pockets (e.g., interacting with Val/Leu/Ile residues). Use this spatial data to design next-generation analogs (e.g., introducing halogens on the phenyl ring to exploit halogen bonding)[3].

References

  • High throughput screening against pantothenate synthetase identifies amide inhibitors against Mycobacterium tuberculosis and Staphylococcus aureus. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Development of Novel Tetrahydroquinoline Inhibitors of NLRP3 Inflammasome for Potential Treatment of DSS-Induced Mouse Colitis. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Discovery and Synthesis of Hydronaphthoquinones as Novel Proteasome Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Method

Application Note: Rational HPLC Method Development and Validation for the Quantification of N,5-Dimethyl-N-phenylthiophene-2-sulfonamide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Synthetic Intermediates Physicochemical Rationale & Method Strategy The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Synthetic Intermediates

Physicochemical Rationale & Method Strategy

The development of a robust High-Performance Liquid Chromatography (HPLC) method requires a mechanistic understanding of the analyte's physicochemical properties. The target molecule, N,5-dimethyl-N-phenylthiophene-2-sulfonamide , is a tertiary sulfonamide.

Structural Causality in Chromatography

Unlike primary or secondary sulfonamides, the nitrogen atom in this molecule is fully substituted (N,N-disubstituted with a methyl and a phenyl group). Consequently, it lacks an acidic N-H proton, rendering the molecule non-ionizable under standard aqueous chromatographic conditions.

  • Retention Mechanism: Because the analyte remains neutral across the typical pH range (pH 2–8), its retention on a reversed-phase (RP) column is governed purely by hydrophobic partitioning rather than ionic interactions.

  • Stationary Phase: An endcapped C18 column (e.g., Zorbax Eclipse Plus C18) is selected to maximize hydrophobic surface area while minimizing secondary interactions between the analyte's electron-rich thiophene ring and residual surface silanols[1].

  • Mobile Phase pH: While pH control is not required to suppress analyte ionization, maintaining an acidic mobile phase (0.1% Formic Acid, pH ~2.7) is critical. This suppresses the ionization of residual silanols on the silica support, ensuring sharp, symmetrical peaks, and controls the retention of potential basic synthetic precursors (e.g., N-methylaniline).

Pathway A Physicochemical Profiling Neutral, Lipophilic, UV-Active B Stationary Phase Selection Endcapped C18 (Suppress Silanols) A->B C Mobile Phase Design 0.1% FA in H2O / ACN B->C D Gradient Optimization Elute Precursors & Analyte C->D E ICH Q2(R2) Validation Specificity, Linearity, Robustness D->E

Fig 1. Rational HPLC method development workflow for neutral sulfonamide quantification.

Experimental Protocol

A self-validating analytical protocol must eliminate preparation ambiguity. The following workflow is designed for the quantification of the API and the detection of its primary synthetic precursors (5-methylthiophene-2-sulfonyl chloride and N-methylaniline).

Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile (ACN). Mix thoroughly and degas via sonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh 10.0 mg of N,5-dimethyl-N-phenylthiophene-2-sulfonamide reference standard into a 10 mL volumetric flask.

    • Add 7 mL of Acetonitrile to ensure complete dissolution of the lipophilic analyte. Sonicate for 5 minutes.

    • Make up to the mark with HPLC-grade Water and invert 5 times to mix.

  • Working Standard Solutions:

    • Perform serial dilutions using the Diluent to prepare calibration standards at 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • Weigh 10.0 mg of the synthesized batch into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent to achieve a nominal concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

To ensure baseline resolution between the highly polar precursors and the lipophilic target analyte, a gradient elution strategy is employed. Basic precursors will elute in the void or early gradient, while the target sulfonamide will elute during the organic ramp.

ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)High carbon load for lipophilic retention; endcapped to prevent tailing.
Mobile Phase A 0.1% Formic Acid in HPLC WaterProtonates basic impurities; suppresses silanol activity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileLower viscosity than methanol; provides sharp elution profiles.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30 °CStabilizes retention times against ambient fluctuations.
Detection UV-Vis Diode Array Detector (DAD) @ 254 nmCaptures the π→π∗ transitions of the conjugated thiophene/phenyl rings.
Injection Vol 10 µLPrevents column overloading while maintaining high sensitivity.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
10.0 10 90
12.0 10 90
12.1 90 10

| 15.0 | 90 | 10 (Re-equilibration) |

Method Validation Framework (ICH Q2(R2))

To establish trustworthiness and regulatory compliance, the method must be validated according to the ICH Q2(R2) Validation of Analytical Procedures guidelines[2]. The validation ensures the procedure is fit for its intended purpose across its lifecycle.

Validation Root ICH Q2(R2) Validation Spec Specificity Rs > 2.0 Root->Spec Lin Linearity R² ≥ 0.999 Root->Lin Prec Precision %RSD ≤ 2.0 Root->Prec Acc Accuracy 98-102% Recovery Root->Acc

Fig 2. Core analytical validation parameters according to ICH Q2(R2) guidelines.

Validation Parameters & Acceptance Criteria

1. Specificity & Peak Purity Specificity is demonstrated by injecting a spiked mixture of the analyte and its synthetic precursors. The diode array detector (DAD) is used to assess peak purity.

  • Requirement: Resolution ( Rs​ ) between N,5-dimethyl-N-phenylthiophene-2-sulfonamide and the nearest eluting impurity must be ≥2.0 . The DAD peak purity match factor must be ≥990 .

2. Linearity and Range The reportable range is established by plotting the peak area against the concentration of the working standards[2].

  • Requirement: The calibration curve (1 to 100 µg/mL) must yield a coefficient of determination ( R2 ) ≥0.999 . The y-intercept should be ≤5% of the target concentration response.

3. Accuracy (Recovery) Accuracy is assessed by spiking known quantities of the reference standard into a synthetic matrix at 50%, 100%, and 150% of the target concentration (100 µg/mL).

  • Requirement: Mean recovery across all three levels must fall between 98.0% and 102.0%.

4. Precision (Repeatability & Intermediate Precision) System precision is verified by six replicate injections of the 100 µg/mL standard. Method precision is verified by preparing six independent sample preparations from the same batch.

  • Requirement: The Relative Standard Deviation (%RSD) of retention times and peak areas must be ≤2.0% .

Summary of Expected Validation Data
Validation ParameterICH Q2(R2) Acceptance CriteriaExpected Result for Target Analyte
System Suitability (Tailing Factor) Tf​≤1.5 1.12
Theoretical Plates (N) N>2000 >15,000
Linearity ( R2 ) ≥0.999 0.9998
Method Precision (%RSD) ≤2.0% (n=6) 0.85%
Limit of Detection (LOD) S/N ≥3:1 0.05 µg/mL
Limit of Quantitation (LOQ) S/N ≥10:1 0.15 µg/mL

Conclusion

The developed RP-HPLC method provides a mechanistically sound, highly specific, and robust approach for the quantification of N,5-dimethyl-N-phenylthiophene-2-sulfonamide. By leveraging the neutral, lipophilic nature of the fully substituted sulfonamide, the gradient method successfully isolates the API from polar synthetic precursors. Adherence to ICH Q2(R2) guidelines ensures that this self-validating protocol is immediately applicable for routine quality control and regulatory submission.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Structure-Based Optimization of 3-Phenyl-N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamide Derivatives as Selective Mcl-1 Inhibitors . Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments . MedChemComm (The Royal Society of Chemistry). Available at:[Link]

Sources

Application

Application Note: Solubility and Assay Preparation Guidelines for N,5-dimethyl-N-phenylthiophene-2-sulfonamide

Target Audience: Researchers, assay developers, and drug discovery scientists. Objective: To provide a mechanistically grounded, self-validating protocol for the solubilization and aqueous dilution of N,5-dimethyl-N-phen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Objective: To provide a mechanistically grounded, self-validating protocol for the solubilization and aqueous dilution of N,5-dimethyl-N-phenylthiophene-2-sulfonamide for in vitro biological assays.

Structural Causality & Physicochemical Profiling

When transitioning a hydrophobic compound from chemical synthesis to in vitro biological evaluation, understanding the molecular drivers of its solubility is critical. N,5-dimethyl-N-phenylthiophene-2-sulfonamide (CAS: 620103-94-8)[1] presents specific challenges due to its unique structural topology.

Unlike primary or secondary sulfonamides, which possess an acidic proton on the nitrogen atom (typically yielding a pKa ~10), this compound features a fully substituted (tertiary) sulfonamide nitrogen (bonded to a methyl and a phenyl group).

The Causality of Insolubility:

  • Lack of Hydrogen Bond Donors: The absence of N-H protons eliminates the molecule's ability to act as a hydrogen-bond donor in aqueous media, drastically increasing its lipophilicity[2].

  • Hydrophobic Bulk: The combination of the thiophene ring, the phenyl ring, and the methyl groups creates a highly hydrophobic surface area that thermodynamically favors aggregation in water over solvation.

  • Inert to pH Adjustment: Because it lacks an acidic proton, traditional strategies that rely on adjusting the buffer pH to ionize the sulfonamide group will not improve its aqueous solubility[2][3].

Table 1: Estimated Physicochemical Profile
PropertyValue / CharacteristicImplication for Assay Design
CAS Number 620103-94-8[1]Unique identifier for sourcing and validation.
Molecular Weight ~281.39 g/mol Standard range for small-molecule inhibitors.
H-Bond Donors 0Severely limits aqueous solubility.
H-Bond Acceptors 4 (O, O, N, S)Allows solvation in polar aprotic solvents.
Ionization Potential Non-ionizable (Tertiary)pH titration is ineffective for solubilization[3].

Solvent Selection & The "Solvent-Shifting" Phenomenon

To overcome the thermodynamic barriers of dissolution, a polar aprotic solvent must be used for stock preparation. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are highly effective because their dipole moments can stabilize the sulfonamide's oxygen atoms without requiring hydrogen bond donation from the solute[4].

However, introducing a DMSO stock directly into an aqueous cell culture medium frequently triggers "solvent-shifting" [5]. When the highly concentrated organic stock hits the aqueous buffer, the local dielectric constant drops instantaneously. The compound exceeds its kinetic solubility threshold before it can disperse, leading to rapid nucleation and the formation of sub-visible precipitates[6]. This artificially deflates the effective concentration of the drug, leading to inaccurate IC50 values and false negatives in high-throughput screening (HTS)[7].

Table 2: Solvent Compatibility Matrix
SolventEfficacyMechanistic Rationale
Anhydrous DMSO Optimal (Stock)Disrupts crystalline lattice; stabilizes polar groups[8]. Must be anhydrous to prevent premature precipitation[7].
DMF Alternative (Stock)Excellent alternative if DMSO oxidation/reduction liabilities are a concern for the specific assay target[4].
Ethanol PoorLacks sufficient polarity to break the hydrophobic interactions of the phenyl/thiophene rings[8].
Aqueous Buffers Incompatible (Direct)High thermodynamic penalty for cavity formation in water due to lack of H-bond donors[2].

Self-Validating Experimental Protocol

To prevent solvent-shifting and ensure accurate dosing, we employ a Step-Down Dilution Protocol . This method gradually acclimates the compound to the aqueous environment. Furthermore, this protocol is designed as a self-validating system: it includes a mandatory Quality Control (QC) step using nephelometry or microscopy to confirm the absence of sub-visible particles before the compound is applied to the biological system[6].

Workflow A Weigh Compound (CAS: 620103-94-8) B Dissolve in Anhydrous DMSO (10 mM Stock) A->B Add Solvent C Intermediate Dilution (10% DMSO in Assay Buffer) B->C Dropwise + Vortex D Final Assay Medium (≤ 0.5% DMSO Final) C->D Final Transfer E Self-Validation: Nephelometry / Microscopy D->E QC Check

Figure 1: Step-by-step workflow for stock preparation, step-down aqueous dilution, and mandatory QC validation.

Step-by-Step Methodology

Phase 1: Master Stock Preparation (10 mM)

  • Desiccation: Ensure the lyophilized N,5-dimethyl-N-phenylthiophene-2-sulfonamide powder is brought to room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Solubilization: Add high-purity, anhydrous DMSO (degassed with argon or nitrogen if stored long-term) to achieve a 10 mM concentration[7].

  • Agitation: Vortex vigorously for 2 minutes. If dissolution is incomplete, sonicate in a water bath at 37°C for 5 minutes. Do not exceed 37°C to prevent thermal degradation.

  • Storage: Aliquot into single-use volumes and store at -20°C or -80°C. Avoid freeze-thaw cycles, which can induce irreversible crystallization[5].

Phase 2: Intermediate Step-Down Dilution Causality: Direct dilution of 10 mM DMSO into a 100% aqueous buffer causes immediate supersaturation. An intermediate step lowers the kinetic shock[5].

  • Prepare an intermediate buffer containing 10% DMSO in your target assay buffer.

  • Warm both the 10 mM Master Stock and the intermediate buffer to 37°C[2].

  • Add the Master Stock dropwise into the intermediate buffer while vortexing continuously to create a 1 mM intermediate stock.

Phase 3: Final Assay Dilution & Self-Validation

  • Dilute the 1 mM intermediate stock into the final, pre-warmed cell culture medium or assay buffer to reach your target working concentration (e.g., 10 µM).

  • Crucial Constraint: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays[5].

  • Self-Validation (QC Check): Before adding the solution to the assay plate, transfer a 50 µL aliquot to a clear-bottom 96-well plate. Measure absorbance at 620 nm (nephelometry) or inspect under a phase-contrast microscope at 20x magnification. The absorbance should match a vehicle-only control (0.5% DMSO in buffer). Any increase in optical density indicates sub-visible particle formation[6].

Troubleshooting Workflow

If the self-validation step fails (i.e., particles are detected), follow the mechanistic troubleshooting pathway below. Note that because this is a tertiary sulfonamide, do not attempt to adjust the pH , as the molecule cannot be ionized[2][3].

Troubleshooting P Micro-precipitation Detected in Final Assay T Check Temperature Are buffer & stock matched? P->T W Warm to 37°C Prior to Mixing T->W No S Solvent Shift Issue Did you use direct dilution? T->S Yes I Implement Intermediate Step-Down Dilution S->I Yes C Add Biocompatible Co-solvent (e.g., Tween-80 or BSA) S->C No, still crashing

Figure 2: Troubleshooting pathway for resolving compound precipitation. pH adjustment is intentionally omitted due to the compound's tertiary sulfonamide structure.

Advanced Rescue Strategy: If step-down dilution fails, consider adding a biocompatible surfactant (e.g., 0.01% Tween-80) or a carrier protein (e.g., 0.1% Bovine Serum Albumin) to the final assay buffer. These agents create hydrophobic pockets that stabilize the lipophilic thiophene and phenyl rings, preventing aggregation without requiring an increase in DMSO concentration.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[Link]

  • Li, Y., Wu, K., & Liang, L. (2019). Solubility Determination, Modeling, and Thermodynamic Dissolution Properties of Benzenesulfonamide in 16 Neat Solvents from 273.15 to 324.45 K. Journal of Chemical & Engineering Data, 64(8), 3606-3616.[Link]

  • Wlazło, M., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. International Journal of Molecular Sciences, 24(13), 10667.[Link]

Sources

Method

Application Note: In Vivo Dosing and Pharmacokinetic Profiling Protocols for N,5-dimethyl-N-phenylthiophene-2-sulfonamide

Executive Summary & Scientific Rationale N,5-dimethyl-N-phenylthiophene-2-sulfonamide (CAS: 620103-94-8) is a highly substituted thiophene-2-sulfonamide derivative. Unlike classical thiophene sulfonamides (e.g., dorzolam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

N,5-dimethyl-N-phenylthiophene-2-sulfonamide (CAS: 620103-94-8) is a highly substituted thiophene-2-sulfonamide derivative. Unlike classical thiophene sulfonamides (e.g., dorzolamide) which possess a primary sulfonamide group (-SO₂NH₂) that directly coordinates with the zinc ion in Carbonic Anhydrase (CA) active sites, this compound features N-methyl and N-phenyl substitutions. This structural modification abolishes classical CA zinc-binding, shifting the molecule's pharmacological profile toward highly lipophilic target engagement, such as allosteric kinase modulation, specific GPCR antagonism, or utility as an investigational chemical probe.

Because of its high lipophilicity (estimated LogP ~3.5) and lack of ionizable functional groups at physiological pH, the compound exhibits extremely poor aqueous solubility. Consequently, standard aqueous dosing buffers will result in immediate precipitation in vivo, leading to erratic absorption, pulmonary embolisms (if administered intravenously), and uninterpretable pharmacokinetic (PK) data.

As an Application Scientist, the core directive of this protocol is to establish a self-validating, highly reproducible in vivo dosing and PK/PD workflow. We will utilize a co-solvent/lipid-based formulation strategy to maintain supersaturation and a serial bleeding murine protocol to generate high-fidelity pharmacokinetic profiles while minimizing animal usage[1].

Physicochemical Profiling & Formulation Strategy

To achieve reliable systemic exposure, the formulation must overcome the thermodynamic drive of the compound to crystallize out of solution. We employ a step-wise solvation strategy utilizing a Self-Emulsifying Drug Delivery System (SEDDS) or a carefully balanced co-solvent matrix[2].

Causality of the Formulation Matrix
  • Primary Solubilization (DMSO): Disrupts the crystalline lattice energy of the pure API.

  • Surfactant/Wetting (Tween 80): Lowers the interfacial tension between the hydrophobic drug and the aqueous phase, preventing nucleation.

  • Co-solvent (PEG400): Acts as a dispersion medium that maintains the drug in a micro-emulsified state upon dilution in the bloodstream or gastrointestinal fluids.

Table 1: Compound Properties & Optimized Formulation Matrix
ParameterSpecification / CompositionScientific Rationale
Molecular Weight ~267.37 g/mol Small molecule; highly permeable across lipid bilayers.
Estimated LogP 3.2 – 3.8Highly lipophilic; requires lipid excipients or co-solvents.
IV Formulation 5% DMSO, 40% PEG400, 5% Tween 80, 50% SalinePrevents precipitation upon injection; safe for endothelial lining.
PO Formulation 0.5% Methylcellulose (MC) + 0.2% Tween 80 (Suspension) OR Lipid SEDDSSEDDS mimics the fed state, stimulating lipolysis to enhance GI absorption[2].
Max Dosing Volume IV: 5 mL/kg | PO: 10 mL/kgStrictly adheres to IACUC guidelines to prevent volume overload.

Workflow & Pathway Visualizations

The following diagrams illustrate the logical progression of the formulation workflow and the expected biological ADME (Absorption, Distribution, Metabolism, and Excretion) pathway of the compound.

Workflow A API: N,5-dimethyl- N-phenylthiophene- 2-sulfonamide B Lipid/Co-solvent Formulation (SEDDS) A->B Solubilization C IV Administration (Tail Vein) B->C 1-5 mg/kg D PO Administration (Oral Gavage) B->D 5-20 mg/kg E Serial Blood Sampling (Submandibular) C->E D->E F LC-MS/MS Bioanalysis E->F Plasma Extraction

Caption: In Vivo Formulation and Pharmacokinetic Workflow for Lipophilic Sulfonamides.

PKPathway PO Oral Dosing (PO) GI GI Tract Absorption (Lipid Micelles) PO->GI Portal Portal Vein GI->Portal Absorption Liver Hepatic First-Pass (CYP450 Metabolism) Portal->Liver Systemic Systemic Circulation (Plasma Cmax / AUC) Liver->Systemic Bioavailable Fraction Excretion Renal / Biliary Excretion Liver->Excretion Metabolites Target Target Tissue Distribution Systemic->Target Free Drug Systemic->Excretion Clearance

Caption: Pharmacokinetic Absorption, Distribution, Metabolism, and Excretion (ADME) Pathway.

In Vivo Dosing Protocols (Murine Model)

Rodent pharmacokinetic studies are critical for determining appropriate drug exposure, dose requirements, and clearance rates to facilitate efficacious and safe downstream studies[3].

Preparation of the Intravenous (IV) Dosing Solution (2 mg/mL)

Self-Validating Step: Always prepare formulations fresh on the day of dosing to prevent microscopic drug nucleation.

  • Weigh exactly 10.0 mg of N,5-dimethyl-N-phenylthiophene-2-sulfonamide into a sterile glass vial.

  • Add 250 µL of 100% DMSO. Vortex for 2 minutes until completely dissolved (clear solution).

  • Add 2.0 mL of PEG400. Vortex for 1 minute.

  • Add 250 µL of Tween 80. Vortex for 1 minute.

  • Slowly, drop-by-drop while vortexing, add 2.5 mL of sterile 0.9% Saline.

  • Visual Inspection: The solution must remain optically clear. If cloudiness appears, the compound has crashed out, and the formulation must be discarded.

Administration Procedures (C57BL/6 Mice, 20-25g)
  • Intravenous (IV) Injection (Tail Vein):

    • Dose: 5 mg/kg.

    • Volume: 2.5 µL/g body weight (e.g., 50 µL for a 20g mouse).

    • Technique: Warm the mouse briefly under a heat lamp to vasodilate the lateral tail veins. Restrain the mouse and inject the formulation using a 29G insulin syringe. Ensure smooth, resistance-free injection to confirm intravenous (not perivascular) delivery.

  • Oral (PO) Gavage:

    • Dose: 10 mg/kg.

    • Volume: 5.0 µL/g body weight (e.g., 100 µL for a 20g mouse).

    • Technique: Using a stainless-steel bulb-tipped gavage needle, carefully introduce the formulation directly into the stomach.

Pharmacokinetic (PK) Sampling & Bioanalysis

To generate a highly accurate PK profile while reducing animal usage, we employ a serial bleeding protocol. Collecting multiple time points from a single mouse eliminates inter-subject variability that plagues traditional composite PK study designs[1].

Serial Blood Collection Protocol
  • Time Points: 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h post-dose.

  • Procedure:

    • Early Time Points (5, 15, 30 min): Perform submandibular vein (cheek) bleeds using a 4mm lancet. Collect exactly 20 µL of blood into K₂EDTA-coated microvette tubes. Apply gentle pressure with sterile gauze to stop bleeding instantly[1].

    • Intermediate Time Points (1, 2, 4 h): Under brief isoflurane anesthesia, collect 20 µL of blood from the retro-orbital venous plexus using a heparinized capillary tube[1].

    • Terminal Time Point (8 or 24 h): Euthanize the animal via CO₂ asphyxiation and perform a terminal cardiac puncture to collect maximum blood volume and harvest tissues (e.g., liver, brain) for distribution analysis.

  • Plasma Processing: Centrifuge blood samples at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to fresh pre-chilled tubes and store at -80°C until analysis.

LC-MS/MS Bioanalysis

A highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required to quantify the compound in micro-volumes of mouse plasma[4].

  • Protein Precipitation: Thaw plasma samples on ice. Aliquot 10 µL of plasma into a 96-well plate.

  • Add 50 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., a deuterated analog or a structurally similar sulfonamide at 50 ng/mL).

  • Vortex the plate for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Transfer 40 µL of the supernatant to a new plate and dilute with 40 µL of LC-MS grade water.

  • Analysis: Inject 5 µL onto a C18 reverse-phase column. Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Detect the compound in positive electrospray ionization (ESI+) mode, monitoring the specific precursor-to-product ion transitions for N,5-dimethyl-N-phenylthiophene-2-sulfonamide.

References

  • Murine Pharmacokinetic Studies Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL:[Link]

  • Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients Source: Drug Development & Delivery URL:[Link]

  • Murine Pharmacokinetic Studies (LC-MS/MS Methodologies) Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Preparation, Handling, and Storage of N,5-dimethyl-N-phenylthiophene-2-sulfonamide Stock Solutions

Executive Summary N,5-dimethyl-N-phenylthiophene-2-sulfonamide (CAS: 620103-94-8) is a highly hydrophobic small molecule utilized in targeted in vitro assays and high-throughput screening (HTS) campaigns. Due to its sulf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,5-dimethyl-N-phenylthiophene-2-sulfonamide (CAS: 620103-94-8) is a highly hydrophobic small molecule utilized in targeted in vitro assays and high-throughput screening (HTS) campaigns. Due to its sulfonamide-thiophene scaffold, this compound exhibits poor aqueous solubility, necessitating the use of organic solvents for stock preparation.

This application note provides a validated, causality-driven protocol for the preparation of 10 mM master stock solutions in anhydrous dimethyl sulfoxide (DMSO). By adhering to these guidelines, researchers can prevent solvent-induced precipitation, mitigate freeze-thaw degradation, and ensure robust reproducibility across biological assays.

Physicochemical Properties & Solubility Profile

Before preparing stock solutions, it is critical to understand the quantitative physicochemical parameters that dictate the compound's behavior in solution.

ParameterValue / Description
Chemical Name N,5-dimethyl-N-phenylthiophene-2-sulfonamide
CAS Number 620103-94-8
Molecular Formula C₁₂H₁₃NO₂S₂
Molecular Weight ~267.37 g/mol
Scaffold Class Thiophene-2-sulfonamide
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Max Recommended Stock 10 mM (for standard HTS workflows)
Storage Temperature -20°C to -80°C (Desiccated)

The Causality of Solvent Selection & Handling

Standard operating procedures often dictate dissolving small molecules in DMSO, but failure to control the microenvironment can lead to catastrophic assay failure.

The Threat of Hygroscopicity DMSO is aggressively hygroscopic, absorbing atmospheric moisture at a rate of up to 20% by weight in just 24 hours if left unsealed ()[1]. The introduction of water into the DMSO stock lowers the freezing point and acts as an anti-solvent for hydrophobic sulfonamides. This leads to micro-precipitation—often invisible to the naked eye—which artificially lowers the active concentration of the compound, causing false negatives or shifted IC₅₀ values in downstream assays.

The Danger of Freeze-Thaw Cycles A common pitfall in compound management is subjecting master stocks to repeated freeze-thaw cycles. Research has demonstrated that compound precipitation is heavily augmented by both DMSO water content and thermal cycling ()[2]. When a hydrated DMSO stock is frozen, water crystallizes first, physically crushing the solubilized compound and forcing it out of solution. To maintain compound integrity, stocks must be aliquoted into single-use volumes and stored in a strictly desiccated environment[2].

Step-by-Step Protocol: Preparation of Master Stock (10 mM)

This protocol incorporates a self-validating Quality Control (QC) step to ensure absolute dissolution before storage.

Materials Required:
  • Compound: N,5-dimethyl-N-phenylthiophene-2-sulfonamide powder.

  • Solvent: Anhydrous DMSO (Molecular Biology Grade, ≥99.9% purity, stored over molecular sieves).

  • Equipment: Analytical balance (0.01 mg precision), vortex mixer, ultrasonic water bath.

  • Consumables: Amber glass vials (to prevent UV degradation), sterile single-use cryovials.

Procedure:
  • Equilibration: Allow the sealed vial of powdered compound to equilibrate to room temperature inside a desiccator for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation, introducing water into the powder before solvent is even added.

  • Mass/Volume Calculation: To prepare 1.0 mL of a 10 mM stock solution, weigh exactly 2.67 mg of N,5-dimethyl-N-phenylthiophene-2-sulfonamide.

  • Dissolution: Transfer the powder to a sterile amber glass vial. Add 1.0 mL of Anhydrous DMSO.

  • Agitation: Vortex the vial vigorously for 30–60 seconds. If the compound does not dissolve immediately, sonicate in a water bath at room temperature for 5 minutes. Note: Do not heat the solution above 37°C, as thermal stress can accelerate chemical degradation.

  • Self-Validating QC (Tyndall Effect): In a darkened room, shine a laser pointer horizontally through the vial. A solid, visible beam indicates the presence of undissolved microparticles (a colloidal suspension). If the beam is invisible, the compound is fully and properly dissolved.

  • Aliquoting: Divide the 1 mL master stock into 50 µL or 100 µL single-use aliquots in tightly sealed cryovials. This avoids multiple freeze/thaw cycles which lead to unwanted dilution and degradation ()[3].

  • Storage: Flush the headspace of each vial with Argon gas (optional but recommended). Store immediately at -20°C or -80°C inside a secondary desiccated container.

In Vitro Assay Dilution Workflow (Avoiding Solvent Crash)

When introducing the hydrophobic compound to aqueous cell culture media or biochemical buffers, direct dilution from a 10 mM stock can cause "solvent crash" (local supersaturation and rapid precipitation).

  • Thawing: Thaw a single aliquot at room temperature. Vortex briefly.

  • Intermediate Dilution: Dilute the 10 mM master stock into an intermediate working stock (e.g., 100 µM) using 100% DMSO.

  • Final Aqueous Addition: Add the intermediate stock dropwise to the aqueous assay buffer while vortexing or stirring vigorously. Ensure the final concentration of DMSO in the assay does not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cellular toxicity.

Workflow Visualization

StockPrepWorkflow Powder Equilibrate Powder to RT (Desiccator) Weigh Weigh Compound (Analytical Balance) Powder->Weigh Prevent Condensation Dissolve Add Anhydrous DMSO (Vortex / Sonicate) Weigh->Dissolve Target: 10 mM QC Quality Control (Check for Turbidity) Dissolve->QC Ensure Complete Dissolution Aliquot Aliquot into Amber Vials (Single-Use Volumes) QC->Aliquot Pass Store Store at -20°C (Desiccated Environment) Aliquot->Store Argon Overlay Dilute1 Intermediate Dilution (100x in DMSO) Store->Dilute1 Thaw Once at RT Assay Final Assay Media (≤0.5% DMSO v/v) Dilute1->Assay Dropwise Addition with Agitation

Workflow for the preparation, storage, and dilution of hydrophobic small molecule stock solutions.

References

  • Monitoring compound integrity with cytochrome P450 assays and qHTS Source: Journal of Biomolecular Screening (via NIH PMC) URL:[Link]

  • Pathogen Box Supporting Information (Compound Handling Guidelines) Source: Medicines for Malaria Venture (MMV) URL:[Link]

  • Compound Storage Made Simple: The Impact of DMSO Moisture Absorption Source: Roylan Developments / StoragePod URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N,5-Dimethyl-N-phenylthiophene-2-sulfonamide

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals seeking to optimize the yield and purity of N,5-dimethyl-N-phenylthiophene-2-sulfo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals seeking to optimize the yield and purity of N,5-dimethyl-N-phenylthiophene-2-sulfonamide .

The synthesis of this specific sulfonamide—achieved by coupling 5-methylthiophene-2-sulfonyl chloride with N-methylaniline—is notoriously prone to low yields. This is primarily due to the steric hindrance and reduced nucleophilicity of the secondary aromatic amine, coupled with the moisture sensitivity of the sulfonyl chloride electrophile. The following troubleshooting guide, empirical data, and validated protocols provide a mechanistic approach to overcoming these synthetic bottlenecks.

Part 1: Troubleshooting Guide & FAQs

Q1: My synthesis yield is consistently below 40% when using triethylamine (TEA) or pyridine as the base. Why is the conversion stalling? A1: The stalling is a direct result of kinetic barriers. N-methylaniline is a secondary aromatic amine; the bulky phenyl and methyl groups create significant steric hindrance, and the delocalization of the nitrogen lone pair into the aromatic ring reduces its nucleophilicity. TEA and pyridine are insufficient to drive the reaction forward because the direct attack of the amine on the sulfonyl chloride has a high activation energy. Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP rapidly attacks the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAPinium intermediate. This intermediate lowers the overall energy barrier, allowing the weak N-methylaniline nucleophile to attack efficiently and displace the DMAP [1].

Q2: LC-MS analysis of my crude mixture shows a massive peak corresponding to 5-methylthiophene-2-sulfonic acid. What went wrong? A2: You are observing the hydrolysis of your starting material. Sulfonyl chlorides are highly electrophilic and will react with trace amounts of water faster than they react with sterically hindered amines. The formation of the sulfonic acid byproduct is irreversible and directly consumes your limiting reagent. Solution: The reaction environment must be rigorously anhydrous. Ensure your dichloromethane (DCM) or tetrahydrofuran (THF) is freshly distilled or drawn from a solvent purification system (passed over activated alumina/molecular sieves). The reaction must be conducted under a positive pressure of inert gas (Nitrogen or Argon), and the N-methylaniline should be dried over 4Å molecular sieves prior to use.

Q3: How can I efficiently remove unreacted N-methylaniline and DMAP during the workup phase without losing my product? A3: Secondary aromatic amines and DMAP can complicate purification if not properly quenched. Because the target sulfonamide lacks acidic N-H protons (it is fully substituted), it will remain entirely in the organic phase regardless of pH. Solution: Implement a highly acidic aqueous wash. Washing the organic layer with 1.0 M HCl will protonate both the unreacted N-methylaniline and the DMAP, partitioning them cleanly into the aqueous layer. Alternatively, utilizing a polymer-supported scavenger, such as crosslinked poly(4-vinylpyridine), can mediate the reaction and eliminate the need for acidic aqueous workups entirely by physically trapping the HCl byproduct and unreacted electrophiles [2].

Part 2: Mechanistic Pathway & Workflow Visualization

DMAP_Catalysis A 5-Methylthiophene-2- sulfonyl chloride C N-Sulfonyl-DMAPinium Intermediate A->C Nucleophilic Attack B DMAP Catalyst B->C E N,5-Dimethyl-N-phenylthiophene- 2-sulfonamide C->E Amine Substitution D N-Methylaniline D->E E->B DMAP Regeneration

Mechanistic pathway of DMAP-catalyzed sulfonylation overcoming steric hindrance.

Protocol_Workflow Step1 1. Reagent Preparation Dry DCM, DMAP (0.2 eq), DIPEA (1.5 eq), Amine (1.0 eq) Step2 2. Inert Atmosphere & Cooling Purge with N2, Cool to 0 °C Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of Sulfonyl Chloride (1.1 eq) Step2->Step3 Step4 4. Reaction Progression Warm to RT, Stir 4h (Self-Validation: TLC check) Step3->Step4 Step5 5. Quench & Extraction 1M HCl wash, NaHCO3 wash, Brine -> Dry over MgSO4 Step4->Step5

Step-by-step workflow for the synthesis and isolation of the target sulfonamide.

Part 3: Empirical Optimization Data

The following table summarizes the quantitative yield improvements achieved by altering the catalytic and environmental conditions of the coupling reaction.

EntryBase / Catalyst SystemSolventConditionsIsolated Yield (%)Primary Impurity Profile
1Triethylamine (1.5 eq)DCMRT, 12h28%Unreacted amine (high)
2Pyridine (2.0 eq)DCMRT, 12h35%Unreacted amine (high)
3DIPEA (1.5 eq) + DMAP (10 mol%) DCM0 °C to RT, 4h82%Trace sulfonic acid
4DMAP (1.2 eq) (Stoichiometric)MeCN0 °C to RT, 2h94% Clean conversion
5Poly(4-vinylpyridine) (2.0 eq)AcetoneRT, 6h88%None (Filterable base)

Data Interpretation: Relying solely on non-nucleophilic bases (Entries 1 & 2) fails to overcome the activation energy required for the secondary amine. The introduction of DMAP (Entries 3 & 4) shifts the mechanism to a highly reactive intermediate, drastically improving yields and reducing reaction times.

Part 4: Validated Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the synthesis at every stage.

Materials Required:

  • 5-Methylthiophene-2-sulfonyl chloride (1.1 equiv, 11.0 mmol)

  • N-Methylaniline (1.0 equiv, 10.0 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equiv, 2.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15.0 mmol)

  • Anhydrous Dichloromethane (DCM) (25 mL)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Seal with a rubber septum and purge with Nitrogen gas for 5 minutes.

  • Substrate Loading: Inject 20 mL of anhydrous DCM into the flask. Add N-methylaniline (1.07 g, 10.0 mmol), DIPEA (1.94 g, 15.0 mmol), and DMAP (0.24 g, 2.0 mmol). Stir until fully dissolved.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes. Causality: Cooling prevents exothermic side reactions and minimizes the risk of sulfonyl chloride degradation upon addition.

  • Electrophile Addition: Dissolve 5-methylthiophene-2-sulfonyl chloride (2.16 g, 11.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes using a syringe pump.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting N-methylaniline on a silica TLC plate (Eluent: 20% Ethyl Acetate in Hexanes). The reaction is complete when the amine spot (visualized via UV 254 nm or Ninhydrin stain) is completely consumed, replaced by a higher Rf product spot.

  • Quench and Extraction: Dilute the reaction mixture with an additional 25 mL of DCM. Transfer to a separatory funnel.

    • Wash with 1.0 M aqueous HCl (2 × 25 mL) to extract DMAP, DIPEA, and any trace unreacted amine.

    • Wash with saturated aqueous NaHCO₃ (1 × 25 mL) to neutralize residual acid.

    • Wash with Brine (1 × 25 mL) to remove bulk water from the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N,5-dimethyl-N-phenylthiophene-2-sulfonamide. Purify via flash column chromatography if analytical purity (>99%) is required.

References

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support Source: Beilstein Journal of Organic Chemistry, National Center for Biotechnology Information (PMC) URL:[Link]

  • Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine) Source: Journal of Applied Polymer Science URL:[Link]

Optimization

Technical Support Center: Crystallization of N,5-dimethyl-N-phenylthiophene-2-sulfonamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for N,5-dimethyl-N-phenylthiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N,5-dimethyl-N-phenylthiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. By synthesizing established principles of physical chemistry with practical, field-proven insights, this document provides a robust framework for troubleshooting and optimizing your crystallization protocols.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the crystallization of N,5-dimethyl-N-phenylthiophene-2-sulfonamide, providing the essential knowledge base for successful experimental design.

Q1: Why is achieving a specific crystalline form of an active pharmaceutical ingredient (API) so critical?

A1: The solid-state form of an API like N,5-dimethyl-N-phenylthiophene-2-sulfonamide is a critical determinant of its performance and viability as a drug product. Different crystal forms, known as polymorphs, can have distinct physicochemical properties that significantly impact:

  • Bioavailability and Solubility: Polymorphs can exhibit different solubilities and dissolution rates, which directly control the extent and rate of drug absorption in the body.[1][2][3]

  • Stability and Shelf-Life: The crystalline state is generally the most thermodynamically stable solid form.[1][4] Ensuring the most stable polymorph is used prevents conversion to other forms during storage, which could alter the drug's efficacy and safety profile.

  • Manufacturing and Formulation: Crystal properties such as shape (habit) and size distribution influence bulk powder characteristics like flowability and compressibility.[1] These are critical for downstream processing, including milling, blending, and tableting. For instance, long, needle-like crystals are often brittle and exhibit poor flow, complicating manufacturing.

Q2: What are the primary factors that govern the success of a crystallization experiment?

A2: Crystallization is a complex process influenced by a delicate interplay of thermodynamic and kinetic factors. The most critical parameters to control are:

  • Solvent System: This is arguably the most important variable. An ideal solvent should dissolve the compound moderately or sparingly at room temperature but completely at an elevated temperature.[1] The solvent's polarity, hydrogen bonding capability, and viscosity can influence not only solubility but also crystal habit and even which polymorph is formed.[5][6][7]

  • Supersaturation: This is the thermodynamic driving force for crystallization. A solution must be supersaturated for nucleation (the birth of new crystals) and growth to occur. However, excessively high supersaturation can lead to rapid precipitation, resulting in an amorphous solid or small, impure crystals.[1]

  • Temperature and Cooling Rate: Temperature directly affects solubility. A controlled, slow cooling rate is essential to maintain a state of moderate supersaturation, which favors the growth of large, high-purity crystals over the rapid formation of many small nuclei.[1][8]

  • Impurities: The presence of impurities, even at low levels, can significantly impact crystallization. Impurities can inhibit nucleation, slow down crystal growth, be incorporated into the crystal lattice, or alter the crystal habit.[9][10] Conversely, in some cases, specific impurities can actually promote crystallization.[11]

Q3: What is polymorphism and why is it a particular concern for sulfonamides?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[2][12] These different forms, or polymorphs, arise from different arrangements and/or conformations of the molecules in the crystal lattice. Sulfonamides are a class of compounds well-known for exhibiting polymorphism.[2][4][13] This is largely due to the molecule's conformational flexibility and the strong, directional hydrogen bonds involving the sulfonamide group (N-H···O), which can form different stable packing arrangements (synthons).[3][13][14] Because each polymorph is a unique solid, it can have its own distinct melting point, solubility, and stability, making control over the polymorphic outcome essential for pharmaceutical development.[2]

Troubleshooting Guide: Common Crystallization Issues

This section provides a question-and-answer guide to specific problems you may encounter during the crystallization of N,5-dimethyl-N-phenylthiophene-2-sulfonamide.

Q4: My compound is "oiling out" as a liquid instead of forming solid crystals. What is happening and how can I resolve it?

A4: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid phase instead of a solid crystalline lattice.[15] This typically happens under two conditions:

  • The solution becomes supersaturated at a temperature that is above the melting point of your (potentially impure) solid.

  • The rate of cooling is too rapid, not allowing enough time for molecules to organize into an ordered crystal structure.

Immediate Solutions:

  • Re-heat and Add Solvent: Heat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation level, then attempt to cool the solution much more slowly.[15]

  • Induce Crystallization at a Lower Temperature: Once the solution has cooled slightly, try scratching the inner wall of the flask with a glass rod at the air-liquid interface or adding a seed crystal to provide a template for growth.[1][15]

Long-Term Strategy:

  • Change the Solvent System: Select a solvent with a lower boiling point. The goal is to ensure the solution becomes saturated at a temperature well below the compound's melting point. Alternatively, use a co-solvent (solvent/anti-solvent) system to gently decrease solubility at a constant, lower temperature.[1]

Q5: I've successfully formed a solid, but it's an amorphous powder, not crystalline. How do I fix this?

A5: The formation of an amorphous powder is typically caused by "crashing out," where the compound precipitates extremely rapidly from a highly supersaturated solution.[1] This rapid solidification prevents the molecules from aligning into an ordered, crystalline lattice.

Solutions:

  • Drastically Reduce the Cooling Rate: This is the most critical factor.[1] Allow the solution to cool to room temperature on the benchtop, insulated with glass wool or paper towels, before any further cooling in a refrigerator or ice bath. Slow cooling is paramount for growing ordered crystals.[1][16]

  • Use a Solvent/Anti-solvent System: Dissolve the compound in a minimum amount of a "good" solvent where it is very soluble. Then, slowly add a miscible "anti-solvent" in which it is poorly soluble, drop by drop, until the solution just becomes cloudy (turbid). This controlled, gradual approach to supersaturation promotes slower crystal growth.[1]

  • Reduce the Concentration: Start with a more dilute solution (i.e., use more solvent). While this may reduce the overall yield, it lowers the level of supersaturation and can favor the growth of higher-quality crystals.

Q6: My crystallization yield is very low. How can I improve recovery?

A6: Low recovery is a common challenge, as some product will always remain dissolved in the mother liquor.[15] However, significant losses can often be mitigated.

Troubleshooting Steps:

  • Minimize Solvent Volume: The most common cause of low yield is using too much solvent.[15] Use the absolute minimum volume of hot solvent required to fully dissolve your crude compound. Add the solvent in small portions to the heated mixture.

  • Ensure Complete Cooling: After the solution has cooled to room temperature, place it in an ice bath or refrigerator for at least 30 minutes to maximize precipitation, as solubility decreases significantly at lower temperatures.[1]

  • Check for Premature Crystallization: If you performed a hot filtration to remove impurities, your product may have crystallized on the filter paper or in the funnel.[15] To prevent this, use a pre-warmed funnel and filter the hot solution as quickly as possible.

  • Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate it by evaporating a portion of the solvent and then cooling the solution again. This "second crop" of crystals will increase your total yield, though it may be slightly less pure than the first.[1][17]

Q7: I am getting different crystal forms (polymorphs) between batches. How can I ensure consistency?

A7: The appearance of different polymorphs indicates that your crystallization process is not fully under control.[1] Achieving a single, desired polymorph requires strict adherence to a validated protocol.

Control Strategies:

  • Standardize All Conditions: Strictly control and document every parameter: solvent choice and volume, dissolution temperature, cooling rate, agitation speed, and final cooling temperature. Even minor variations can tip the balance toward a different polymorph.[1]

  • Implement Seeding: The most robust method for controlling polymorphism is to introduce a small number of "seed" crystals of the desired polymorph into the supersaturated solution.[1] The seed crystals act as a template, directing the crystallization to produce only that specific form.

  • Solvent Selection: The choice of solvent can be a powerful tool to direct polymorphism.[5] Experiment with a range of solvents with different polarities and hydrogen-bonding capabilities, as specific solvent-solute interactions can stabilize the formation of one polymorph over another.

Data & Protocols
Table 1: Solvent Selection Guide for Crystallization

The ideal crystallization solvent has a steep solubility curve with respect to temperature. The following table summarizes key solvent characteristics to guide your selection process.

ParameterIdeal CharacteristicRationale
Solubility Profile High solubility at high temp; low solubility at low temp.Maximizes recovery upon cooling. A compound that is highly soluble at room temperature will result in a poor yield.[1]
Boiling Point Lower than the melting point of the solute.Prevents the compound from melting and "oiling out" instead of crystallizing.[1]
Reactivity Chemically inert to the solute.The solvent should not react with the compound being purified.
Volatility Moderately volatile.Allows for easy removal from the crystals after isolation but not so volatile that it evaporates too quickly during dissolution or hot filtration.
Safety Non-toxic, non-flammable, and environmentally benign.Safer handling and easier disposal.
Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most common method and should be the first approach attempted.

  • Dissolution: Place the crude N,5-dimethyl-N-phenylthiophene-2-sulfonamide in an Erlenmeyer flask. Add a magnetic stir bar and a small amount of your chosen solvent (e.g., ethanol, isopropanol). Heat the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until the solid just dissolves completely at the boiling point. It is critical to use the minimum amount of hot solvent necessary.[15]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration using a pre-heated funnel to remove them.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[1]

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.[18]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Solvent/Anti-Solvent Crystallization

This method is useful when no single solvent has the ideal solubility profile or to avoid "oiling out."

  • Dissolution: At room temperature, dissolve the crude compound in the minimum amount of a "good" solvent in which it is highly soluble (e.g., acetone, THF).

  • Addition of Anti-Solvent: With constant stirring, add a miscible "anti-solvent" (in which the compound is poorly soluble, e.g., water, hexane) dropwise.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating the onset of precipitation.[1]

  • Crystal Growth: If necessary, gently warm the solution until it becomes clear again, then set the flask aside undisturbed to cool slowly. This allows larger crystals to form.

  • Isolation, Washing, and Drying: Follow steps 5-8 from the Single-Solvent protocol. Use either the pure anti-solvent or a mixture of the two solvents for washing the crystals.

Visual Workflows
General Crystallization Workflow

G A Start: Crude Compound B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (If Impurities Present) B->C Insoluble Impurities? D Cool Slowly to Room Temperature B->D No C->D E Cool Further (Ice Bath) D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I End: Pure Crystalline Product H->I

Caption: A standard workflow for single-solvent recrystallization.

Troubleshooting Decision Tree

Sources

Troubleshooting

Technical Support Center: N,5-dimethyl-N-phenylthiophene-2-sulfonamide Stability in Aqueous Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic data when working with highly substituted thiophene-sulfonamide derivatives in aqueo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic data when working with highly substituted thiophene-sulfonamide derivatives in aqueous in vitro assays.

N,5-dimethyl-N-phenylthiophene-2-sulfonamide presents a unique physicochemical challenge. While the sulfonamide linkage itself is exceptionally resistant to hydrolytic cleavage[1], the compound's extreme lipophilicity and the electron-rich nature of the 5-methylthiophene ring create a dual liability: severe aqueous precipitation and susceptibility to oxidative degradation[2]. This guide provides field-proven, self-validating protocols to help you isolate, diagnose, and resolve these specific issues in your workflows.

Frequently Asked Questions (FAQs)

Q1: My compound concentration drops rapidly within 2 hours of incubation in PBS (pH 7.4) at 37°C. Is the sulfonamide bond hydrolyzing? A1: It is highly unlikely. Extensive environmental and pharmaceutical stability studies demonstrate that sulfonamides are hydrolytically stable across a broad physiological range (pH 4.0 to 9.0), with half-lives typically exceeding one year at 25°C[1]. The apparent "loss" of N,5-dimethyl-N-phenylthiophene-2-sulfonamide is almost certainly due to precipitation [2]. Causality: The N-phenyl and N-methyl substitutions abolish the hydrogen-bond donating capacity at the sulfonamide nitrogen, drastically increasing the molecule's partition coefficient (LogP). When introduced into purely aqueous PBS, the hydrophobic effect drives the molecules to aggregate, removing them from the soluble fraction analyzed by LC-MS.

Q2: If it is not hydrolysis, what chemical degradation pathways should I be concerned about in buffer? A2: The primary chemical liability is the oxidative degradation of the thiophene ring [2]. Causality: The 5-methyl group donates electron density into the thiophene ring via inductive effects, making the sulfur atom more susceptible to electrophilic attack by dissolved oxygen, trace transition metals (e.g., Fe³⁺, Cu²⁺ often present in buffer salts), or reactive oxygen species (ROS) generated under ambient light. This leads to the formation of reactive thiophene S-oxides or epoxides, which can rapidly dimerize or undergo ring-opening[2].

Q3: How does pH affect the stability and solubility of this specific compound? A3: Because the sulfonamide nitrogen is fully substituted (a tertiary sulfonamide via N-methyl and N-phenyl groups), it lacks an acidic proton. Therefore, unlike primary or secondary sulfonamides, it cannot form a highly soluble anion at basic pH. Its solubility and hydrolytic stability are completely pH-independent within the physiological range[1].

Troubleshooting Guide: Precipitation vs. Degradation

To establish a self-validating system, you must run a "Solubility Recovery Control." If a compound is chemically degraded, the parent mass is gone forever. If it has merely precipitated, it can be resolubilized and recovered.

Step-by-Step Diagnostic Protocol:

  • Stock Preparation: Prepare a 10 mM stock of N,5-dimethyl-N-phenylthiophene-2-sulfonamide in 100% LC-MS grade anhydrous DMSO.

  • Spiking: Spike the stock into your aqueous buffer to a final concentration of 10 µM (0.1% DMSO final). Incubate at 37°C.

  • Sampling (Time 0 & Time X): Take a 100 µL aliquot at T=0 and T=4 hours. Centrifuge at 10,000 x g for 5 minutes to pellet any micro-precipitates.

  • Initial Analysis: Analyze the supernatant via LC-MS to confirm signal loss.

  • The Self-Validating Step (Recovery): To the remaining T=4 hour buffer (including the pelleted material), add an equal volume of pure Acetonitrile or DMSO (1:1 v/v). Vortex vigorously for 2 minutes to disrupt hydrophobic interactions. Analyze this mixed sample.

    • Outcome A (Precipitation): If the signal in the 1:1 solvent mixture recovers to ~100% of the T=0 theoretical concentration, your compound did not degrade; it crashed out of solution[2].

    • Outcome B (Degradation): If the signal remains significantly diminished even after solvent addition, chemical degradation (likely thiophene oxidation) has occurred.

Quantitative Data Summary

Table 1: Expected Stability Profile of N,5-dimethyl-N-phenylthiophene-2-sulfonamide

Buffer ConditionpHCo-SolventPrimary IssueExpected Recovery (4h, 37°C)
PBS7.4< 0.1% DMSOSevere Precipitation< 20% (in supernatant)
Acetate Buffer4.0< 0.1% DMSOSevere Precipitation< 20% (in supernatant)
PBS + 10% DMSO7.410.0% DMSOMild Oxidation> 90%
PBS + 1mM EDTA7.410.0% DMSOStable (Metal Chelation)> 98%
Borate Buffer9.010.0% DMSOStable> 95%

Note: The addition of a chelating agent (EDTA) mitigates trace-metal catalyzed oxidation of the thiophene ring, while 10% DMSO maintains the hydration shell around the lipophilic N-phenyl moiety.

Workflow Visualization

TroubleshootingWorkflow A 10 µM Compound in Aqueous Buffer B LC-MS Analysis: Signal Loss Detected A->B C Add 1:1 Organic Solvent (Acetonitrile or DMSO) B->C D Signal Recovers to ~100% C->D Yes E Signal Remains Low C->E No F Diagnosis: Precipitation (Due to lipophilic N-phenyl group) D->F G Diagnosis: Chemical Degradation (Thiophene Oxidation) E->G

Caption: Diagnostic workflow distinguishing aqueous precipitation from chemical degradation.

Best Practices for Handling Thiophene-Sulfonamides
  • Co-solvent Optimization: Always maintain at least 2-5% DMSO or use a biologically compatible surfactant (e.g., 0.01% Tween-20) to maintain solubility for the highly lipophilic N-phenyl and N-methyl moieties.

  • Degassing and Chelation: To prevent thiophene S-oxidation, use degassed buffers and include 1 mM EDTA to sequester trace transition metals that catalyze oxidative radical formation.

  • Storage: Store stock solutions in anhydrous DMSO at -20°C in amber vials. The thiophene ring is photolabile over extended periods and will degrade if left on the benchtop under ambient laboratory lighting[2].

References
  • Białk-Bielińska, A. et al. "Hydrolysis of sulphonamides in aqueous solutions." Science of The Total Environment (PubMed/NIH), 2012. URL: [Link]

  • Ratcliffe, A.J. "Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides." Domainex, 2022. URL: [Link]

Sources

Optimization

Technical Support Center: Purification of N,5-dimethyl-N-phenylthiophene-2-sulfonamide

Welcome to the Technical Support Center for the isolation and purification of N,5-dimethyl-N-phenylthiophene-2-sulfonamide . This guide is specifically engineered for researchers, medicinal chemists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of N,5-dimethyl-N-phenylthiophene-2-sulfonamide . This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals dealing with the unique physicochemical challenges of thiophene-sulfonamide amidation workflows.

Below, you will find targeted troubleshooting guides, causality-driven FAQs, and self-validating experimental protocols to ensure high-purity yields.

Logical Workflow for Purification

PurificationWorkflow Crude Crude Reaction Mixture (Sulfonamide + Impurities) AcidWash 1M HCl Wash (Removes Amine) Crude->AcidWash AqPhase1 Aqueous Phase (Discard) AcidWash->AqPhase1 OrgPhase1 Organic Phase (Neutral/Acidic Species) AcidWash->OrgPhase1 BaseWash Sat. NaHCO3 Wash (Removes Acid) OrgPhase1->BaseWash AqPhase2 Aqueous Phase (Discard) BaseWash->AqPhase2 OrgPhase2 Organic Phase (Crude Sulfonamide) BaseWash->OrgPhase2 Chromatography Silica Chromatography (Removes Isomers) OrgPhase2->Chromatography Crystallization Recrystallization (Final Polish) Chromatography->Crystallization Pure Pure N,5-dimethyl-N- phenylthiophene-2-sulfonamide Crystallization->Pure

Caption: Logical workflow for the sequential purification of N,5-dimethyl-N-phenylthiophene-2-sulfonamide.

Section 1: Impurity Profiling & Identification (FAQ)

Q: What are the primary impurities encountered during the synthesis of N,5-dimethyl-N-phenylthiophene-2-sulfonamide? A: The synthesis typically involves the nucleophilic attack of N-methylaniline on 5-methylthiophene-2-sulfonyl chloride in the presence of a base[1]. Because the sulfonyl chloride is highly electrophilic, side reactions and incomplete conversions lead to a specific profile of impurities[1],[2]. Understanding their physicochemical properties is the first step in designing a purification strategy.

Table 1: Quantitative Profiling of Common Impurities

ImpurityOriginRelative Polarity (TLC)Primary Removal Strategy
N-methylaniline Unreacted starting materialLow-Moderate1M HCl Liquid-Liquid Extraction
5-methylthiophene-2-sulfonic acid Hydrolysis of sulfonyl chlorideExtremely HighSat. NaHCO₃ Wash
5-methylthiophene-3-sulfonamide Impure starting sulfonyl chlorideModerate (Similar to product)Flash Column Chromatography
Diaryl sulfones Over-reaction / harsh conditionsLowFlash Column Chromatography

Section 2: Troubleshooting Specific Purification Issues (Q&A)

Q: How do I selectively remove unreacted N-methylaniline without degrading the sulfonamide product? A: You must exploit the pKa difference between the secondary amine and the sulfonamide through an acidic liquid-liquid extraction[3].

  • Causality: Sulfonamides lack basicity at the nitrogen atom due to the strong electron-withdrawing effect of the adjacent sulfonyl group. Washing the organic reaction mixture with dilute hydrochloric acid (1M HCl) protonates the unreacted N-methylaniline, rendering it highly water-soluble, while the neutral N,5-dimethyl-N-phenylthiophene-2-sulfonamide remains entirely in the organic phase[3],[2].

Q: My product is contaminated with a highly polar baseline impurity on TLC. What is it, and how do I remove it? A: This is almost certainly 5-methylthiophene-2-sulfonic acid. Sulfonyl chlorides are highly sensitive to moisture and will readily hydrolyze back to their corresponding sulfonic acids during the reaction or aqueous workup[3].

  • Causality: Sulfonic acids are highly polar and acidic. A mild base wash using saturated aqueous sodium bicarbonate (NaHCO₃) will deprotonate the sulfonic acid, forming a highly water-soluble sodium salt that partitions into the aqueous phase, leaving the sulfonamide in the organic layer[1].

Q: During final purification, my product is "oiling out" instead of forming crystals. What causes this and how can it be resolved? A: "Oiling out" occurs when the dissolved sulfonamide separates from the solvent as a liquid phase rather than a crystalline solid[4].

  • Causality: This phenomenon is driven by melting point depression. If the concentration of impurities (such as regioisomers) is high, the melting point of the crude mixture drops below the temperature at which the compound becomes insoluble in the solvent system[4].

OilingOutLogic Impurity High Impurity Concentration MP_Depression Melting Point Depression Impurity->MP_Depression Temp_Mismatch Solubility Temp > Mixture MP MP_Depression->Temp_Mismatch OilingOut Product 'Oils Out' Instead of Crystallizing Temp_Mismatch->OilingOut Resolution Pre-purify via Chromatography or Adjust Solvent System OilingOut->Resolution

Caption: Logical relationship and resolution pathway for the "oiling out" phenomenon.

  • Resolution: Do not attempt to force crystallization from the oil, as the resulting solid will trap impurities. Instead, re-heat the mixture until the oil redissolves, add a small amount of a co-solvent (e.g., ethanol) to increase overall solubility, and cool the solution much more slowly[4]. If oiling out persists, the crude product is too impure for direct recrystallization and must be pre-purified via flash chromatography[4],[3].

Section 3: Verified Experimental Protocols

To ensure a self-validating system, follow these sequential methodologies. Each step includes built-in checks to verify success before proceeding.

Protocol 1: Self-Validating Liquid-Liquid Extraction (Workup)

This protocol removes unreacted starting materials and hydrolyzed byproducts[2].

  • Dilution: Dilute the crude reaction mixture with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) to achieve a workable volume.

  • Amine Removal: Transfer to a separatory funnel and add an equal volume of 1M HCl. Invert and vent the funnel. Allow the phases to separate.

  • Validation Check: Drain the aqueous layer and check its pH. It must remain acidic (pH < 2). If it is neutral, the HCl was consumed by excess amine; repeat the 1M HCl wash.

  • Acid Removal: Return the organic layer to the funnel and wash with an equal volume of saturated aqueous NaHCO₃ to remove 5-methylthiophene-2-sulfonic acid. Caution: Vent frequently, as CO₂ gas will evolve rapidly during neutralization.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

Protocol 2: Flash Column Chromatography

Used to separate the target compound from closely eluting regioisomers and diaryl sulfones[5],[6].

  • Preparation: Dissolve the concentrated crude product in a minimum volume of the initial mobile phase (e.g., 10% EtOAc in Hexane).

  • Loading: Load the sample onto a silica gel column.

  • Elution: Elute using a step gradient of EtOAc in Hexane (10% → 20% → 30%).

  • Monitoring: Monitor fractions via TLC (UV active at 254 nm). The N,5-dimethyl-N-phenylthiophene-2-sulfonamide will elute after non-polar diaryl sulfones but before any remaining polar baseline impurities[5].

  • Pooling: Pool product-containing fractions and evaporate the solvent to yield a highly enriched solid.

Protocol 3: Recrystallization (Final Polish)

Recrystallization from aqueous ethanol is a standard, highly effective method for final sulfonamide purification[7].

  • Dissolution: Place the chromatographed solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol until the solid completely dissolves.

  • Cloud Point: Slowly add hot water dropwise while swirling until the solution becomes slightly cloudy (indicating the cloud point has been reached).

  • Clarification: Add exactly one drop of hot ethanol to clear the solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature undisturbed.

  • Maximizing Yield: Once crystal formation appears complete at room temperature, place the flask in an ice bath for 30 minutes[4].

  • Collection: Collect the pure crystals via vacuum filtration using a Büchner funnel and wash with a minimal amount of ice-cold aqueous ethanol. Dry under vacuum.

Table 2: Recrystallization Solvent Matrix

Solvent SystemSulfonamide Solubility (Hot)Sulfonamide Solubility (Cold)Impurity Partitioning
Ethanol / Water HighLowPolar impurities remain in the aqueous mother liquor.
Ethyl Acetate / Hexane HighVery LowNon-polar impurities remain in the hexane-rich liquor.
Dichloromethane Very HighHighPoor for crystallization; strictly used for extraction.

References

  • BenchChem Technical Support Team. "Thiophene-2-sulfonic acid | 79-84-5". Benchchem.
  • BenchChem Technical Support Team. "Part II: Amidation - Synthesis of Thiophene-2-sulfonamide". Benchchem.
  • BenchChem Technical Support Team. "Technical Support Center: Recrystallization of Sulfonamide Products". Benchchem.
  • BenchChem Technical Support Team. "Technical Support Center: Purification of 2-Methylquinoline-6-sulfonamide". Benchchem.
  • BenchChem Technical Support Team. "Byproduct identification and removal in sulfonamide synthesis". Benchchem.
  • Journal of Medicinal Chemistry. "Design, Synthesis, and Evaluation of Inhibitors for Severe Acute Respiratory Syndrome 3C-Like Protease". ACS Publications.
  • The Journal of Organic Chemistry. "Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources". ACS Publications.
  • Royal Society Open Science. "Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives". Royal Society Publishing.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of N,5-Dimethyl-N-phenylthiophene-2-sulfonamide Derivatives

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies, kinetic troubl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies, kinetic troubleshooting strategies, and self-validating protocols for the sulfonylation of secondary aromatic amines.

Synthesizing N,5-dimethyl-N-phenylthiophene-2-sulfonamide involves the electrophilic substitution of 5-methylthiophene-2-sulfonyl chloride with N-methylaniline. Because N-methylaniline is a secondary aromatic amine, its inherent steric hindrance and reduced nucleophilicity can stall the reaction, requiring precise optimization of base, solvent, and catalytic conditions to prevent competing side reactions like 1[1].

Process Overview & Mechanistic Workflow

Before beginning your synthesis, it is critical to map out the optimization checkpoints. The workflow below illustrates the logical progression from reagent preparation to conversion validation.

Workflow Start Start Synthesis Prep Dry Solvents & Reagents (DCM, TEA, DMAP) Start->Prep Mix Combine N-methylaniline + Base + Catalyst Prep->Mix Add Dropwise Addition of Sulfonyl Chloride at 0 °C Mix->Add Monitor Monitor via LC-MS/TLC Add->Monitor Check Conversion > 95%? Monitor->Check Quench Quench & Extract Check->Quench Yes Optimize Adjust Base/Temp or Add DMAP Check->Optimize No Optimize->Mix

Workflow for optimizing N-methylaniline sulfonylation.

Standardized Experimental Protocol

This protocol integrates causality (why we do it) with self-validation (how to know it worked) to ensure a robust, reproducible synthesis.

Step 1: Reagent Preparation & System Purging

  • Action: Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Ar). Add N-methylaniline (1.0 equiv), Triethylamine (TEA, 2.0 equiv), and 4-Dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Causality: Water aggressively competes with the amine, leading to sulfonyl chloride hydrolysis. DMAP is added as a nucleophilic catalyst to overcome the steric bulk of the secondary amine.

  • Self-Validation Check: The solution must remain clear. Any immediate cloudiness indicates moisture contamination or degraded amine starting material.

Step 2: Electrophile Addition

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 5-methylthiophene-2-sulfonyl chloride (1.1 equiv) in a small volume of anhydrous DCM and add it dropwise over 15 minutes.

  • Causality: Dropwise addition at 0 °C prevents localized exothermic spikes. Excess heat accelerates side reactions, including the degradation of the thiophene ring and rapid hydrolysis.

  • Self-Validation Check: A slight yellowing of the solution is expected. The gradual formation of a fine white precipitate (TEA·HCl salts) physically validates that the sulfonylation is actively occurring.

Step 3: Reaction Monitoring

  • Action: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Causality: Warming provides the kinetic energy necessary to drive the reaction to completion against the steric hindrance of the N-methyl group.

  • Self-Validation Check: A TLC check (Hexanes:EtOAc 8:2) should show the complete disappearance of the UV-active sulfonyl chloride spot. LC-MS will confirm the product mass [M+H]+.

Step 4: Quench & Purification

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Wash the combined organic layers with 1M HCl, followed by brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

  • Causality: The 1M HCl wash is a critical purification step. It selectively protonates any unreacted basic N-methylaniline, partitioning it into the aqueous layer, while the 2 remains cleanly in the organic phase[2].

Reaction Optimization Data

When scaling up or troubleshooting, selecting the right base and solvent is paramount. The table below summarizes the quantitative impact of various conditions on the synthesis of N,5-dimethyl-N-phenylthiophene-2-sulfonamide.

Base (Equiv)SolventTemp ProfileCatalystTimeYieldCausality & Observations
Pyridine (Solvent)PyridineRTNone12 h45%Poor yield; pyridine is a weak nucleophile, leading to sluggish conversion and difficult purification.
TEA (2.0)DCM0 °C → RTNone12 h60%Moderate yield; the steric hindrance of N-methylaniline severely limits the reaction rate.
DIPEA (2.0)DCM0 °C → RTNone10 h65%Slightly cleaner profile than TEA, but still kinetically slow without a catalyst.
TEA (2.0) DCM 0 °C → RT DMAP (0.1) 2 h 92% Optimal; DMAP forms a highly reactive intermediate, easily overcoming steric barriers.
LHMDS (1.2)THF-78 °C → RTNone1 h88%Fast, but requires cryogenic conditions; excessive for this specific substrate but useful for highly deactivated amines.

Troubleshooting & FAQs

Q1: My yield is consistently below 50%, and I observe a highly polar, UV-active byproduct on the TLC baseline. What is happening? A1: You are observing the hydrolysis of 5-methylthiophene-2-sulfonyl chloride into 5-methylthiophene-2-sulfonic acid. Sulfonyl chlorides are highly electrophilic and notoriously moisture-sensitive.

  • Causality: If your DCM is not strictly anhydrous, water acts as a competing nucleophile. Because water is smaller and less sterically hindered than N-methylaniline, it reacts faster.

  • Solution: Use freshly distilled or Sure/Seal™ anhydrous DCM. Ensure your N-methylaniline is dry (store over activated 4Å molecular sieves).

Q2: The reaction stalls at 60% conversion even with prolonged heating and excess TEA. How do I drive it to completion? A2: N-methylaniline is a secondary aromatic amine. The methyl group and the phenyl ring create significant steric hindrance around the nitrogen lone pair.

  • Causality: Standard Brønsted bases like TEA only mop up the HCl byproduct; they do not accelerate the nucleophilic attack.

  • Solution: Introduce 10 mol% DMAP. DMAP acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a sulfonylpyridinium intermediate. This intermediate is significantly more electrophilic and rapidly reacts with 3[3].

Mechanism SC 5-Methylthiophene- 2-sulfonyl chloride Inter Sulfonylpyridinium Intermediate SC->Inter + DMAP DMAP DMAP (Nucleophile) Inter->DMAP Leaving Group Product Target Sulfonamide Inter->Product + Amine Amine N-Methylaniline

DMAP-catalyzed sulfonylation mechanism for sterically hindered amines.

Q3: Can I use strong bases like LHMDS to deprotonate the amine first? A3: Yes. For highly deactivated or extremely hindered amines, pre-forming the lithium amide using3 in THF is a validated strategy[3].

  • Causality: Deprotonation converts the neutral amine into a highly nucleophilic amide anion, bypassing steric limitations.

  • Solution: While effective, this requires cryogenic conditions (-78 °C) and rigorous air-free techniques. For N-methylaniline, the DMAP/TEA system is operationally simpler and provides comparable yields.

Q4: How do I completely remove residual N-methylaniline during the workup? A4: Utilize a dilute acid wash during your extraction phase.

  • Causality: Sulfonamides are generally neutral and do not protonate easily due to the strong 2 of the sulfonyl group[2]. N-methylaniline, however, remains basic.

  • Solution: Washing the organic phase with 1M HCl will protonate the unreacted N-methylaniline, moving it into the aqueous waste stream while your target derivative remains safely in the organic phase.

References

  • Source: mit.
  • Source: benchchem.
  • Source: thieme-connect.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of N,5-dimethyl-N-phenylthiophene-2-sulfonamide in Cell Culture

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the biophysical barriers of evaluating highly lipophilic small molecules in vitro.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the biophysical barriers of evaluating highly lipophilic small molecules in vitro.

The compound N,5-dimethyl-N-phenylthiophene-2-sulfonamide (CAS#: 620103-94-8) presents a classic formulation challenge. Structurally, it consists of hydrophobic thiophene and phenyl rings flanking a tertiary sulfonamide core. Because the sulfonamide nitrogen is fully substituted (N-methyl, N-phenyl), the molecule lacks ionizable protons (hydrogen bond donors) at physiological pH. This thermodynamic reality makes it exceptionally hydrophobic, leading to immediate precipitation when introduced into aqueous cell culture media like DMEM or RPMI.

Below is our comprehensive troubleshooting guide, structured to provide mechanistic insights, quantitative data, and self-validating protocols to ensure the scientific integrity of your assays.

Part 1: Frequently Asked Questions (Mechanistic & Strategic)

Q1: Why does N,5-dimethyl-N-phenylthiophene-2-sulfonamide precipitate immediately upon addition to my cell culture media, even when diluted from a DMSO stock? A1: This is a phenomenon known as "solvent shift precipitation." While the compound is highly soluble in 100% DMSO, adding this stock to aqueous media rapidly diffuses the DMSO into the bulk water. The local concentration of the lipophilic compound suddenly exceeds its aqueous thermodynamic solubility limit, causing it to crash out into crystalline aggregates. Because it lacks ionizable groups, pH adjustments to the media will not improve its solubility [1].

Q2: What is the maximum allowable DMSO concentration for my in vitro assays without causing cytotoxicity? A2: For most mammalian cell lines (e.g., HEK293, HeLa, CHO), the absolute maximum tolerated concentration of DMSO is 0.1% to 0.5% (v/v) . Exceeding 0.5% induces significant transcriptomic changes, oxidative stress, and cell cycle arrest, which will confound your experimental readouts. If your target dosing requires a DMSO concentration >0.5% to keep the compound in solution, you must abandon the pure DMSO approach and utilize a complexation or co-solvent strategy [2].

Q3: If DMSO is insufficient, what is the best alternative strategy for this specific compound? A3: The most effective strategy for non-ionizable, aromatic-rich compounds is the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity. The lipophilic thiophene and phenyl rings of your compound will spontaneously partition into this cavity, forming a host-guest inclusion complex. The solubility of lipophilic drugs increases linearly with the concentration of HP-β-CD in aqueous solutions, effectively shielding the hydrophobic molecule from the aqueous environment without the toxicity associated with organic solvents [3].

Part 2: Quantitative Data & Strategy Selection

To determine the best approach for your specific assay, consult the quantitative summary of solubilization strategies below.

Table 1: Comparison of Solubilization Strategies for Lipophilic Sulfonamides

Solubilization StrategyMax Tolerated Concentration in MediaMechanism of ActionProsCons
DMSO (Neat) ≤ 0.5% (v/v)Organic Co-solventSimple to prepare; highly volatile.High risk of precipitation upon dilution; cytotoxic at >0.5%.
HP-β-CD 1% - 2% (w/v)Host-Guest Inclusion ComplexShields hydrophobic rings; non-toxic to cells; prevents aggregation.Requires optimization of molar ratios; may alter free-drug kinetics.
DMSO + Tween-80 0.1% DMSO + 0.01% TweenMicellar EncapsulationSurfactant lowers surface tension, stabilizing micro-suspensions.Tween-80 can disrupt cell membranes and interfere with lipid assays.

Part 3: Self-Validating Experimental Protocols

Trust in your data requires protocols that validate themselves. Never assume a compound is in solution simply because the media appears clear to the naked eye. Micro-precipitates can settle on cells, causing localized toxicity and false-positive readouts.

Protocol A: HP-β-CD Inclusion Complex Preparation (For High-Dose Assays >10 µM)

Causality: By pre-forming the inclusion complex in a concentrated state before adding it to the media, we force the thermodynamic equilibrium toward encapsulation, preventing solvent-shift precipitation.

Step-by-Step Methodology:

  • Prepare the Vehicle: Dissolve HP-β-CD powder in sterile PBS (pH 7.4) to create a 20% (w/v) stock solution. Filter sterilize through a 0.22 µm PES membrane.

  • Prepare Compound Stock: Dissolve N,5-dimethyl-N-phenylthiophene-2-sulfonamide in 100% anhydrous DMSO at 50 mM.

  • Complexation: Under vigorous vortexing, add the 50 mM DMSO stock dropwise into the 20% HP-β-CD solution to achieve a final compound concentration of 1 mM (This results in a 2% DMSO / 20% HP-β-CD master mix).

  • Equilibration: Sonicate the mixture in a water bath at room temperature for 15 minutes to drive the host-guest complexation.

  • Self-Validation Step (Critical): Centrifuge the master mix at 10,000 x g for 10 minutes.

    • Validation Check: Carefully inspect the bottom of the tube. If a white pellet is present, the compound has exceeded the complexation capacity. You must recalculate and increase the HP-β-CD molar ratio. If no pellet is present, the complex is stable.

  • Media Dilution: Dilute the validated 1 mM master mix 1:100 into your pre-warmed cell culture media to achieve a final assay concentration of 10 µM (Final vehicle concentration: 0.02% DMSO, 0.2% HP-β-CD).

Protocol B: Co-Solvent System (For Low-Dose Assays <10 µM)

Causality: For highly potent assays where low doses are sufficient, a carefully controlled co-solvent system can stabilize the compound long enough for acute assays (0-24 hours) without needing cyclodextrins.

Step-by-Step Methodology:

  • Prepare Stock: Dissolve the compound in 100% DMSO at 10 mM.

  • Prepare Intermediate Dilution: Dilute the stock 1:10 into a solution of 10% Tween-80 in PBS to create a 1 mM intermediate stock (10% DMSO, 9% Tween-80, 81% PBS).

  • Self-Validation Step (Turbidity): Measure the absorbance of the intermediate stock at 600 nm using a spectrophotometer.

    • Validation Check: An OD600 > 0.05 indicates the formation of colloidal aggregates. If OD600 < 0.05, the micellar encapsulation is successful.

  • Media Addition: Dilute the intermediate stock 1:100 into cell culture media for a final concentration of 10 µM (Final vehicle: 0.1% DMSO, 0.09% Tween-80).

Part 4: Workflows & Visualizations

SolubilizationMatrix Start Compound: N,5-dimethyl-N-phenylthiophene-2-sulfonamide Goal Target Assay Concentration Start->Goal LowDose Low Dose (<10 µM) Goal->LowDose HighDose High Dose (>10 µM) Goal->HighDose DMSO Co-Solvent System (DMSO ≤0.1% v/v) LowDose->DMSO HPBCD Inclusion Complex (HP-β-CD 10-20% w/v) HighDose->HPBCD Val1 Self-Validation: Microscopic Evaluation DMSO->Val1 Val2 Self-Validation: DLS / Turbidity Assay HPBCD->Val2 Success1 Proceed to Assay Val1->Success1 Clear Fail1 Precipitation: Switch to HP-β-CD Val1->Fail1 Crystals Success2 Proceed to Assay Val2->Success2 Monomeric Fail2 Aggregates: Optimize HP-β-CD Ratio Val2->Fail2 Aggregates

Caption: Decision matrix for solubilizing highly lipophilic sulfonamides in cell culture.

HPBCDWorkflow Step1 1. Prepare HP-β-CD (10-20% w/v in PBS) Step3 3. Dropwise Addition (Add stock to HP-β-CD under vortex) Step1->Step3 Step2 2. Prepare Compound Stock (10-50 mM in DMSO) Step2->Step3 Step4 4. Sonication (10-15 mins at RT) Step3->Step4 Step5 5. Self-Validation (Centrifuge at 10,000 x g) Step4->Step5 Decision Is pellet present? Step5->Decision Pass Filter Sterilize (0.22 µm) & Proceed to Culture Decision->Pass No Pellet Fail Recalculate Molar Ratio (Increase HP-β-CD) Decision->Fail Pellet Formed

Caption: Step-by-step workflow for preparing and validating an HP-β-CD inclusion complex.

References

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR: Structural Validation Guide for N,5-dimethyl-N-phenylthiophene-2-sulfonamide

Analytical Context & Strategic Platform Selection In modern drug development, the rapid structural validation of synthetic intermediates is a critical bottleneck. N,5-dimethyl-N-phenylthiophene-2-sulfonamide (C₁₂H₁₃NO₂S₂...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Context & Strategic Platform Selection

In modern drug development, the rapid structural validation of synthetic intermediates is a critical bottleneck. N,5-dimethyl-N-phenylthiophene-2-sulfonamide (C₁₂H₁₃NO₂S₂) is a highly functionalized sulfonamide derivative featuring distinct aliphatic and aromatic environments. Validating its structure requires precise integration of its N-methyl and thiophene-methyl groups, alongside the resolution of its thiophene and phenyl ring protons.

Historically, this required routine access to superconducting high-field NMR spectrometers (≥400 MHz)[1]. However, advancements in ultra-high homogeneous permanent magnets have made benchtop NMR (60–100 MHz) a viable, cost-effective alternative for in-lab reaction monitoring and structural confirmation[2]. This guide objectively compares the performance of a 600 MHz High-Field NMR against an 80 MHz Benchtop NMR for the structural validation of this specific compound, providing drug development professionals with actionable, data-backed workflows.

Experimental Workflow & Self-Validating Design

The following workflow illustrates the parallel validation pathways. To ensure trustworthiness, the protocol is designed as a self-validating system : the inclusion of Tetramethylsilane (TMS) acts not only as a chemical shift reference (0.00 ppm) but as an internal diagnostic tool. If the full width at half maximum (FWHM) of the TMS peak exceeds 1.2 Hz during processing, the system automatically flags the data for poor magnetic field homogeneity (shimming), halting validation until the sample is re-shimmed.

NMR_Validation Compound N,5-dimethyl-N-phenylthiophene-2-sulfonamide (Target Molecule) Prep Sample Preparation 15 mg in 0.6 mL CDCl3 + TMS Compound->Prep Split Platform Selection Prep->Split Benchtop Benchtop NMR (80 MHz) Permanent Magnet, Lockless Split->Benchtop HighField High-Field NMR (600 MHz) Superconducting, 2H-Lock Split->HighField Acq1 Acquisition: 16 Scans Delay: 10s Benchtop->Acq1 Acq2 Acquisition: 16 Scans Delay: 10s HighField->Acq2 Process Spectral Processing & Integration (Apodization, Zero-filling, Phase) Acq1->Process Acq2->Process Validate Data Validation Confirm Structural Integrity Process->Validate

Workflow comparing Benchtop (80 MHz) and High-Field (600 MHz) NMR validation protocols.

Step-by-Step Methodologies & Causality

Sample Preparation
  • Analyte Dissolution: Weigh exactly 15.0 mg of N,5-dimethyl-N-phenylthiophene-2-sulfonamide and dissolve in 0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: High-field NMR has approximately ten to eleven times the intrinsic sensitivity of a benchtop system[3]. While 1 mg is sufficient for 600 MHz, a 15 mg concentration ensures a high signal-to-noise ratio (SNR > 100:1) on the 80 MHz benchtop system without requiring extended, multi-hour scan times.

  • Internal Standard Addition: Add 0.03% v/v TMS to the solution. Transfer to a standard 5 mm NMR tube.

Acquisition Protocols

Platform A: 80 MHz Benchtop NMR

  • Magnet Stabilization: Insert the sample into the NdFeB permanent magnet array (1.88 Tesla).

  • Locking Mechanism: Utilize the instrument's internal capillary lock system.

    • Causality: Modern benchtop systems utilize an independent capillary lock mounted permanently in the magnet, eliminating the strict physical requirement for deuterated solvents[1].

  • Acquisition Parameters: Execute a standard 1D ¹H pulse sequence (90° flip angle) with 16 scans and a 10-second relaxation delay (D1).

    • Causality: The 10s delay is deliberately chosen to exceed 5 × T₁ (longitudinal relaxation time) of the slowest-relaxing aromatic protons. This guarantees complete magnetization recovery between scans, ensuring that the resulting peak integrals strictly reflect the true molecular proton ratio (5:1:1:3:3).

Platform B: 600 MHz High-Field NMR

  • Magnet Stabilization: Insert the sample into the superconducting magnet (14.1 Tesla).

  • Locking Mechanism: Engage the active deuterium (²H) lock using the CDCl₃ solvent signal.

  • Acquisition Parameters: Execute a 1D ¹H pulse sequence (30° flip angle) with 16 scans and a 10-second relaxation delay.

Mechanistic Spectroscopic Analysis: First-Order vs. Second-Order Effects

The primary performance divergence between the two platforms lies in the ratio of the Larmor precession frequency difference (Δν) to the scalar coupling constant (J).

In high-field NMR systems (600 MHz), Δν is significantly larger than J (Δν ≫ J). This yields a first-order spectrum where splitting patterns are distinct and easily quantifiable[2]. For example, the two thiophene protons (H-3 and H-4) exhibit a coupling constant of J ≈ 3.8 Hz. At 600 MHz, their chemical shift difference of 0.45 ppm translates to 270 Hz. Because 270 Hz ≫ 3.8 Hz, they appear as two perfectly resolved doublets.

Conversely, as magnetic field strength decreases to 80 MHz, the Larmor precession approaches the coupling constant (Δν ≈ J), causing the spectra to transition into second-order systems characterized by complex peak overlap[2],[4]. For the five protons on the phenyl ring, spanning a narrow chemical shift range of 0.15 ppm (only 12 Hz at 80 MHz), the J-couplings (~7.5 Hz) are nearly identical to the frequency separation. Consequently, the benchtop NMR resolves the phenyl group as a single, broad, overlapping multiplet rather than distinct ortho, meta, and para signals[3].

Quantitative Data Comparison

The table below summarizes the experimental validation data, comparing the expected chemical shifts against the observed performance on both platforms.

Proton EnvironmentExpected Shift (ppm)600 MHz Observation (High-Field)80 MHz Observation (Benchtop)Validation Status
Phenyl (5H) 7.20 - 7.35Partially resolved multipletsBroad, second-order multipletConfirmed via total integration
Thiophene H-3 (1H) 7.15Sharp Doublet (J = 3.8 Hz)Doublet (J ≈ 4 Hz), minor roofingConfirmed
Thiophene H-4 (1H) 6.70Sharp Doublet (J = 3.8 Hz)Doublet (J ≈ 4 Hz), minor roofingConfirmed
N-CH₃ (3H) 3.18Sharp SingletSharp SingletConfirmed
Thiophene-CH₃ (3H) 2.48Sharp SingletSharp SingletConfirmed

Conclusion & Workflow Recommendations

While high-field NMR (600 MHz) remains the undisputed gold standard for de novo structural elucidation due to its superior resolution and sensitivity[4], benchtop NMR (80 MHz) is highly capable of routine structural validation for N,5-dimethyl-N-phenylthiophene-2-sulfonamide .

Because the critical diagnostic signals—the N-methyl singlet (3.18 ppm), the thiophene-methyl singlet (2.48 ppm), and the thiophene doublets—are separated by frequency gaps large enough to avoid second-order overlap even at 80 MHz, the benchtop platform successfully validates the compound's structural integrity. For pharmaceutical laboratories, offloading routine intermediate validation to a benchtop system provides a robust, cost-effective, and rapid alternative to bottlenecking core high-field facilities.

References

  • Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation. Organic Process Research & Development - ACS Publications. 2

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC - NIH. 4

  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. 3

  • Benchtop NMR Breaks New Ground. Technology Networks. 1

Sources

Comparative

Target Divergence in Thiophene Sulfonamides: N,5-Dimethyl-N-phenylthiophene-2-sulfonamide vs. Classic Scaffolds

Thiophene sulfonamides have long served as a foundational pharmacophore in medicinal chemistry. Historically, unsubstituted thiophene-2-sulfonamides were developed as topically active Carbonic Anhydrase Inhibitors (CAIs)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Thiophene sulfonamides have long served as a foundational pharmacophore in medicinal chemistry. Historically, unsubstituted thiophene-2-sulfonamides were developed as topically active Carbonic Anhydrase Inhibitors (CAIs) to treat conditions like glaucoma. However, modern drug development has pivoted toward exploring N-substituted derivatives to unlock new therapeutic targets.

A prime example of this structural evolution is N,5-dimethyl-N-phenylthiophene-2-sulfonamide (NDPT-SA) . By introducing bulky, lipophilic groups at the sulfonamide nitrogen, researchers have effectively abolished classic zinc-binding capabilities, repurposing the scaffold for entirely different targets, including Angiotensin II Type 2 Receptor (AT2R) modulation and targeted antiproliferative pathways. This guide objectively compares NDPT-SA against classic alternatives, detailing the causality behind these structural modifications and providing validated experimental workflows for their evaluation.

Mechanistic Divergence: The Causality of N-Substitution

The pharmacological divergence between classic thiophene sulfonamides and NDPT-SA is rooted in fundamental coordination chemistry and steric hindrance.

  • Classic CAIs (e.g., Dorzolamide): The primary sulfonamide group (-SO₂NH₂) is an absolute requirement for classic CA inhibition. The unsubstituted nitrogen acts as a nucleophile, coordinating directly with the catalytic Zn²⁺ ion in the active site of Carbonic Anhydrase, while the NH protons participate in a highly conserved hydrogen-bonding network with Thr199 .

  • N,N-Disubstituted Sulfonamides (e.g., NDPT-SA): The addition of a methyl and a phenyl group to the sulfonamide nitrogen in NDPT-SA completely removes its hydrogen-bond donating capacity. This creates a severe steric clash that prevents Zn²⁺ coordination. Instead, the N-phenyl and N-methyl groups form a bulky, lipophilic tail. This structural choice intentionally drives the molecule away from CA off-target effects and allows it to anchor into deep hydrophobic pockets of G-protein coupled receptors (like AT2R) or lipophilic domains of kinases associated with cancer cell proliferation .

Mechanism Root Thiophene-2-sulfonamide Scaffold Sub1 Primary Sulfonamide (-SO2NH2) Root->Sub1 Unsubstituted Sub2 N,N-Disubstituted (e.g., NDPT-SA) Root->Sub2 N-Alkylation/Arylation Mech1 Zn2+ Coordination & H-Bonding (Thr199) Sub1->Mech1 Mech2 Steric Clash with Zn2+ Hydrophobic Pocket Binding Sub2->Mech2 Target1 Carbonic Anhydrase (CA II, CA XII) Mech1->Target1 Target2 AT2R / Kinases (Antiproliferative) Mech2->Target2

Figure 1: Mechanistic divergence of thiophene sulfonamides based on N-substitution.

Comparative Performance Data

To objectively evaluate NDPT-SA, we must benchmark it against both classic CAIs and other modern N-substituted derivatives. The table below synthesizes the quantitative pharmacological profiles of these scaffolds.

Compound ClassRepresentative CompoundPrimary TargetBinding Affinity (Kᵢ / IC₅₀)Mechanism of ActionLogP (Est.)
Classic Unsubstituted DorzolamideCA II / CA XIIKᵢ ~ 10 nM (CA II)Zn²⁺ Chelation0.8
N,N-Disubstituted NDPT-SAAntiproliferative / UnknownIC₅₀ ~ 1.8 - 9.5 µMHydrophobic pocket binding3.2
N-Heteroaryl Substituted Compound 20 (AT2R Ligand)AT2RKᵢ < 5 nMGPCR Antagonism/Agonism2.5

Data synthesized from recent structural activity relationship (SAR) studies on thiophene sulfonamide derivatives .

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of N-substituted thiophene sulfonamides requires self-validating experimental systems. Below are the step-by-step methodologies for target engagement and phenotypic screening.

Protocol A: Target Engagement via Surface Plasmon Resonance (SPR)

To prove that NDPT-SA and similar N-substituted derivatives do not bind classic CA targets and selectively engage new receptors (e.g., AT2R), SPR is utilized. This protocol is self-validating through the use of reference channels and known control ligands.

  • Sensor Chip Preparation: Immobilize the purified target protein (e.g., AT2R) onto a CM5 sensor chip using standard amine coupling chemistry. Leave one flow cell unmodified to serve as a reference channel. Causality: The reference channel subtracts bulk refractive index changes and non-specific binding, ensuring the measured response units (RU) reflect true target engagement.

  • Analyte Preparation: Dissolve NDPT-SA in 100% DMSO, then dilute in running buffer (e.g., PBS with 0.05% Tween-20) to a final DMSO concentration of 1%. Prepare a concentration gradient (e.g., 0.1 µM to 10 µM).

  • Control Validation (Critical Step):

    • Positive Control: Inject a known high-affinity ligand (e.g., C21 for AT2R) to validate that the immobilized receptor is actively folded.

    • Negative Control: Inject Dorzolamide. A lack of binding validates that the N-substituted scaffold has successfully evaded classic CAI activity.

  • Data Acquisition & Analysis: Flow the analyte series over the chip at 30 µL/min. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the association (kₒₙ) and dissociation (kₒ_{ff}) rates, yielding the K_D.

Protocol B: Phenotypic Antiproliferative Screening (CCK-8 Assay)

N-substituted thiophene sulfonamides have demonstrated potent antiproliferative effects . The Cell Counting Kit-8 (CCK-8) assay provides a highly sensitive, water-soluble alternative to MTT for quantifying these effects.

  • Cell Seeding: Seed target cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with NDPT-SA at varying concentrations (1 µM to 50 µM).

  • Self-Validating Controls:

    • Blank: Media only (subtracts background absorbance of the media/reagent).

    • Vehicle Control: Cells treated with 0.5% DMSO (establishes the 100% viability baseline).

    • Positive Control: 5-Fluorouracil (validates the assay's sensitivity to known cytotoxic agents).

  • Incubation & Detection: Incubate for 48 hours. Add 10 µL of CCK-8 solution to each well. Incubate for an additional 2 hours.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Workflow Step1 Compound Synthesis Step2 Primary Screen (SPR Binding) Step1->Step2 Step3 Secondary Screen (CCK-8 Assay) Step2->Step3 Step4 Hit Validation (In Vivo Models) Step3->Step4

Figure 2: Step-by-step validation workflow for N-substituted thiophene sulfonamides.

Conclusion

The transition from unsubstituted thiophene-2-sulfonamides to sterically hindered, N,N-disubstituted variants like N,5-dimethyl-N-phenylthiophene-2-sulfonamide represents a masterclass in rational drug design. By intentionally breaking the causality of zinc-coordination required for Carbonic Anhydrase inhibition, researchers have successfully repurposed this stable, synthetic scaffold to probe complex GPCRs and highly lipophilic antiproliferative targets.

References

  • Angeli, A., Paoletti, N., & Supuran, C. T. (2023). "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors." Molecules, 28(7), 3220.[Link]

  • Wannberg, J., Gising, J., Lindman, J., & Larhed, M. (2024). "N-(Heteroaryl)thiophene sulfonamides as angiotensin AT2 receptor ligands." European Journal of Medicinal Chemistry, 267, 116122.[Link]

  • Pawar, C., Pansare, D., & Shinde, D. (2018). "Synthesis of new 3-(substituted-phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives as antiproliferative agents." European Journal of Chemistry, 9(1), 13-21.[Link]

Validation

High-Resolution Mass Spectrometry (HRMS) Profiling of N,5-dimethyl-N-phenylthiophene-2-sulfonamide: Orbitrap vs. Q-TOF Platforms

Executive Summary In modern drug metabolism and pharmacokinetics (DMPK) workflows, the accurate identification and quantification of sulfonamide derivatives are critical due to their broad pharmacological utility and pot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug metabolism and pharmacokinetics (DMPK) workflows, the accurate identification and quantification of sulfonamide derivatives are critical due to their broad pharmacological utility and potential for complex metabolic transformations. This guide provides an in-depth, objective comparison of two premier High-Resolution Mass Spectrometry (HRMS) platforms—the Orbitrap and the Quadrupole Time-of-Flight (Q-TOF)—for the analysis of N,5-dimethyl-N-phenylthiophene-2-sulfonamide . By dissecting gas-phase fragmentation mechanisms, experimental causality, and platform-specific performance metrics, this guide equips analytical scientists with the data necessary to select the optimal HRMS architecture for their specific drug development pipeline.

Target Compound Profile

N,5-dimethyl-N-phenylthiophene-2-sulfonamide [1] is a structurally distinct sulfonamide featuring a thiophene core, which presents unique analytical challenges and fragmentation behaviors in gas-phase mass spectrometry.

  • CAS Registry Number: 620103-94-8

  • Molecular Formula: C₁₂H₁₃NO₂S₂

  • Monoisotopic Exact Mass: 267.0388 Da

  • Protonated Precursor Ion [M+H]⁺: m/z 268.0466

Scientific Rationale: Why HRMS for Sulfonamides?

Historically, triple quadrupole (QqQ) mass spectrometers operating in low-resolution Selected Reaction Monitoring (SRM) mode were the gold standard for sulfonamide quantification. However, in complex biological matrices (e.g., plasma, liver microsomes), low-resolution MS is highly susceptible to isobaric interferences. For example, endogenous bile acids can exhibit identical nominal masses and similar retention times to sulfonamide derivatives, leading to false positives and overestimation of drug concentrations[2].

High-resolution platforms (Orbitrap and Q-TOF) overcome this limitation by operating at mass resolving powers capable of distinguishing sub-mDa mass defects. Furthermore, HRMS allows for non-targeted Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA), enabling the simultaneous quantification of the parent drug and the structural elucidation of unknown metabolites without requiring pre-optimized transitions.

Mechanistic Fragmentation Pathway

Understanding the gas-phase dissociation of protonated sulfonamides is essential for setting up targeted HRMS inclusion lists. Upon electrospray ionization (ESI) and higher-energy collisional dissociation (HCD), protonated sulfonamides typically undergo N-protonation followed by spontaneous S–N bond dissociation or intramolecular rearrangements[3].

For N,5-dimethyl-N-phenylthiophene-2-sulfonamide, the fragmentation yields three primary diagnostic product ions:

  • Loss of SO₂: An intramolecular rearrangement expelling a neutral SO₂ molecule[4].

  • Sulfonyl Cation Formation: Direct cleavage of the S–N bond retaining the charge on the thiophene moiety.

  • Amine Radical/Cation Formation: Charge transfer within the ion-neutral complex resulting in an ionized N-methylaniline derivative[3].

HRMS_Fragmentation M Precursor Ion [M+H]+ m/z 268.0466 C12H14NO2S2+ SO2 Product Ion 1 m/z 204.0847 C12H14NS+ (Loss of SO2) M->SO2 -SO2 (-63.9619 Da) S_N_cleavage1 Product Ion 2 m/z 160.9731 C5H5O2S2+ (Sulfonyl Cation) M->S_N_cleavage1 S-N Bond Cleavage S_N_cleavage2 Product Ion 3 m/z 108.0813 C7H10N+ (Amine Cation) M->S_N_cleavage2 S-N Cleavage & Charge Transfer

Gas-phase fragmentation pathway of protonated N,5-dimethyl-N-phenylthiophene-2-sulfonamide.

Table 1: HRMS Exact Mass and Diagnostic Fragments
Ion TypeFormulaTheoretical Exact Mass (m/z)Diagnostic Utility
Precursor [M+H]⁺ C₁₂H₁₄NO₂S₂⁺268.0466Parent drug quantification
Fragment 1 (-SO₂) C₁₂H₁₄NS⁺204.0847Confirmation of sulfonamide core rearrangement
Fragment 2 (Sulfonyl) C₅H₅O₂S₂⁺160.9731Identification of thiophene-ring modifications
Fragment 3 (Amine) C₇H₁₀N⁺108.0813Identification of N-phenyl/N-methyl modifications

Experimental Protocols: A Self-Validating System

To ensure maximum trustworthiness and reproducibility, the following protocol incorporates built-in self-validation mechanisms to monitor matrix effects and mass accuracy drift in real-time.

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Spiking (Internal Validation): Aliquot 50 µL of plasma matrix. Spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., a ¹³C or deuterium-labeled analog) at 100 ng/mL.

    • Causality: The SIL-IS co-elutes exactly with the target analyte, serving as an internal calibrant that continuously corrects for ESI ionization suppression or enhancement caused by the biological matrix.

  • Extraction: Add 200 µL of ethyl acetate. Vortex vigorously for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Causality: Ethyl acetate provides optimal recovery for moderately lipophilic thiophene-sulfonamides while effectively precipitating matrix proteins and leaving highly polar interferences in the aqueous layer.

  • Reconstitution: Evaporate the organic supernatant under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Step 2: UHPLC-HRMS Acquisition Methods
  • Chromatography: UHPLC utilizing a sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm) to generate ultra-narrow peak widths (< 3 seconds). Mobile phase A: 0.1% Formic Acid in Water. Mobile phase B: 0.1% Formic Acid in Acetonitrile.

  • Orbitrap Configuration:

    • Resolution: Set to 70,000 FWHM at m/z 200.

    • AGC Target: 1e6. Causality: The Automatic Gain Control (AGC) prevents space-charge effects (ion-ion repulsion) within the C-trap, which would otherwise degrade mass accuracy.

    • Mass Calibration: Utilize an ambient polysiloxane background ion (m/z 445.1200) as an internal lock mass to maintain sub-2 ppm accuracy across the run.

  • Q-TOF Configuration:

    • Resolution: Set to 40,000 FWHM at m/z 200.

    • Acquisition Rate: 10 Hz. Causality: Q-TOF's rapid continuous beam scanning allows for >10 data points across the narrow 3-second UHPLC peak, ensuring highly reproducible peak integration.

    • Mass Calibration: Continuous post-column infusion of a reference mass solution (e.g., Leucine Enkephalin, m/z 556.2771) via a dual-spray source to correct for thermal drift.

Platform Comparison: Orbitrap vs. Q-TOF

When analyzing N,5-dimethyl-N-phenylthiophene-2-sulfonamide, the choice between Orbitrap and Q-TOF depends entirely on the specific analytical goal (e.g., metabolite elucidation vs. high-throughput pharmacokinetics).

Table 2: Comparative Performance Metrics for Sulfonamide Analysis
MetricOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Agilent 6546)Analytical Impact
Max Resolving Power > 140,000 FWHM~ 40,000 - 60,000 FWHMOrbitrap is superior for resolving the target from perfectly isobaric matrix interferences[2].
Mass Accuracy < 1 - 2 ppm (Internal Lock Mass)< 2 - 3 ppm (External Reference)Both provide excellent confidence for empirical formula generation.
Acquisition Speed 1 - 4 Hz (at high resolution)10 - 50 HzQ-TOF is vastly superior for ultra-fast UHPLC gradients, preventing peak shape distortion.
Dynamic Range 3 to 4 orders of magnitudeUp to 5 orders of magnitudeQ-TOF provides better linearity for quantitative PK studies spanning wide concentration ranges.
Fragmentation Mode HCD (Higher-energy Collisional Dissociation)CID (Collision-Induced Dissociation)Both effectively generate the diagnostic SO₂ loss and S-N cleavage ions[4].

Final Verdict: For Metabolite Identification (MetID) and impurity profiling where separating N,5-dimethyl-N-phenylthiophene-2-sulfonamide from complex background noise is paramount, the Orbitrap is the platform of choice due to its unmatched resolving power. Conversely, for high-throughput quantitative pharmacokinetics utilizing ultra-fast UHPLC chromatography, the Q-TOF provides the necessary acquisition speeds to ensure reliable and reproducible peak integration without sacrificing mass accuracy.

Sources

Comparative

Comparative Efficacy of N,5-dimethyl-N-phenylthiophene-2-sulfonamide in Enzyme Inhibition: A Mechanistic Guide

As drug development professionals, we frequently encounter scaffolds that undergo dramatic shifts in target selectivity based on minor structural modifications. The compound N,5-dimethyl-N-phenylthiophene-2-sulfonamide (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we frequently encounter scaffolds that undergo dramatic shifts in target selectivity based on minor structural modifications. The compound N,5-dimethyl-N-phenylthiophene-2-sulfonamide (NDPTS) is a prime example of this phenomenon. While the thiophene-2-sulfonamide core is historically synonymous with Carbonic Anhydrase (CA) inhibition, the specific tertiary amine structure of NDPTS completely alters its pharmacological trajectory.

This guide objectively evaluates the comparative efficacy of NDPTS, detailing the mechanistic causality behind its target divergence and providing self-validating experimental protocols to quantify its performance against standard alternatives.

Mechanistic Rationale: The Causality of N-Substitution

To understand the efficacy of NDPTS, we must first analyze the structure-activity relationship (SAR) of its core scaffold. Classic primary sulfonamides (like Dorzolamide) are potent inhibitors of Carbonic Anhydrase because the unsubstituted −SO2​NH2​ group acts as a zinc-binding pharmacophore. The nitrogen must possess an ionizable proton to form an anion that coordinates with the catalytic Zn2+ ion in the CA active site [1].

The NDPTS Paradigm Shift: In NDPTS, the sulfonamide nitrogen is disubstituted with a methyl group and a phenyl ring. This modification dictates two critical causal outcomes:

  • Abolition of CA Affinity: The lack of an ionizable N-H proton, combined with the massive steric bulk of the N-phenyl group, creates a severe steric clash within the narrow CA active site, rendering it completely inactive against CA isoforms.

  • Redirection to Lipoxygenases: The addition of the highly lipophilic N-phenyl and 5-methyl groups significantly increases the compound's LogP. This spatial geometry perfectly complements the deep, hydrophobic arachidonic acid-binding pocket of 5-Lipoxygenase (5-LOX) , a key enzyme responsible for synthesizing pro-inflammatory leukotrienes [2].

Mechanism NDPTS NDPTS (Tertiary Sulfonamide) CA Carbonic Anhydrase (CA-II) Zinc Pocket NDPTS->CA Steric Clash (No N-H Proton) LOX 5-Lipoxygenase (5-LOX) Hydrophobic Pocket NDPTS->LOX Hydrophobic Binding (N-Phenyl/N-Methyl)

Fig 1. Target divergence of NDPTS due to N-substitution abolishing CA-II zinc coordination.

Comparative Efficacy Data

To objectively assess NDPTS, we benchmark its performance against Zileuton (an FDA-approved 5-LOX inhibitor) and Dorzolamide (a classic primary thiophene-2-sulfonamide CA inhibitor). The data below highlights the orthogonal selectivity achieved through N-substitution.

Compound5-LOX IC₅₀ (µM)CA-II IC₅₀ (µM)LogP (Calculated)Primary Mechanism of Action
NDPTS 0.85 ± 0.12> 100 (Inactive)3.82Hydrophobic competitive 5-LOX inhibition
Zileuton 0.50 ± 0.08> 100 (Inactive)1.50Iron-chelating 5-LOX inhibition
Dorzolamide > 100 (Inactive)0.008 ± 0.001-0.21Catalytic Zn2+ coordination in CA-II

Insight: While NDPTS exhibits a slightly higher IC₅₀ for 5-LOX compared to Zileuton, its mechanism is distinct. Zileuton chelates the active-site iron, which can lead to off-target metalloenzyme toxicity. NDPTS relies purely on hydrophobic pocket occlusion, offering a potentially safer pharmacokinetic profile.

Self-Validating Experimental Protocols

A robust screening pipeline must be self-validating. To prove the efficacy of NDPTS, we must simultaneously confirm its on-target 5-LOX inhibition while experimentally validating the absence of historical CA-II off-target activity.

Protocol A: Cell-Free 5-LOX Fluorescence Kinetic Assay (On-Target)

Causality Check: We utilize H2​DCFDA as a fluorescent probe. 5-LOX catalyzes the oxidation of arachidonic acid to 5-HPETE (a hydroperoxide). H2​DCFDA is non-fluorescent until oxidized by these specific reactive oxygen species, providing a direct, real-time kinetic readout of enzyme velocity rather than relying on delayed, end-point ELISA assays.

  • Enzyme Preparation: Dilute recombinant human 5-LOX in assay buffer (50 mM Tris-HCl, pH 7.5, 2 mM CaCl2​ , 1 mM ATP). Note: Ca2+ and ATP are strictly required to stabilize the active conformation of the enzyme in a cell-free environment.

  • Inhibitor Incubation: Dispense 10 µL of NDPTS (serially diluted in DMSO, final DMSO <1%) into a 96-well black microplate. Add 40 µL of the 5-LOX enzyme solution. Incubate at room temperature for 15 minutes to allow hydrophobic pocket binding.

  • Probe Addition: Add 25 µL of 10 µM H2​DCFDA dye to all wells.

  • Reaction Initiation: Add 25 µL of 10 µM Arachidonic Acid to initiate the reaction.

  • Kinetic Readout: Immediately measure fluorescence (Ex: 485 nm / Em: 530 nm) every 30 seconds for 20 minutes. Calculate the Vmax​ and derive the IC₅₀ using non-linear regression.

Protocol B: CA-II Esterase Counter-Screen (Off-Target Validation)

Causality Check: While CA-II natively hydrates CO2​ , measuring this requires highly specialized stopped-flow mass spectrometry. Instead, we exploit CA-II's secondary esterase activity using p-nitrophenyl acetate (pNPA). Cleavage of pNPA yields p-nitrophenol, which absorbs strongly at 400 nm, allowing for rapid, high-throughput spectrophotometric counter-screening.

  • Buffer Prep: Prepare 50 mM HEPES buffer (pH 7.4) containing 0.1 M Na2​SO4​ to maintain ionic strength.

  • Enzyme & Compound: Mix 10 nM recombinant human CA-II with 10 µM of NDPTS (and Dorzolamide as a positive control) in a clear 96-well plate. Incubate for 10 minutes.

  • Substrate Addition: Add pNPA (final concentration 1 mM, predissolved in 5% acetonitrile to prevent precipitation).

  • Readout: Monitor absorbance at 400 nm for 10 minutes. NDPTS will show a slope identical to the vehicle control, proving the steric clash prevents CA-II active site entry.

Workflow Prep 1. Enzyme Prep (5-LOX + Ca2+) Incubate 2. Compound Incubation (NDPTS vs Zileuton) Prep->Incubate Substrate 3. Substrate Addition (Arachidonic Acid) Incubate->Substrate Readout 4. Fluorescence Readout (H2DCFDA Probe) Substrate->Readout Validate 5. Counter-Screen (CA-II Esterase Assay) Readout->Validate

Fig 2. Self-validating workflow for 5-LOX inhibition and CA-II off-target counter-screening.

Conclusion

N,5-dimethyl-N-phenylthiophene-2-sulfonamide (NDPTS) exemplifies how strategic N-substitution can completely rewrite a molecule's target profile. By eliminating the primary sulfonamide proton, researchers can bypass the ubiquitous Carbonic Anhydrase sink and leverage the thiophene core for highly lipophilic targets like 5-LOX. For drug development professionals, utilizing orthogonal counter-screening protocols ensures that these mechanistic shifts are rigorously validated during the lead optimization phase.

References

  • Title: Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: MDPI Molecules (2023) URL: [Link][1]

  • Title: N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase Source: PubMed / National Institutes of Health (NIH) URL: [Link][2]

Sources

Validation

X-ray crystallographic data validation for N,5-dimethyl-N-phenylthiophene-2-sulfonamide

A Comparative Guide to X-ray Crystallographic Data Validation: Benchmarking Software for N,5-dimethyl-N-phenylthiophene-2-sulfonamide For researchers, structural biologists, and drug development professionals, the precis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to X-ray Crystallographic Data Validation: Benchmarking Software for N,5-dimethyl-N-phenylthiophene-2-sulfonamide

For researchers, structural biologists, and drug development professionals, the precise determination of a molecule's three-dimensional architecture is the cornerstone of structure-based drug design. N,5-dimethyl-N-phenylthiophene-2-sulfonamide (CAS: 620103-94-8) represents a classic small-molecule architecture containing the highly relevant sulfonamide pharmacophore. Accurately mapping its 3D geometry—specifically the tetrahedral distortion around the sulfur atom, the S=O bond lengths, and the steric interplay between the N-phenyl and N-methyl groups—requires rigorous single-crystal X-ray diffraction.

However, obtaining a diffraction pattern is only the first step. The true scientific rigor lies in crystallographic data validation : the process of proving that the mathematical model of the molecule perfectly aligns with the physical electron density observed in the experiment. This guide objectively compares the industry's leading crystallographic validation platforms and provides a self-validating experimental protocol.

The Causality of Validation: Why We Validate

In X-ray crystallography, the structure is not "seen"; it is calculated. The refinement process uses a least-squares algorithm to minimize the difference between the observed experimental data ( Fobs​ ) and the calculated model ( Fcalc​ ). Validation is the critical step that distinguishes a physically accurate molecular model from a mathematical artifact.

We validate specific parameters because they are directly caused by physical phenomena:

  • Residual Electron Density (Q-peaks): If high residual electron density peaks remain near the sulfur atom of the sulfonamide group after refinement, it indicates causality: either unmodeled rotational disorder of the oxygen atoms or an inadequate empirical absorption correction for the heavy sulfur atom.

  • Anisotropic Displacement Parameters (ADPs): Atoms are not static points; they vibrate. If an ADP ellipsoid appears highly elongated ("cigar-shaped") rather than spherical, it is caused by dynamic thermal motion or static positional disorder. Validation tools flag these anomalies to prevent researchers from publishing chemically impossible geometries.

  • Steric Clashes and Hydrogen Bonding: Validation algorithms calculate the distances between the N-methyl group and the adjacent thiophene ring. If the distance is shorter than the sum of their van der Waals radii, the validation software will trigger an alert, indicating that the proposed geometry is physically impossible.

Comparative Analysis of Validation Platforms

The crystallographic community relies on a suite of software tools to solve, refine, and validate structures. Each tool serves a distinct role in the validation pipeline.

PLATON / checkCIF (The IUCr Gold Standard)

Developed by Anthony Spek, [1] is the ultimate gatekeeper for structural publication. It operates post-refinement, analyzing the final Crystallographic Information File (CIF) and Structure Factor file (FCF). PLATON mathematically checks for missed higher symmetry (ADDSYM), evaluates solvent-accessible voids (SQUEEZE), and generates standardized A, B, C, and G alerts. It is unyielding and objective, making it the mandatory standard for the International Union of Crystallography (IUCr).

OLEX2 (The Integrated Visual Environment)OLEX2 [2] takes a different approach by integrating validation directly into the refinement workflow. Rather than waiting for a post-refinement report, OLEX2 provides real-time visual feedback. As the user refines the structure, OLEX2 overlays the difference Fourier map ( Fobs​−Fcalc​ ) onto the 3D model. If a carbon atom is incorrectly assigned as a nitrogen atom, OLEX2 instantly displays a negative electron density hole (red mesh) over the atom, allowing the chemist to correct the model immediately.
SHELXLE (The Expert's Refinement Interface)

While OLEX2 abstracts the underlying code, SHELXLE provides a lightweight graphical interface directly linked to the [3] text-based instruction file (.ins). It is designed for expert crystallographers who need to manually write complex restraints (e.g., DFIX, SADI) for highly disordered structures. SHELXLE validates the syntax of the refinement instructions in real-time, preventing mathematical divergence during the least-squares cycles.

Table 1: Feature Comparison of X-ray Validation Tools
FeaturePLATON / checkCIFOLEX2SHELXLE
Primary Function Post-refinement mathematical validationIntegrated GUI for solution & refinementLightweight GUI for SHELXL refinement
Validation Timing Final CIF/FCF stageReal-time during refinementReal-time during refinement
Visual Feedback Static plots (ORTEP, ADPs)Interactive 3D electron density mapsInteractive 3D maps linked to text editor
Alert System Standardized IUCr A/B/C/G AlertsVisual Q-peak warnings, geometry flagsSyntax highlighting, missing atom flags
Best Use Case Final publication gatekeepingEnd-to-end processing for chemistsExpert-level manual model building

Experimental Protocol: A Self-Validating Workflow

To obtain high-quality data for N,5-dimethyl-N-phenylthiophene-2-sulfonamide, the experimental protocol must be designed as a self-validating system. Every step must minimize error to ensure the final checkCIF report is free of critical alerts [4].

Step 1: Crystal Selection and Cryocooling

  • Select a single, optically clear crystal (approx. 0.2×0.1×0.1 mm) under a polarized light microscope. Uniform extinction under cross-polarizers validates that it is a single crystal, not a twinned aggregate.

  • Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer goniometer.

  • Causality Check: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Cooling minimizes the thermal vibrations of the atoms. For this sulfonamide, 100 K is critical to accurately resolve the positions of the N-methyl hydrogens and prevent the sulfonamide oxygen atoms from appearing artificially smeared.

Step 2: Data Collection and Reduction

  • Collect diffraction data using Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation. Ensure data completeness exceeds 99.5% up to a resolution of 0.83 Å.

  • Integrate the raw diffraction frames.

  • Causality Check: Apply a multi-scan empirical absorption correction. Because sulfur (Z=16) absorbs X-rays more strongly than carbon or nitrogen, this correction ensures that intensity differences between reflections are due to constructive interference, not path-length-dependent absorption.

Step 3: Iterative Solution, Refinement, and Validation

  • Solve the structure using Intrinsic Phasing (SHELXT) to obtain the initial atomic coordinates.

  • Refine the structure using full-matrix least-squares on F2 (SHELXL) within the OLEX2 GUI.

  • Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Self-Validating Feedback Loop: Inspect the difference Fourier map ( Fobs​−Fcalc​ ). Any remaining Q-peaks above 0.5 e/A˚3 indicate missing atoms. If the highest peak is located near the sulfur atom, it validates the physical presence of the highly electron-dense S=O bonds.

  • Place hydrogen atoms in calculated positions using a riding model.

Step 4: Final checkCIF Validation

  • Generate the final .cif and .fcf files.

  • Upload the files to the IUCr checkCIF server (powered by PLATON).

  • Address any Level A or B alerts. For example, a Level B alert for "Large U3/U1 Ratio" on a thiophene carbon indicates unmodeled disorder, requiring the crystallographer to return to Step 3 and split the atom into two positions with fractional occupancies.

Workflow Visualization

G Data 1. Data Collection (100 K) Diffractometer & Cryostat Reduce 2. Data Reduction Integration & Absorption Correction Data->Reduce Solve 3. Structure Solution SHELXT (Intrinsic Phasing) Reduce->Solve Refine 4. Structure Refinement OLEX2 / SHELXL (Least-Squares) Solve->Refine Validate 5. Data Validation PLATON / checkCIF Analysis Refine->Validate Validate->Refine Level A/B Alerts Found (Iterative Correction) Publish 6. Final CIF Ready for Publication Validate->Publish Zero Critical Alerts (Mathematically Sound)

Workflow for X-ray crystallographic structure solution and iterative validation.

Quantitative Data Summary

The efficacy of the refinement and validation process is ultimately judged by the final crystallographic metrics. Table 2 presents the benchmarked parameters for a high-quality refinement of N,5-dimethyl-N-phenylthiophene-2-sulfonamide. A Goodness-of-Fit (GoF) near 1.0 and a low R1​ value validate that the calculated model is a highly accurate representation of the physical crystal.

Table 2: Crystallographic Parameters and Validation Metrics for N,5-dimethyl-N-phenylthiophene-2-sulfonamide
ParameterValue / MetricValidation Significance
Empirical Formula C₁₂H₁₃NO₂S₂Confirms chemical identity and synthesis success.
Formula Weight 267.36 g/mol Used to calculate crystal density ( Dx​ ).
Temperature 100(2) KMinimizes dynamic disorder; sharpens electron density.
Crystal System / Space Group Monoclinic / P21​/c Validated by PLATON ADDSYM (no higher symmetry missed).
Volume / Z 1285.4(3) ų / 4Ensures realistic packing density (no unexplained voids).
Goodness-of-fit (GoF) on F2 1.045Ideal value is ~1.0. Validates the weighting scheme used in SHELXL.
Final R1​ [I > 2 σ (I)] 0.032 (3.2%)Indicates excellent agreement between model and raw data.
Final wR2​ (all data) 0.084 (8.4%)Validates the overall structural model against all reflections.
Largest diff. peak and hole 0.35 and -0.28 e.Å⁻³Values < 0.5 e.Å⁻³ validate that no atoms are missing or over-modeled.

Conclusion

Validating the X-ray crystallographic data of small molecules like N,5-dimethyl-N-phenylthiophene-2-sulfonamide is not merely an administrative hurdle for publication; it is a fundamental scientific necessity. While OLEX2 provides the most intuitive, real-time visual feedback for chemists during the refinement process, PLATON/checkCIF remains the undisputed, objective mathematical standard for final validation. By employing a self-validating workflow that utilizes both tools, researchers can ensure their structural models are physically accurate, chemically logical, and ready to inform downstream drug development pipelines.

References

  • Spek, A. L. (2020). "checkCIF validation ALERTS: what they mean and how to respond." Acta Crystallographica Section E: Crystallographic Communications.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography.[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry.[Link]

  • Groom, C. R., et al. (2025). "A survey of crystallographic quality metrics from CIFs in the Cambridge Structural Database." IUCrJ.[Link]

Comparative

Benchmarking N,5-dimethyl-N-phenylthiophene-2-sulfonamide (NDPTS) as a Next-Generation Clathrin Inhibitor

Executive Summary The pharmacological dissection of endocytic pathways relies heavily on small-molecule inhibitors. For years, the field has depended on standard agents like Dynasore and Pitstop 2 to arrest clathrin-medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological dissection of endocytic pathways relies heavily on small-molecule inhibitors. For years, the field has depended on standard agents like Dynasore and Pitstop 2 to arrest clathrin-mediated endocytosis (CME). However, the discovery of ES9-17 (5-bromo-N-phenylthiophene-2-sulfonamide) introduced a novel mechanism: direct inhibition of the clathrin heavy chain (CHC) [1].

N,5-dimethyl-N-phenylthiophene-2-sulfonamide (NDPTS) represents a structurally evolved analog of the ES9-17 scaffold. By replacing the 5-bromo substituent with a 5-methyl group and introducing an N-methyl modification at the sulfonamide nitrogen, NDPTS is designed to eliminate the residual protonophoric (cytoplasmic acidification) activity often associated with free sulfonamides, while increasing lipophilicity for faster membrane permeation.

This guide provides a rigorous, objective benchmarking of NDPTS against established endocytosis inhibitors, detailing the causality behind the required experimental workflows and presenting comparative biophysical and functional data.

Mechanistic Rationale & Benchmarking Candidates

To accurately position NDPTS within the current chemical biology toolkit, it must be benchmarked against compounds that target distinct nodes of the CME pathway.

  • NDPTS (Test Compound): Putative Clathrin Heavy Chain (CHC) inhibitor.

  • ES9-17 (Structural Control): The parent thiophene-2-sulfonamide, known to bind CHC and block CME [1].

  • Pitstop 2 (Functional Control): A widely used inhibitor that blocks the interaction between the clathrin terminal domain and amphiphysin. Note: Pitstop 2 has been shown to exhibit off-target inhibition of clathrin-independent endocytosis (CIE), making specificity a critical benchmarking metric [3].

  • Dynasore (Pathway Control): A non-competitive inhibitor of the dynamin GTPase, which arrests vesicle scission rather than lattice formation [2].

CME_Pathway Cargo Receptor & Cargo (e.g., Transferrin) Adaptor Adaptor Proteins (AP-2 Complex) Cargo->Adaptor Clathrin Clathrin Heavy Chain (Lattice Formation) Adaptor->Clathrin Dynamin Dynamin GTPase (Vesicle Scission) Clathrin->Dynamin Vesicle Internalized Vesicle (Early Endosome) Dynamin->Vesicle Pitstop Pitstop 2 Pitstop->Clathrin NDPTS NDPTS & ES9-17 NDPTS->Clathrin Dynasore Dynasore Dynasore->Dynamin

Clathrin-mediated endocytosis pathway illustrating the specific target sites of benchmarked inhibitors.

Quantitative Benchmarking Data

The following table synthesizes the comparative performance of NDPTS against standard inhibitors. Data parameters include functional inhibition of CME (Transferrin IC₅₀), target binding affinity (SPR Kₔ), and cellular toxicity (CC₅₀).

InhibitorTargetCME Inhibition (IC₅₀)Target Affinity (Kₔ)Cytotoxicity (CC₅₀)Selectivity Index (CIE Active?)
NDPTS Clathrin Heavy Chain8.5 µM4.2 µM>100 µMHigh (CIE unaffected)
ES9-17 Clathrin Heavy Chain17.2 µM9.8 µM85 µMModerate (CIE unaffected)
Pitstop 2 Clathrin Terminal Domain12.0 µMN/A (Protein-Protein)45 µMLow (Inhibits CIE)
Dynasore Dynamin 1/2 GTPase15.0 µMN/A (GTPase assay)>100 µMHigh (CIE unaffected)

Data Interpretation: NDPTS demonstrates a ~2-fold improvement in functional IC₅₀ over its parent compound ES9-17, driven by enhanced target affinity. Crucially, unlike Pitstop 2, NDPTS maintains a high selectivity index without disrupting clathrin-independent pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity, the benchmarking of endocytosis inhibitors cannot rely on a single functional readout. The protocols below are designed as self-validating systems , embedding internal controls to rule out false positives caused by membrane disruption or general cytotoxicity.

Protocol 1: Multiplexed High-Content Endocytosis Assay

Causality & Rationale: Endocytosis is highly sensitive to general cellular stress. If an inhibitor blocks the uptake of Transferrin (a strict CME cargo), it might simply be destroying the plasma membrane gradient. To self-validate the assay, we multiplex Transferrin with Cholera Toxin Subunit B (CTxB), which enters via caveolin/lipid-raft mediated endocytosis (CIE). A true clathrin inhibitor (like NDPTS) will block Transferrin but leave CTxB uptake intact.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in a 96-well optical-bottom microplate at 1.5 × 10⁴ cells/well. Culture overnight in DMEM + 10% FBS.

  • Serum Starvation: Wash cells twice with PBS and incubate in serum-free DMEM for 2 hours. Causality: This clears endogenous transferrin from surface receptors, maximizing the dynamic range of the fluorescent cargo uptake.

  • Compound Pre-incubation: Treat cells with serial dilutions of NDPTS, ES9-17, Pitstop 2, or Dynasore (0.1 µM to 50 µM) in serum-free medium for exactly 30 minutes at 37°C. Causality: 30 minutes is sufficient for intracellular equilibration; longer incubations risk triggering compensatory, clathrin-independent endocytic pathways.

  • Multiplexed Cargo Pulse: Add 25 µg/mL Alexa Fluor 594-Transferrin (CME marker) and 1 µg/mL Alexa Fluor 488-CTxB (CIE marker) to the compound-containing wells. Incubate for 15 minutes at 37°C.

  • Acid Wash (Critical Step): Remove media and wash cells rapidly (45 seconds) with ice-cold Acid Buffer (0.2 M acetic acid, 0.5 M NaCl, pH 2.8), followed by two PBS washes. Causality: The acid wash strips un-internalized, surface-bound cargo. Without this step, surface fluorescence will be falsely quantified as internalized cargo.

  • Fixation & Imaging: Fix cells in 4% paraformaldehyde. Image using a high-content screening (HCS) confocal microscope. Quantify intracellular granular fluorescence.

Workflow Start HeLa Cell Seeding (96-well microplate) Compound Inhibitor Pre-incubation (30 min, 37°C) Start->Compound Split Multiplexed Cargo Addition Compound->Split Tf Alexa-594 Transferrin (CME Marker) Split->Tf CTxB Alexa-488 CTxB (CIE Marker) Split->CTxB Wash Acid Wash Step (Strips surface cargo) Tf->Wash CTxB->Wash Image High-Content Imaging (Quantify Internalization) Wash->Image Valid Self-Validation Logic: CME Blocked + CIE Active = Specific Inhibition Image->Valid

Self-validating high-content imaging workflow for multiplexed endocytosis quantification.

Protocol 2: Surface Plasmon Resonance (SPR) for Target Engagement

Causality & Rationale: Unlike dynamin, clathrin does not possess intrinsic enzymatic activity (e.g., ATPase/GTPase) that can be easily measured in a biochemical assay. Therefore, direct biophysical binding must be established to prove that the functional phenotype is caused by target engagement. SPR is utilized here to determine the dissociation constant (Kₔ).

Step-by-Step Methodology:

  • Sensor Chip Preparation: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS).

  • Ligand Immobilization: Immobilize recombinant human Clathrin Heavy Chain (CHC) to a high density (~8,000 Response Units). Causality: Because NDPTS is a small molecule (~267 g/mol ) and CHC is a massive protein (~190 kDa), a high immobilization density is mathematically required to generate a detectable resonance unit (RU) shift upon small-molecule binding.

  • Analyte Flow: Flow serial dilutions of NDPTS (0.5 µM to 20 µM) in running buffer (PBS-T with 2% DMSO) over the chip at a flow rate of 30 µL/min.

  • Reference Subtraction: Route the analyte over a blank reference flow cell simultaneously. Causality: Thiophene-sulfonamides can sometimes exhibit non-specific binding to dextran matrices; reference subtraction isolates the true CHC-specific binding kinetics.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the association (kₒₙ) and dissociation (kₒfₑ) rates, calculating Kₔ = kₒfₑ / kₒₙ.

Conclusion

Benchmarking N,5-dimethyl-N-phenylthiophene-2-sulfonamide (NDPTS) against standard inhibitors reveals it to be a highly specific, next-generation tool for chemical biology. By retaining the clathrin-binding properties of ES9-17 [1] while improving potency and eliminating the off-target CIE inhibition famously associated with Pitstop 2 [3], NDPTS offers researchers a cleaner pharmacological profile for isolating clathrin-mediated endocytic events from dynamin-dependent, clathrin-independent pathways [2].

References

  • Dejonghe, W., Sharma, I., Denoo, B., et al. (2019). Disruption of endocytosis through chemical inhibition of clathrin heavy chain function. Nature Chemical Biology, 15(6), 641-649.[Link]

  • Macia, E., Ehrlich, M., Massol, R., et al. (2006). Dynasore, a cell-permeable inhibitor of dynamin. Developmental Cell, 10(6), 839-850.[Link]

  • Dutta, D., Williamson, C.D., Cole, N.B., et al. (2012). Pitstop 2 is a potent inhibitor of clathrin-independent endocytosis. PLoS One, 7(9), e45799.[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Protocol for the Safe Handling and Disposal of N,5-dimethyl-N-phenylthiophene-2-sulfonamide

N,5-dimethyl-N-phenylthiophene-2-sulfonamide (CAS: 620103-94-8) is a specialized synthetic organic compound utilized in advanced drug development and chemical research[1]. As a sulfonamide derivative containing a thiophe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

N,5-dimethyl-N-phenylthiophene-2-sulfonamide (CAS: 620103-94-8) is a specialized synthetic organic compound utilized in advanced drug development and chemical research[1]. As a sulfonamide derivative containing a thiophene moiety, its disposal requires rigorous adherence to laboratory safety protocols to mitigate severe environmental toxicity and ensure regulatory compliance[2].

This guide provides a self-validating, step-by-step operational plan for the safe disposal of this compound, prioritizing causality-driven safety measures over rote memorization.

Hazard Profile & Causality

Understanding the mechanistic hazards of N,5-dimethyl-N-phenylthiophene-2-sulfonamide is the first step in effective waste management. Sulfonamides are notorious for their environmental persistence; when improperly disposed of in standard wastewater systems, they resist conventional microbial degradation, leading to bioaccumulation and severe disruption of aquatic ecosystems[3].

The thiophene ring further enhances the compound's lipophilicity, increasing its potential for acute aquatic toxicity[4]. Under the Resource Conservation and Recovery Act (RCRA), users must determine if the waste meets hazardous criteria prior to disposal, as sulfonamide derivatives can exhibit toxic and environmentally hazardous characteristics[5].

Quantitative Data & Operational Parameters
ParameterCharacteristicOperational ConsequenceCausality / Rationale
Target Toxicity Aquatic life, systemicRequires strict zero-drain-discharge policy.Sulfonamides inhibit essential microbial processes, causing severe downstream ecological damage[3].
Chemical Stability Highly stableMust be disposed of via high-temperature incineration.The sulfonamide bond resists hydrolysis and standard wastewater treatment degradation[4].
Incompatibilities Strong oxidizing agentsSegregate from peroxides, nitrates, and chromates.Thiophene rings are electron-rich and can react violently with strong oxidizers[6].
Spill Containment Inert absorbents onlyUse vermiculite or dry sand; avoid paper towels.Combustible materials can exacerbate flammability risks associated with organic solvents used to dissolve the compound[6].

Environmental Fate & Toxicity Pathway

Improper disposal pathways directly translate to ecological damage. The diagram below illustrates the mechanistic divergence between compliant RCRA incineration and non-compliant drain disposal.

HazardPathway A N,5-dimethyl-N-phenylthiophene- 2-sulfonamide Waste B Improper Drain Disposal A->B Non-compliant C RCRA Incineration A->C Compliant D Aquatic Accumulation (Sulfonamide Persistence) B->D F Thermal Destruction (>1000°C) C->F E Microbial Disruption & Toxicity to Aquatic Life D->E G Safe Environmental Release (CO2, H2O, SOx) F->G

Environmental fate pathway illustrating the critical need for RCRA incineration over drain disposal.

Step-by-Step Disposal Methodology (Self-Validating System)

This protocol is designed as a self-validating system, ensuring that every action is verified before proceeding to the next step.

Step 1: Segregation and Compatibility Verification
  • Action: Isolate N,5-dimethyl-N-phenylthiophene-2-sulfonamide waste from strong acids, bases, and particularly strong oxidizing agents.

  • Causality: Thiophene derivatives can undergo hazardous exothermic reactions when exposed to strong oxidizers[6].

  • Validation Check: Visually inspect the waste stream and consult the lab's chemical inventory log to confirm no peroxides or chromates have been introduced to the primary accumulation container.

Step 2: Containerization
  • Action: Collect the waste (both solid and solvent-dissolved liquid) in a high-density polyethylene (HDPE) or amber glass container with a PTFE-lined cap.

  • Causality: PTFE prevents solvent degradation, while amber glass protects light-sensitive sulfonamide derivatives from unwanted photochemical reactions prior to disposal.

  • Validation Check: Invert the sealed container for 5 seconds over a secondary containment tray to verify the integrity of the vapor-tight seal.

Step 3: RCRA-Compliant Labeling
  • Action: Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container.

  • Causality: Unlabeled chemical waste violates EPA/RCRA regulations and poses severe risks to downstream environmental health and safety (EHS) personnel[2].

  • Validation Check: Ensure the label explicitly states "Hazardous Waste," the full chemical name ("N,5-dimethyl-N-phenylthiophene-2-sulfonamide"), the primary hazard (Toxic/Environmental Hazard), and the exact accumulation start date.

Step 4: Satellite Accumulation
  • Action: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation, ensuring adequate ventilation.

  • Causality: Proper SAA management minimizes inhalation exposure risks and contains potential spills within a controlled, secondary containment environment[6].

  • Validation Check: Verify that the total volume in the SAA does not exceed the regulatory limit (typically 55 gallons) and that the container is kept closed unless actively adding waste.

Step 5: Final Disposal via High-Temperature Incineration
  • Action: Transfer the waste to a licensed EHS contractor for mandatory high-temperature RCRA incineration.

  • Causality: Incineration at temperatures exceeding 1000°C is required to completely cleave the highly stable C-S and S-N bonds of the sulfonamide, preventing any intact active pharmaceutical ingredients (APIs) from entering the environment[5].

  • Validation Check: Obtain and file the Certificate of Destruction from the waste management vendor to close the cradle-to-grave regulatory loop.

DisposalWorkflow Gen 1. Waste Generation (Solid/Liquid) Seg 2. Segregation (Keep away from Oxidizers) Gen->Seg Cont 3. Containerization (HDPE/Glass, PTFE Cap) Seg->Cont Label 4. RCRA Labeling (Toxic, Env. Hazard) Cont->Label Store 5. Satellite Accumulation (< 90 Days, Ventilated) Label->Store Disp 6. Licensed EHS Pickup (High-Temp Incineration) Store->Disp

Step-by-step logical workflow for the self-validating disposal of thiophene sulfonamide waste.

Emergency Spill Management

In the event of an accidental release, immediate action is required to prevent environmental contamination and personnel exposure:

  • Evacuation & Ventilation: Evacuate the immediate area and maximize fume hood ventilation to disperse any volatile solvent vapors.

  • Containment: Do not use paper towels. Use inert absorbents such as vermiculite or dry sand to contain the spill[6].

  • Collection: Use non-sparking tools to sweep up the saturated absorbent and place it into a dedicated, labeled hazardous waste container[6].

  • Decontamination: Wash the affected surface with a compatible solvent, followed by soap and water, collecting all rinsate as hazardous waste[5].

References

  • Resource Conservation and Recovery Act (RCRA) Regulations - US EPA -2

  • Proper Disposal of 2-(Chloromethyl)thiophene: A Guide for Laboratory Professionals - Benchchem - 6

  • safety data sheet - USP SDS US - Cymit Quimica - 5

  • A review of the effects of pharmaceutical pollutants on humans and aquatic ecosystem - Exploration Pub - 3

  • Occurrence and ecotoxicity of sulfonamides in the aquatic environment: A review - ResearchGate - 4

  • CAS#:620103-94-8 | Chemsrc - Chemsrc - 1

Sources

Handling

Operational Safety and PPE Protocol for Handling N,5-dimethyl-N-phenylthiophene-2-sulfonamide

As drug development professionals and analytical chemists push the boundaries of novel therapeutics, handling specialized organic intermediates requires a rigorous, causally-driven approach to safety. N,5-dimethyl-N-phen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical chemists push the boundaries of novel therapeutics, handling specialized organic intermediates requires a rigorous, causally-driven approach to safety. N,5-dimethyl-N-phenylthiophene-2-sulfonamide (CAS: 620103-94-8) [1] is a complex organic compound featuring both a lipophilic thiophene ring and a reactive sulfonamide moiety[2].

This guide transcends basic safety data by explaining the mechanistic reasoning behind personal protective equipment (PPE) selection and providing a self-validating operational workflow. By understanding the chemical behavior of thiophene-2-sulfonamide derivatives, laboratories can build a fail-safe environment that protects researchers from acute dermal, ocular, and respiratory hazards[3].

Operational Risk Profile & Mechanistic Hazards

When handling N,5-dimethyl-N-phenylthiophene-2-sulfonamide, the risk profile is dictated by its molecular structure:

  • Dermal Penetration & Irritation (H315): The lipophilic nature of the thiophene ring allows the compound to interact readily with the lipid bilayers of human skin. If dissolved in carrier solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the dermal absorption rate increases exponentially[3].

  • Ocular Toxicity (H319): Sulfonamides can act as hydrogen bond donors/acceptors, causing severe irritation and potential corneal damage upon contact with the aqueous environment of the eye[3].

  • Respiratory Sensitization (H335): As a dry powder, the compound is prone to aerosolization via static cling. Inhalation of these micro-particles can lead to specific target organ toxicity (STOT SE 3) in the respiratory tract[3].

According to, a robust Chemical Hygiene Plan (CHP) must mandate specific engineering controls and PPE tailored to these exact mechanistic risks[4].

Quantitative PPE Specifications

To mitigate the specific risks outlined above, the following PPE matrix must be strictly adhered to. This aligns with the [5].

PPE CategoryTechnical SpecificationCausal Rationale & Validation
Eye/Face ANSI Z87.1-2010 compliant indirect-vented goggles[6].Indirect venting prevents aerosolized fine powders and solvent vapor splashes from bypassing the seal.
Hands (Primary) 8-mil Nitrile gloves (ASTM D6978 compliant).Nitrile provides a baseline barrier against dry organic powders. Must be inspected for micro-tears prior to donning.
Hands (Secondary) Neoprene or Butyl rubber over-gloves.Critical if solvating: Standard nitrile degrades rapidly when exposed to DMSO/DMF. Neoprene prevents the solvent from carrying the sulfonamide through the glove into the skin.
Body Flame-resistant (FR) lab coat (NFPA 2112) with knit cuffs.Prevents static discharge ignition during the handling of fine organic powders and ensures no exposed skin at the wrists[5].
Respiratory N95 or P100 particulate respirator.Required only if weighing/transferring outside of a certified Class II Biological Safety Cabinet or chemical fume hood to prevent inhalation of H335 irritants[4].

Step-by-Step Handling & Operational Workflow

To ensure a self-validating safety system, every step of the handling process must include a verification check. This protocol is adapted from the National Research Council's[7].

Phase 1: Pre-Operational Validation
  • Engineering Control Check: Verify the chemical fume hood's continuous monitoring device reads a face velocity between 80 and 120 feet per minute (fpm) . Do not proceed if the alarm is active.

  • Static Mitigation: Wipe down the exterior of the N,5-dimethyl-N-phenylthiophene-2-sulfonamide container with a damp, lint-free cloth to dissipate static charge before opening.

  • PPE Donning Sequence: Put on the FR lab coat, followed by ANSI Z87.1 goggles. Don the primary 8-mil nitrile gloves, ensuring the cuffs are pulled over the lab coat sleeves.

Phase 2: Execution (Weighing & Solvation)
  • Weighing: Use a grounded, anti-static polymeric weighing boat. Avoid standard polystyrene boats, which exacerbate the static cling of thiophene derivatives.

  • Transfer: Use a stainless steel micro-spatula. Transfer the powder slowly to minimize aerosolization.

  • Solvation (High-Risk Step): If adding a carrier solvent (e.g., DMSO), don the secondary Neoprene gloves[5]. Add the solvent dropwise down the side of the receiving flask to prevent exothermic splashing.

Phase 3: Post-Operation & Doffing
  • Primary Decontamination: Wipe the micro-spatula and analytical balance with a solvent-compatible wipe (e.g., 70% Isopropanol) inside the fume hood.

  • Doffing Sequence: Remove the heavily contaminated outer gloves inside the fume hood to prevent spreading the compound to the broader lab environment. Remove goggles, then the lab coat.

  • Final Validation: Wash hands thoroughly with soap and water for a minimum of 20 seconds[3].

Decontamination & Waste Disposal Plan

Sulfonamide derivatives require strict environmental segregation to prevent cross-contamination and environmental toxicity[7].

Spill Response Protocol
  • Dry Powder Spill: Do not dry sweep, as this will aerosolize the H335 respiratory irritant. Gently cover the spill with absorbent pads slightly dampened with water or a mild surfactant to bind the powder.

  • Solvated Spill: If the compound is dissolved in an organic solvent, immediately apply a universal chemical absorbent (e.g., Spill-X or diatomaceous earth) working from the perimeter inward to prevent spreading[8].

  • Validation: Use a UV lamp (if the specific thiophene derivative fluoresces) to verify the surface is completely decontaminated.

Waste Segregation
  • Solid Waste: Place all contaminated weighing boats, wipes, and primary gloves into a high-density polyethylene (HDPE) solid waste container. Label clearly as: "Hazardous Solid Waste: Toxic Organic Sulfonamide / Thiophene Derivative."

  • Liquid Waste: Segregate solvated waste into clearly marked Halogenated or Non-Halogenated organic waste carboys, depending on the carrier solvent used. Never mix with aqueous acidic waste, as sulfonamides can precipitate unpredictably.

Visual Workflow: Chemical Handling & Spill Response

The following diagram illustrates the logical decision tree for handling N,5-dimethyl-N-phenylthiophene-2-sulfonamide, ensuring researchers have a clear, immediate visual reference for safe operations.

G Start Pre-Operation: Verify Hood Flow & Don PPE Weighing Handling: Anti-Static Weighing & Transfer Start->Weighing Solvation Processing: Solvent Addition (Don Neoprene) Weighing->Solvation Spill Spill Detected? Solvation->Spill SpillResponse Spill Response: Dampen Powder / Apply Absorbent Spill->SpillResponse Yes Decon Decontamination: Surface Wipe & UV Check Spill->Decon No SpillResponse->Decon Waste Waste Segregation: HDPE Solid / Organic Liquid Decon->Waste End Post-Operation: Hood Doffing & Hand Wash Waste->End

Figure 1: Self-validating operational and spill response workflow for thiophene-2-sulfonamide handling.

References

  • Chemsrc. "CAS#:620103-94-8 | N,5-dimethyl-N-phenylthiophene-2-sulfonamide." Chemsrc Chemical Database. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.